Product packaging for Isobornyl acetate(Cat. No.:CAS No. 17283-45-3)

Isobornyl acetate

Cat. No.: B103746
CAS No.: 17283-45-3
M. Wt: 196.29 g/mol
InChI Key: KGEKLUUHTZCSIP-FOGDFJRCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pichtosin is a natural product found in Lindera aggregata, Santolina villosa, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2 B103746 Isobornyl acetate CAS No. 17283-45-3

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

A possible explanation for the nephrotoxic effects in males but not females is the accumulation of alpha-2u-globulin, a protein in the male rat kidney that appears to lead to renal tubule tumor formation.

CAS No.

17283-45-3

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate

InChI

InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10-,12+/m1/s1

InChI Key

KGEKLUUHTZCSIP-FOGDFJRCSA-N

SMILES

CC(=O)OC1CC2CCC1(C2(C)C)C

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H]2CC[C@@]1(C2(C)C)C

Canonical SMILES

CC(=O)OC1CC2CCC1(C2(C)C)C

boiling_point

220-224 °C

Color/Form

Colorless to very pale straw-colored liquid

density

0.978 at °C
0.979-0.984

flash_point

190 °F (88 °C) /closed cup/

Other CAS No.

125-12-2

physical_description

Liquid
Colourless to very pale straw coloured liquid;  Camphoraceous, piney, balsamic aroma

shelf_life

Stable under recommended storage conditions.

solubility

In water 9.721 mg/L at 25 °C (est)
Insoluble in water
Soluble in most fixed oils and in mineral oil
Soluble in alcohol, fixed oils;  slightly soluble in propylene glycol
In 70% alcohol, 1:3;  slightly soluble in propylene glycol;  insoluble in glycerin
Soluble in most fixed oils;  Slightly soluble in propylene glycol;  Insoluble in water, glycerin
Soluble (in ethanol)

Synonyms

isobornyl acetate
pichtosin

vapor_pressure

0.107 mm Hg at 25 °C (est)

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Isobornyl Acetate (CAS No. 125-12-2)

This technical guide provides a comprehensive overview of this compound, a bicyclic monoterpene ester known for its characteristic pine-like aroma. This document consolidates critical information on its chemical properties, synthesis, analytical methods, and toxicological profile, with a focus on its potential applications in research and development.

Chemical and Physical Properties

This compound is a colorless liquid with a fresh, camphoraceous, and pine-needle odor.[1][2] It is soluble in most fixed oils and mineral oil but insoluble in water and glycerol.[1][2]

PropertyValueReference(s)
CAS Number 125-12-2[3]
Molecular Formula C₁₂H₂₀O₂[3]
Molecular Weight 196.29 g/mol [4]
Appearance Colorless to pale straw yellow liquid[4]
Odor Fresh, terpenic, woody-camphoraceous[4]
Density 0.983 g/mL at 25 °C[2]
Boiling Point 229-233 °C[2][3]
Flash Point 89 °C (192.2 °F) - closed cup[5]
Refractive Index (n20/D) 1.4635[2]
Solubility Insoluble in water; soluble in organic solvents and oils.[2][6]
Vapor Pressure 0.11 mm Hg (estimated)[1]

Synthesis of this compound

The primary industrial synthesis of this compound involves the acid-catalyzed esterification of camphene with acetic acid.[7] This reaction famously proceeds via a Wagner-Meerwein rearrangement of the carbocation intermediate.[8] Various acidic catalysts can be employed, including sulfuric acid, ion-exchange resins, and Lewis acids.[3][6][8]

Experimental Protocol: Synthesis from Camphene and Acetic Acid

This protocol is a representative example of the synthesis of this compound.

Materials:

  • Camphene (≥75% purity)

  • Glacial acetic acid

  • Catalyst (e.g., strong acid cation exchange resin, or a mixture of tartaric acid and boric acid)[1]

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Distilled water

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus (for vacuum distillation)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine camphene and an excess of glacial acetic acid (e.g., a mass ratio of 1:2.5 of camphene to acetic acid).[1]

  • Catalyst Addition: Add the chosen acid catalyst. For a tartaric acid-boric acid catalyst system, a mass ratio of 10:25:0.5:0.4 (camphene:acetic acid:tartaric acid:boric acid) can be used.[1]

  • Reaction: Heat the mixture with stirring to a temperature of approximately 70-80°C and maintain under reflux for 16-18 hours.[1] The reaction progress can be monitored by gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst was used, it can be recovered by filtration.

    • Transfer the mixture to a separatory funnel and wash sequentially with distilled water, 5% sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent. The crude this compound can be purified by vacuum distillation to yield the final product.[1]

Synthesis Workflow

Synthesis_Workflow Reactants Camphene + Glacial Acetic Acid Reaction Esterification Reaction (70-80°C, 16-18h) Reactants->Reaction Catalyst Acid Catalyst (e.g., Tartaric/Boric Acid) Catalyst->Reaction Workup Work-up (Wash with H₂O, NaHCO₃, Brine) Reaction->Workup Drying Drying (Anhydrous MgSO₄) Workup->Drying Purification Purification (Vacuum Distillation) Drying->Purification Product Pure this compound Purification->Product

A generalized workflow for the synthesis and purification of this compound.
Reaction Mechanism: The Wagner-Meerwein Rearrangement

The synthesis of this compound from camphene is a classic example of the Wagner-Meerwein rearrangement. The reaction is initiated by the protonation of the double bond in camphene by the acid catalyst, forming a tertiary carbocation. This carbocation then undergoes a rearrangement to a more stable secondary carbocation, which is then attacked by the acetate nucleophile to form the exo-isomer, this compound, almost exclusively.[8][9]

Wagner_Meerwein_Rearrangement Camphene Camphene Protonation Protonation (H⁺) Camphene->Protonation Carbocation1 Tertiary Carbocation (Unstable) Protonation->Carbocation1 Rearrangement Wagner-Meerwein Rearrangement Carbocation1->Rearrangement Carbocation2 Secondary Carbocation (More Stable) Rearrangement->Carbocation2 Nucleophilic_Attack Nucleophilic Attack (Acetate) Carbocation2->Nucleophilic_Attack Isobornyl_Acetate This compound (exo-product) Nucleophilic_Attack->Isobornyl_Acetate

The key steps of the Wagner-Meerwein rearrangement in the synthesis of this compound.

Analytical Methods

The purity and identity of this compound are typically determined using gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) or other detectors. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for structural elucidation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for terpene analysis (e.g., a non-polar or mid-polar column like DB-5ms or HP-5ms).

Typical GC Conditions:

  • Carrier Gas: Helium or Hydrogen.

  • Injection Mode: Split or splitless.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60-70 °C, hold for 2 minutes.

    • Ramp: 5-10 °C/min to 230-250 °C.

    • Final hold: 5-10 minutes.[10]

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration (e.g., 1 mg/mL).

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV or diode-array detector.

  • Reverse-phase C18 column (e.g., Agilent Zorbax XDB, Extend-C18).[11]

Typical HPLC Conditions:

  • Mobile Phase: A mixture of acetonitrile and water, or isopropyl alcohol and water.[11]

  • Detection Wavelength: 210 nm.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a known concentration.

Analytical Workflow

Analytical_Workflow cluster_GCMS GC-MS Analysis cluster_HPLC HPLC Analysis GCMS_Sample Sample Preparation (Dilution in Solvent) GC_Separation GC Separation (Capillary Column) GCMS_Sample->GC_Separation MS_Detection MS Detection (EI, Mass Spectrum) GC_Separation->MS_Detection GCMS_Data Data Analysis (Peak Identification) MS_Detection->GCMS_Data HPLC_Sample Sample Preparation (Dissolution in Mobile Phase) HPLC_Separation HPLC Separation (Reverse-Phase C18) HPLC_Sample->HPLC_Separation UV_Detection UV Detection (210 nm) HPLC_Separation->UV_Detection HPLC_Data Data Analysis (Peak Quantification) UV_Detection->HPLC_Data

A typical workflow for the analysis of this compound using GC-MS and HPLC.

Biological Activity and Potential Applications

Recent research has highlighted the antimicrobial properties of this compound against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.[8][12] While the exact mechanism of action is not fully elucidated, it is believed to involve disruption of microbial cell membranes and inhibition of virulence factors.[12]

This compound is also a key intermediate in the synthesis of camphor.[8] Its pleasant scent leads to its widespread use in the fragrance industry for products like soaps, detergents, and air fresheners.[1]

Toxicology and Safety

This compound is generally considered to have low toxicity.[6] However, it can be a mild skin irritant in some individuals.[13] It is combustible and should be handled with appropriate safety precautions in a well-ventilated area.[14]

Toxicological EndpointValueSpeciesReference(s)
Acute Oral LD50 > 10,000 mg/kgRat[13][14]
Acute Dermal LD50 > 20,000 mg/kgRabbit[14]
Skin Irritation Mild irritantRabbit[13]
Sensitization No sensitizing effects known[14]
Genotoxicity Not genotoxic[15]
Repeated Dose Toxicity (NOAEL) 270 mg/kg/day[15]
Reproductive Toxicity (NOAEL) 1000 mg/kg/day[15]

Conclusion

This compound is a versatile and economically important chemical with well-established applications in the fragrance and chemical synthesis industries. Its emerging antimicrobial properties suggest potential for new applications in pharmaceuticals and as a preservative. This guide provides a foundational understanding for researchers and professionals working with this compound, from its synthesis and analysis to its safety and biological activity. Further research into its specific mechanisms of antimicrobial action is warranted and could unlock new therapeutic or industrial uses.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isobornyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobornyl acetate, a bicyclic monoterpene ester, is a compound of significant interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document details its key characteristics, supported by quantitative data, and outlines experimental protocols for its synthesis, analysis, and key reactions. Visual representations of reaction pathways and experimental workflows are provided to facilitate a deeper understanding of its chemical behavior.

Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic pine-like, camphoraceous odor.[1][2][3] Its physical properties are summarized in the table below, providing essential data for handling, formulation, and analytical development.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₀O₂[4]
Molecular Weight 196.29 g/mol [1][4]
Appearance Colorless to very pale straw-colored liquid[1][4]
Odor Pine needles, camphor-like[1][2]
Boiling Point 220-233 °C[1][2][4]
Density 0.978 - 0.983 g/mL at 20-25 °C[1][4][5]
Refractive Index 1.462 - 1.465 at 20 °C[1][4][5]
Flash Point 88 - 89 °C (closed cup)[1][4][6]
Vapor Pressure 0.130 hPa at 20 °C[4]
Solubility Insoluble in water; soluble in most fixed oils and mineral oil.[1][3][7]
log Kow (Octanol/Water Partition Coefficient) 3.86 - 4.30[1][4]

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by its ester functional group and the bicyclic terpene backbone.

Synthesis

This compound is commercially synthesized via the acid-catalyzed esterification of camphene with acetic acid.[4][8][9] This reaction proceeds through a Wagner-Meerwein rearrangement of the camphene carbocation intermediate.[1]

Synthesis_of_Isobornyl_Acetate Camphene Camphene Carbocation Carbocation Intermediate (via Wagner-Meerwein rearrangement) Camphene->Carbocation + H⁺ AceticAcid Acetic Acid (CH₃COOH) H_plus H⁺ (Acid Catalyst) IsobornylAcetate This compound Carbocation->IsobornylAcetate + CH₃COO⁻

Caption: Synthesis of this compound from Camphene.

Hydrolysis

A key reaction of this compound is its hydrolysis to form isoborneol and acetic acid. This reaction can be catalyzed by either acid or base.[7][8][10] The hydrolysis of this compound is a critical step in the industrial synthesis of camphor, for which isoborneol is a precursor.[7][8]

Hydrolysis_of_Isobornyl_Acetate IsobornylAcetate This compound Isoborneol Isoborneol IsobornylAcetate->Isoborneol + H₂O Water Water (H₂O) Catalyst Acid or Base Catalyst AceticAcid Acetic Acid Analytical_Workflow Sample This compound Sample GC Gas Chromatography (GC) (Purity Assessment) Sample->GC FTIR Fourier-Transform Infrared Spectroscopy (FTIR) (Functional Group Identification) Sample->FTIR NMR Nuclear Magnetic Resonance Spectroscopy (NMR) (Structural Elucidation) Sample->NMR MS Mass Spectrometry (MS) (Molecular Weight Confirmation) GC->MS Coupled Technique (GC-MS) Data Data Analysis and Structure Confirmation GC->Data FTIR->Data NMR->Data MS->Data

References

An In-depth Technical Guide to the Stereoisomers and Chirality of Isobornyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobornyl acetate, a bicyclic monoterpene ester, is a widely utilized compound in the fragrance, flavor, and pharmaceutical industries. Its molecular structure contains multiple chiral centers, leading to the existence of stereoisomers with potentially distinct biological activities. However, the commercial product is typically a racemic mixture, and the separation and characterization of its individual enantiomers present significant challenges. This technical guide provides a comprehensive overview of the stereoisomers and chirality of this compound, including its synthesis, physicochemical properties, and analytical methodologies for chiral separation. Due to the limited availability of data on the individual enantiomers of this compound, this guide also draws analogies from its precursor, isoborneol, to illustrate the principles of its stereochemistry and potential for stereospecific biological effects.

Introduction to this compound and its Chirality

This compound is the acetate ester of isoborneol, a terpenoid alcohol. It is a key intermediate in the synthesis of camphor and is valued for its characteristic pine-like aroma.[1][2] The structure of this compound (Figure 1) includes a bicyclo[2.2.1]heptane skeleton with three chiral centers, giving rise to a total of 23 = 8 possible stereoisomers. The common commercial form of this compound is the exo-isomer, which itself exists as a pair of enantiomers: (1R,2R,4R)-isobornyl acetate and (1S,2S,4S)-isobornyl acetate. The diastereomer of this compound is bornyl acetate, the endo-isomer, which also exists as a pair of enantiomers.

The chirality of molecules is a critical consideration in drug development and pharmacology, as different enantiomers can exhibit markedly different physiological effects. One enantiomer may be therapeutically active, while the other may be inactive or even cause adverse effects. Therefore, the ability to separate and characterize the individual stereoisomers of this compound is of significant interest for its potential applications in medicine and other fields.

Synthesis of this compound

The industrial synthesis of this compound typically starts from camphene, which undergoes a Wagner-Meerwein rearrangement in the presence of acetic acid and an acid catalyst. This process generally yields a racemic mixture of the exo-isomers, this compound.[3]

G Camphene Camphene RacemicIsobornylAcetate Racemic this compound Camphene->RacemicIsobornylAcetate Wagner-Meerwein Rearrangement AceticAcid Acetic Acid AceticAcid->RacemicIsobornylAcetate AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Camphene G cluster_sample_prep Sample Preparation cluster_gc_analysis Chiral GC Analysis cluster_data_analysis Data Analysis RacemicSample Racemic this compound Sample Dilution Dilution in Solvent RacemicSample->Dilution Injection Injection into GC Dilution->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection (FID) Separation->Detection Enantiomer1 (+)-Isobornyl Acetate Enantiomer2 (-)-Isobornyl Acetate Chromatogram Chromatogram with Two Peaks Detection->Chromatogram Quantification Quantification of Enantiomeric Ratio Chromatogram->Quantification Enantiomer1->Chromatogram Peak 1 Enantiomer2->Chromatogram Peak 2

References

The Pervasive Presence of Isobornyl Acetate in Nature's Aromatic Tapestry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isobornyl acetate, a bicyclic monoterpene ester, is a significant contributor to the characteristic aroma of numerous essential oils, particularly those derived from coniferous trees. Its pleasant, pine-like, and camphoraceous scent has led to its widespread use in the fragrance and flavor industries. Beyond its aromatic properties, this compound and the essential oils in which it is found are gaining attention for their potential pharmacological activities. This technical guide provides an in-depth exploration of the natural occurrence of this compound in essential oils, detailing the quantitative data, experimental protocols for its analysis, and the biosynthetic pathways leading to its formation in plants.

Quantitative Occurrence of this compound in Essential Oils

This compound is found in a variety of plant species, with its concentration varying significantly depending on the plant, geographical location, and the specific part of the plant used for extraction. Conifers, in particular, are a rich source of this compound. The following table summarizes the quantitative data on this compound content in several essential oils as reported in scientific literature.

Plant SpeciesFamilyPlant PartThis compound Content (%)Reference(s)
Tsuga canadensis (Eastern Hemlock)PinaceaeNeedles and Twigs30.00 - 39.00[1]
Tsuga canadensisPinaceaeLeavesMajor Component[2][3]
Anisomeles indicaLamiaceaeAerial Parts64.6[4]
Anisomeles indicaLamiaceaeRoots55.36[4]
Abies grandis (Grand Fir)PinaceaeTrunk Wood17.5[5][6]
Abies concolor (White Fir)PinaceaeTrunk Wood9.4[5]
Abies alba (Silver Fir)PinaceaeNeedles and Twigs0.4 - 14.2[7]
Glebionis coronariaAsteraceaeLeaves and Flowers1.6 - 3.5[8]

Experimental Protocols

The identification and quantification of this compound in essential oils rely on established analytical techniques. The following sections detail the common methodologies for essential oil extraction and subsequent analysis.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials.[9][10][11]

Principle: This technique involves the co-distillation of volatile compounds with steam. The plant material is immersed in water, and the mixture is heated to boiling. The resulting steam, carrying the volatile essential oil components, is then condensed, and the oil is separated from the water.[9]

Generalized Protocol:

  • Plant Material Preparation: The plant material (e.g., needles, leaves, twigs) is harvested and, if necessary, ground to increase the surface area for efficient extraction.[12]

  • Apparatus Setup: A Clevenger-type apparatus is commonly used, which consists of a round-bottom flask, a condenser, and a collection vessel.[12][13]

  • Distillation: The plant material is placed in the flask and submerged in water. The flask is heated, and the steam and volatile oils are collected in the condenser.[12]

  • Separation: The condensed mixture of oil and water is collected, and the essential oil, being less dense and immiscible with water, separates and is collected.[9]

  • Drying and Storage: The collected oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a dark, airtight container at a low temperature to prevent degradation.[13]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the separation, identification, and quantification of volatile compounds like this compound in complex mixtures such as essential oils.[3]

Principle: Gas chromatography separates the components of the essential oil based on their volatility and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that allows for its identification.

Generalized GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Column: Typically a non-polar capillary column, such as a TR-5 MS (30 m x 0.32 mm i.d., 0.25 µm film thickness) or similar.[14]

    • Carrier Gas: Helium is commonly used at a constant flow rate (e.g., 1.0 mL/min).[14][15]

    • Injector Temperature: Typically set around 250 °C.[16]

    • Oven Temperature Program: A temperature gradient is used to elute compounds with different boiling points. A typical program might start at 60 °C, hold for a few minutes, and then ramp up to 240 °C at a rate of 3-4 °C/min.[14][15]

    • Injection Mode: Split injection is common to avoid column overload.[16]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[16]

    • Mass Range: A scan range of m/z 40-450 is typical for monoterpenoids.[14]

    • Ion Source Temperature: Usually maintained around 230 °C.[17]

    • Transfer Line Temperature: Typically set around 280 °C.[16][17]

Compound Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with those of a known standard or by matching the mass spectrum with entries in a spectral library (e.g., NIST, Wiley).[14]

Biosynthesis of this compound

The biosynthesis of this compound is rooted in the broader terpenoid biosynthetic pathway, a fundamental process in plants responsible for the creation of a vast array of natural products.[18][19][20]

General Terpenoid Biosynthesis

All terpenoids, including this compound, are derived from the five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[21] Plants utilize two primary pathways to produce these building blocks: the mevalonate (MVA) pathway, which operates in the cytoplasm, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[18][20]

For monoterpenes like isoborneol (the precursor to this compound), the MEP pathway is the primary source of IPP and DMAPP. These precursors are then condensed by geranyl diphosphate synthase (GPPS) to form the ten-carbon intermediate, geranyl diphosphate (GPP).[18]

Formation of Isoborneol and this compound

The cyclization of GPP is a critical step that leads to the diverse array of monoterpene skeletons. In the case of borneol and its isomer isoborneol, the enzyme bornyl diphosphate synthase (BPPS) catalyzes the conversion of GPP to bornyl diphosphate.[22] Subsequent enzymatic hydrolysis of bornyl diphosphate yields borneol. While the specific enzymes for isoborneol formation are not as well-characterized as those for borneol, it is understood to be a stereoisomer that arises from the same biosynthetic precursors.

The final step in the formation of this compound is the acetylation of isoborneol. This reaction is catalyzed by an acetyltransferase enzyme, which transfers an acetyl group from acetyl-CoA to the hydroxyl group of isoborneol. While the specific acetyltransferase for this compound has not been extensively studied in all species, research on the closely related bornyl acetate has identified bornyl acetyltransferases (BATs) as being responsible for this conversion.[22] It is highly probable that a similar or related enzyme is responsible for the acetylation of isoborneol.

Visualizing the Pathways and Processes

To better illustrate the relationships and workflows discussed, the following diagrams have been generated using the DOT language.

experimental_workflow plant_material Plant Material (e.g., Needles, Leaves) extraction Hydrodistillation plant_material->extraction essential_oil Essential Oil extraction->essential_oil analysis GC-MS Analysis essential_oil->analysis data Data Acquisition (Retention Time, Mass Spectrum) analysis->data identification Compound Identification (Library Matching) data->identification quantification Quantification identification->quantification result This compound Concentration quantification->result

Experimental workflow for this compound analysis.

biosynthesis_pathway cluster_MEP MEP Pathway (Plastid) Pyruvate Pyruvate IPP Isopentenyl Diphosphate Pyruvate->IPP GAP Glyceraldehyde-3-phosphate GAP->IPP DMAPP Dimethylallyl Diphosphate IPP->DMAPP Isomerase GPP Geranyl Diphosphate IPP->GPP DMAPP->GPP GPPS Bornyl_PP Bornyl Diphosphate GPP->Bornyl_PP BPPS Isoborneol Isoborneol Bornyl_PP->Isoborneol Hydrolysis Isobornyl_Acetate This compound Isoborneol->Isobornyl_Acetate Acetyltransferase Acetyl_CoA Acetyl-CoA Acetyl_CoA->Isobornyl_Acetate

Biosynthetic pathway of this compound.

References

The Toxicological Profile of Isobornyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isobornyl acetate, a bicyclic monoterpene ester, is a common ingredient in fragrance formulations, cleaning products, and as a chemical intermediate. This technical guide provides a comprehensive overview of its toxicological data and safety profile, drawing from a range of in vivo and in vitro studies. The information is presented to support safety assessments and guide further research. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Visual representations of the metabolic pathway and a standard experimental workflow are provided to enhance understanding.

Chemical and Physical Properties

PropertyValue
CAS Number 125-12-2
Molecular Formula C₁₂H₂₀O₂
Molecular Weight 196.29 g/mol
Appearance Colorless liquid
Odor Pine-like, camphoraceous

Toxicological Data Summary

The toxicological profile of this compound has been evaluated across various endpoints, including acute toxicity, skin and eye irritation, sensitization, repeated dose toxicity, genotoxicity, and reproductive toxicity. The following tables summarize the key quantitative findings.

Table 1: Acute Toxicity
EndpointSpeciesRouteValue (LD₅₀/LC₅₀)Reference
Oral LD₅₀RatOral> 9,050 mg/kg bw[1][2][3][4]Various
> 10,000 mg/kg bw[5][6]Various
Dermal LD₅₀RabbitDermal> 20,000 mg/kg bw[1][2][3][4][5][6]Various
Table 2: Irritation and Sensitization
EndpointSpeciesResultReference
Skin IrritationRabbitMildly irritating[5][7][5][7]
Eye IrritationNot availableNo data available
Skin SensitizationGuinea Pig, Mouse, HumanNot a sensitizer[7][8][7][8]
Table 3: Repeated Dose and Reproductive Toxicity
EndpointSpeciesStudy DurationNOAELReference
Repeated Dose ToxicityRat13 weeks (Oral)15 mg/kg bw/day (based on nephrotoxicity)[7][7]
270 mg/kg/day[8][8]
Reproductive & Developmental ToxicityRat1-Generation300 mg/kg bw/day[7][9][7][9]
Developmental ToxicityRatOECD TG 4141000 mg/kg bw/day[7][8][7][8]
Table 4: Genotoxicity
AssaySystemMetabolic ActivationResultReference
Ames TestS. typhimuriumWith and withoutNegative[8]
BlueScreen AssayHuman cellsWith and withoutNegative for genotoxicity, Positive for cytotoxicity[8]
In vivo Micronucleus TestMouseN/ANegative[7]
In vitro Chromosomal AberrationHuman lymphoblastoid cellsWith and withoutNo markers of aneugenicity or clastogenicity[7]

Metabolism and Toxicokinetics

This compound is readily metabolized in the body. The primary metabolic pathway involves hydrolysis to isoborneol, which is then conjugated with glucuronic acid and excreted in the urine. This metabolic process is generally rapid, occurring within hours to a few days.[2]

Metabolism isobornyl_acetate This compound hydrolysis Hydrolysis isobornyl_acetate->hydrolysis isoborneol Isoborneol hydrolysis->isoborneol conjugation Conjugation (Glucuronic Acid) isoborneol->conjugation conjugated_isoborneol Isoborneol Glucuronide conjugation->conjugated_isoborneol excretion Urinary Excretion conjugated_isoborneol->excretion

Metabolic Pathway of this compound

Detailed Experimental Protocols

The toxicological evaluation of this compound has been conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (as per OECD 401/423/425)
  • Test Principle: The acute oral toxicity test provides information on the hazardous effects that may arise from a single oral exposure to a substance. The method involves the administration of the test substance to animals in a stepwise procedure to determine the dose at which mortality occurs.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Procedure: The test substance is administered orally by gavage at one of the defined dose levels. The animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Endpoint: The LD₅₀ (median lethal dose) is determined, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

Acute Dermal Toxicity (as per OECD 402)
  • Test Principle: This test assesses the potential adverse effects of a substance following a single, prolonged dermal exposure.

  • Test Animals: Adult rats, rabbits, or guinea pigs are typically used.

  • Procedure: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface) and covered with a porous gauze dressing for 24 hours. Animals are observed for signs of toxicity and mortality for 14 days.

  • Endpoint: The dermal LD₅₀ is determined.

Skin Irritation (as per OECD 404)
  • Test Principle: This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

  • Test Animals: Albino rabbits are the preferred species.

  • Procedure: A single dose of the test substance is applied to a small area of shaved skin under a gauze patch. The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Endpoint: The substance is classified based on the severity and reversibility of the skin reactions.

Skin Sensitization - Local Lymph Node Assay (LLNA) (as per OECD 429)
  • Test Principle: The LLNA is an in vivo method that assesses the potential of a substance to induce skin sensitization by measuring lymphocyte proliferation in the draining auricular lymph nodes.

  • Test Animals: Mice are used for this assay.

  • Procedure: The test substance is applied to the dorsum of the ear for three consecutive days. On day 6, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The proliferation of lymphocytes is measured, typically by the incorporation of a radiolabeled nucleoside.

  • Endpoint: A stimulation index (SI) is calculated by comparing the proliferation in treated groups to that in the vehicle control group. An SI of ≥3 is generally considered a positive result for sensitization.

LLNA_Workflow start Start: Select Mice application Topical Application to Ear (Days 1, 2, 3) start->application incubation Incubation Period (Days 4, 5) application->incubation excision Excise Auricular Lymph Nodes (Day 6) incubation->excision cell_suspension Prepare Single-Cell Suspension excision->cell_suspension proliferation_assay Measure Lymphocyte Proliferation cell_suspension->proliferation_assay data_analysis Calculate Stimulation Index (SI) proliferation_assay->data_analysis end End: Classify Sensitization Potential data_analysis->end

Local Lymph Node Assay (LLNA) Workflow
Bacterial Reverse Mutation Test (Ames Test) (as per OECD 471)

  • Test Principle: This in vitro assay uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are alterations in one or a few base pairs in the DNA.

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted.

  • Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.

In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD 474)
  • Test Principle: This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in erythrocytes.

  • Test Animals: Mice or rats are commonly used.

  • Procedure: Animals are exposed to the test substance, typically by oral gavage or intraperitoneal injection. Bone marrow or peripheral blood is collected, and immature (polychromatic) erythrocytes are scored for the presence of micronuclei.

  • Endpoint: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates genotoxic potential.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (as per OECD 408)
  • Test Principle: This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

  • Test Animals: Rats are the preferred species.

  • Procedure: The test substance is administered orally (e.g., by gavage or in the diet) to several groups of animals at different dose levels for 90 days. Animals are observed for clinical signs of toxicity, and at the end of the study, hematology, clinical chemistry, and histopathology are performed.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.

Safety Profile and Conclusion

Based on the available toxicological data, this compound exhibits a low order of acute toxicity via both oral and dermal routes.[1][2][3][4][5][6] It is considered to be a mild skin irritant in rabbits but is not a skin sensitizer in animal models or humans.[5][7][8] There is no evidence of genotoxic potential from a battery of in vitro and in vivo assays.[7][8]

In a 13-week repeated dose oral toxicity study in rats, the No-Observed-Adverse-Effect Level (NOAEL) was established at 15 mg/kg bw/day, with nephrotoxicity being the primary effect observed at higher doses in male rats.[7] Reproductive and developmental toxicity studies in rats did not show adverse effects on fertility or development at doses up to 300 mg/kg bw/day and 1000 mg/kg bw/day, respectively.[7][8][9]

Overall, the safety profile of this compound suggests a low level of concern under normal conditions of use and handling. The observed nephrotoxicity in male rats at higher doses in the repeated dose study is a key finding for risk assessment considerations. As with any chemical substance, appropriate industrial hygiene practices and safety precautions should be followed.

References

The Acid-Catalyzed Transformation of Camphene to Isobornyl Acetate: A Mechanistic and Methodological Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isobornyl acetate from camphene, a reaction of significant industrial importance, particularly in the fragrance and pharmaceutical industries. This compound, a key intermediate in the synthesis of camphor, is prized for its characteristic pine-like scent.[1][2] This document will delve into the core mechanistic principles governing this transformation, present detailed experimental protocols, and offer a comparative analysis of quantitative data from various catalytic systems.

Core Reaction Mechanism: A Wagner-Meerwein Rearrangement

The synthesis of this compound from camphene proceeds via an acid-catalyzed esterification reaction. The cornerstone of this transformation is the Wagner-Meerwein rearrangement, a classic carbocation 1,2-rearrangement.[2][3][4][5] The accepted mechanism involves the following key steps:

  • Protonation of Camphene: The reaction is initiated by the protonation of the exocyclic double bond of camphene by an acid catalyst. This generates a tertiary carbocation.

  • Wagner-Meerwein Rearrangement: This unstable tertiary carbocation undergoes a rapid rearrangement to a more stable secondary carbocation. This rearrangement involves the migration of a carbon-carbon bond, which is characteristic of the bicyclic terpene system.[2][3] Spectroscopic studies at low temperatures have provided evidence for the involvement of non-classical carbocations with a delocalized positive charge during this rearrangement.[3]

  • Nucleophilic Attack by Acetic Acid: The rearranged carbocation is then attacked by the nucleophilic oxygen atom of acetic acid, forming an oxonium ion.

  • Deprotonation: Finally, deprotonation of the oxonium ion yields the final product, this compound.

Reaction_Mechanism Camphene Camphene Protonation Protonation (+H+) Camphene->Protonation Carbocation1 Tertiary Carbocation (Unstable) Protonation->Carbocation1 Rearrangement Wagner-Meerwein Rearrangement Carbocation1->Rearrangement Carbocation2 Secondary Carbocation (More Stable) Rearrangement->Carbocation2 Nucleophilic_Attack Nucleophilic Attack (+CH3COOH) Carbocation2->Nucleophilic_Attack Oxonium_Ion Oxonium Ion Nucleophilic_Attack->Oxonium_Ion Deprotonation Deprotonation (-H+) Oxonium_Ion->Deprotonation Isobornyl_Acetate This compound Deprotonation->Isobornyl_Acetate

Caption: Acid-catalyzed synthesis of this compound from camphene.

Experimental Protocols and Quantitative Analysis

A variety of catalytic systems have been employed for the synthesis of this compound from camphene, each with its own set of optimal conditions and performance metrics. This section provides a detailed look at some of the key methodologies and their reported quantitative outcomes.

Lewis Acid Catalysis

Anhydrous ferric chloride (FeCl₃) has been shown to be an effective Lewis acid catalyst for this reaction.[6][7]

Experimental Protocol:

  • Combine camphene and glacial acetic acid in a molar ratio of 1:3.

  • Add anhydrous FeCl₃ as the catalyst, with a catalyst dosage of 10% by mass relative to camphene.

  • Maintain the reaction temperature at 25°C.

  • Allow the reaction to proceed for 2 hours with stirring.

Quantitative Data:

CatalystCatalyst Loading (wt% of camphene)Temperature (°C)Reaction Time (h)Camphene Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
Anhydrous FeCl₃10252~9994>88[8]
Anhydrous FeCl₃10--9894.288[6][7][9]
α-Hydroxyl Carboxylic Acid (HCA) Composite Catalysis

Composite catalysts comprising an α-hydroxyl carboxylic acid and boric acid have demonstrated significant synergistic catalytic activity.[6][7][8][10]

Experimental Protocol (Tartaric Acid-Boric Acid):

  • Charge a reaction vessel with 10 g of α-camphene, 25 g of acetic acid, 0.1–1 g of tartaric acid, and 0.1–0.5 g of boric acid.

  • Maintain magnetic stirring at 500 rpm.

  • Control the reaction temperature at 70°C.

  • The reaction is carried out for 16-18 hours.[6][7]

  • Post-reaction, cool the mixture to allow the catalyst to precipitate. The catalyst can be recovered by filtration.

  • The product is then washed with water in a separatory funnel to remove the remaining acid and catalyst.

Quantitative Data:

CatalystMass Ratio (Camphene:Acetic Acid:Catalyst)Temperature (°C)Reaction Time (h)Camphene Conversion (%)This compound GC Content (%)This compound Selectivity (%)Reference
Tartaric Acid-Boric Acid10:25:(0.5:0.4)701892.988.595.3[6][10]
Mandelic Acid-Boric Acid---91.286.795.1[7]
Strong Acid Catalysis

Strong protic acids like sulfuric acid are also commonly used catalysts for this transformation.[1] The use of a strong acid cation exchange resin offers a heterogeneous catalytic approach.[7]

Experimental Protocol (General): The general procedure involves the reaction of camphene with acetic acid in the presence of a catalytic amount of a strong acid. Specific conditions such as temperature and reaction time can vary depending on the specific catalyst and desired conversion. For instance, using a sulfonic acid type ion exchange resin in a continuous fixed-bed reactor at 40°C with an acetic acid to camphene mass ratio of 1.5 resulted in a once-through yield of 88.6%.[11]

Quantitative Data:

CatalystTemperature (°C)Acetic Acid:Camphene Mass RatioCamphene Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
Sulfonic Acid Type Ion Exchange Resin401.5--88.6[11]
Isomerization Catalyst/Esterification Catalyst--70.396-[11]

Experimental Workflow

The general workflow for the synthesis and purification of this compound can be summarized as follows:

Experimental_Workflow Reactants Reactants (Camphene, Acetic Acid) Reaction Reaction Vessel (Controlled Temperature & Stirring) Reactants->Reaction Catalyst Catalyst Catalyst->Reaction Workup Reaction Workup (Cooling, Catalyst Recovery, Washing) Reaction->Workup Separation Phase Separation Workup->Separation Crude_Product Crude this compound Separation->Crude_Product Purification Purification (e.g., Fractional Distillation) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for this compound synthesis.

Concluding Remarks

The synthesis of this compound from camphene is a well-established and versatile reaction. The choice of catalyst and reaction conditions significantly impacts the efficiency and selectivity of the process. While traditional strong acid catalysts are effective, the development of recyclable and less corrosive catalytic systems, such as the α-hydroxyl carboxylic acid composite catalysts, represents a move towards greener and more sustainable synthetic methodologies. For professionals in drug development and fragrance research, a thorough understanding of the underlying Wagner-Meerwein rearrangement mechanism is crucial for optimizing reaction conditions and achieving high yields of the desired product. The quantitative data presented in this guide provides a valuable starting point for process development and scale-up.

References

The Wagner-Meerwein Rearrangement: A Cornerstone in Isobornyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of isobornyl acetate, a key intermediate in the production of camphor and a valuable fragrance ingredient, relies heavily on the strategic application of the Wagner-Meerwein rearrangement.[1][2] This acid-catalyzed isomerization of camphene to this compound is a classic example of a carbocation rearrangement, a fundamental concept in organic chemistry.[2][3] This technical guide provides a comprehensive overview of this critical reaction, detailing the underlying mechanism, experimental protocols, and quantitative data to support researchers and professionals in the field.

The Core Mechanism: A Carbocation Cascade

The synthesis of this compound from camphene is initiated by an acid catalyst, which protonates the double bond of camphene to form a carbocation.[4] This initial carbocation is unstable and undergoes a rapid 1,2-shift, a hallmark of the Wagner-Meerwein rearrangement, to form a more stable tertiary carbocation.[3][5][6] This rearrangement is crucial as it dictates the final product structure. The rearranged carbocation is then attacked by a nucleophile, in this case, acetic acid, which acts as both a solvent and a reactant, to yield the final product, this compound.[2] The generally accepted mechanism involves the formation of non-classical carbocations with a delocalized positive charge.[5]

The reaction is not without its complexities, as side reactions can occur, leading to the formation of byproducts such as fenchyl acetate.[4] The choice of catalyst and reaction conditions plays a pivotal role in maximizing the yield and selectivity of the desired this compound.

Wagner_Meerwein_Rearrangement cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products Camphene Camphene Protonation Protonation of Camphene Camphene->Protonation AceticAcid Acetic Acid (Solvent & Nucleophile) NucleophilicAttack Nucleophilic Attack by Acetic Acid AceticAcid->NucleophilicAttack Catalyst Acid Catalyst (e.g., H+) Catalyst->Protonation Carbocation1 Initial Carbocation (Unstable) Protonation->Carbocation1 Formation of Carbocation Rearrangement Wagner-Meerwein Rearrangement (1,2-shift) Carbocation1->Rearrangement Carbocation2 Rearranged Carbocation (More Stable) Rearrangement->Carbocation2 Formation of Stable Carbocation Carbocation2->NucleophilicAttack IsobornylAcetate This compound NucleophilicAttack->IsobornylAcetate Final Product Formation

Figure 1: The reaction pathway for the synthesis of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible and high-yield synthesis. Below are representative experimental protocols derived from the literature.

Protocol 1: Synthesis using α-Hydroxyl Carboxylic Acid Composite Catalyst [1]

  • Reaction Setup: To a reaction flask equipped with a magnetic stirrer, add 10 g of α-camphene, 25 g of acetic acid, 0.1–1 g of tartaric acid or mandelic acid, and 0.1–0.5 g of boric acid.

  • Reaction Conditions: The reaction mixture is stirred at 500 rpm and the temperature is maintained at 70°C for 16 hours.

  • Work-up: After cooling, the catalyst precipitates and can be recovered by filtration. The product mixture is transferred to a separatory funnel, and water is added to induce phase separation. The organic layer containing the product is then isolated.

Protocol 2: Synthesis using Lewis Acid Catalyst [7]

  • Reaction Setup: In a suitable reaction vessel, combine camphene and glacial acetic acid in a molar ratio of 1:3.

  • Catalyst Addition: Add FeCl3 as the catalyst, with a dosage of 10% by mass relative to the camphene.

  • Reaction Conditions: The reaction is carried out at 25°C for 2 hours.

  • Product Isolation: Further details on the work-up procedure are not extensively provided in the abstract but would typically involve neutralization and extraction.

Protocol 3: General Patented Method [8]

  • Reaction Mixture: Combine camphene, glacial acetic acid, a main catalyst (hydroxycarboxylic acid), and a cocatalyst in a mass ratio of 100:(20-400):(1-50):(1-20).

  • Reaction Parameters: The reaction is conducted with stirring at a temperature of 40-100°C for a duration of 2-24 hours.

  • Initial Separation: After the reaction, a small amount of water is added to the mixture, which is then allowed to stand for phase separation. The upper organic layer contains the this compound.

  • Purification: The crude product is washed with an alkaline solution for neutralization, followed by water washes. The final product is obtained by fractional distillation under reduced pressure.

Experimental_Workflow start Start reactants Combine Reactants: - Camphene - Acetic Acid - Catalyst start->reactants reaction Controlled Reaction: - Temperature - Time - Stirring reactants->reaction workup Reaction Work-up: - Cooling - Catalyst Recovery - Phase Separation reaction->workup purification Purification: - Neutralization - Washing - Distillation workup->purification product Final Product: This compound purification->product

Figure 2: A generalized experimental workflow for this compound synthesis.

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the catalytic system and reaction parameters. The following tables summarize key quantitative data from various studies.

Catalyst SystemCamphene Conversion (%)This compound GC Content (%)This compound Selectivity (%)Reference
Tartaric acid–boric acid92.988.595.3[1]
Mandelic acid–boric acid91.286.795.1[1]
FeCl3~99-94[7]

Table 1: Comparison of Catalyst Performance in this compound Synthesis.

ParameterConditionCamphene Conversion (%)This compound GC Content (%)Isoborneol GC Content (%)Reference
Ratio of water to acetic acid0.0886.578.92.9[1]

Table 2: Effect of Water Content on Reaction with Tartaric acid–boric acid Catalyst.

Conclusion

The Wagner-Meerwein rearrangement is a powerful and indispensable tool in the synthesis of this compound from camphene. A thorough understanding of the reaction mechanism, coupled with the optimization of experimental conditions and catalyst selection, is paramount for achieving high yields and selectivity. The data presented in this guide highlights the effectiveness of various catalytic systems and provides a solid foundation for further research and development in this area. For professionals in drug development and fragrance synthesis, mastering this reaction is key to the efficient production of vital chemical intermediates.

References

Synthesis of Camphor from Isobornyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of camphor, a widely used bicyclic monoterpene, from its precursor isobornyl acetate. This process is a cornerstone in the industrial production of synthetic camphor, which finds extensive applications in the pharmaceutical, cosmetic, and chemical industries. This document details the two primary chemical transformations: the saponification of this compound to isoborneol and the subsequent oxidation of isoborneol to camphor. It includes detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and experimental workflows to aid researchers and professionals in understanding and implementing this synthesis.

Overview of the Synthetic Pathway

The synthesis of camphor from this compound is a two-step process. The first step involves the hydrolysis, specifically a saponification reaction, of the ester this compound to the corresponding secondary alcohol, isoborneol. The second step is the oxidation of the secondary alcohol group of isoborneol to a ketone, yielding camphor.[1][2] This synthetic route is a common method for the industrial production of racemic camphor.[2]

Saponification of this compound to Isoborneol

The conversion of this compound to isoborneol is achieved through alkaline hydrolysis, a process also known as saponification. This reaction involves the cleavage of the ester bond by a hydroxide ion.

Reaction Mechanism

The alkaline hydrolysis of this compound follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism.[3] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of the isoborneol alkoxide and the formation of acetic acid. The alkoxide then deprotonates the acetic acid to yield isoborneol and an acetate salt.

A diagram illustrating the saponification mechanism is provided below:

Caption: Mechanism of this compound Saponification.

Experimental Protocol: Saponification of this compound

This protocol is based on a continuous saponification process described for industrial applications, which can be adapted for laboratory scale.[4][5][6]

Materials:

  • This compound (purity ≥ 97%)

  • Sodium hydroxide (NaOH)

  • Polar solvent (e.g., acetone or methanol)

  • Non-polar solvent for extraction (e.g., benzene or toluene)

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Reaction vessel (e.g., round-bottom flask) with stirring and temperature control

  • Condenser

  • Separatory funnel

  • Distillation apparatus

  • Crystallization dish

Procedure:

  • Preparation of Saponification Reagent: Prepare a solution of sodium hydroxide in a polar solvent. For example, a 46% aqueous sodium hydroxide solution can be mixed with acetone in a 1:3 molar ratio of NaOH to acetone.[4]

  • Reaction: In the reaction vessel, combine this compound and the sodium hydroxide solution. The molar ratio of this compound to sodium hydroxide should be approximately 1:1.05 to 1:1.25.[6]

  • Heat the reaction mixture to a temperature between 70-80°C and stir vigorously for 30-60 minutes.[4][5]

  • Work-up: After the reaction is complete, cool the mixture. Add a non-polar solvent and water to the reaction mixture for extraction. The molar ratio of this compound to non-polar solvent to water is typically 1:1.5:5.[6]

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. The isoborneol will be in the organic layer.

  • Wash the organic layer with water until the washings are neutral.

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate.

  • Purification: Remove the solvent by distillation. The resulting crude isoborneol can be further purified by crystallization from a suitable solvent such as ethanol or petroleum ether, or by sublimation.[7]

Quantitative Data: Saponification
ParameterValueReference
Conversion Rate> 99%[4][5]
Product Yield> 95%[4][5]
Reaction Temperature60 - 100 °C[5]
Reaction Time10 - 60 min[5]
Molar Ratio (this compound:NaOH)1 : 1.05 - 1.25[6]

Oxidation of Isoborneol to Camphor

The second step in the synthesis is the oxidation of the secondary alcohol, isoborneol, to the ketone, camphor. A common and effective oxidizing agent for this transformation is sodium hypochlorite (bleach) in the presence of acetic acid.[8][9]

Reaction Mechanism

The oxidation of isoborneol with hypochlorous acid (formed in-situ from sodium hypochlorite and acetic acid) is believed to proceed through an E2 elimination-type mechanism. The alcohol's oxygen atom attacks the chlorine of hypochlorous acid, forming an oxonium ion which then loses a proton to form an alkyl hypochlorite intermediate. A base (such as water or acetate) then abstracts the proton on the carbon bearing the oxygen, leading to the elimination of HCl and the formation of the camphor ketone.

A diagram illustrating the oxidation mechanism is provided below:

Caption: Mechanism of Isoborneol Oxidation.

Experimental Protocol: Oxidation of Isoborneol

This protocol is a typical laboratory procedure for the oxidation of isoborneol.[8][10]

Materials:

  • Isoborneol

  • Glacial acetic acid

  • Sodium hypochlorite solution (commercial bleach, ~5-6%)

  • Dichloromethane or other suitable organic solvent for extraction

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Potassium iodide-starch test paper

Equipment:

  • Erlenmeyer flask

  • Stirring apparatus (magnetic stir bar and stir plate)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator or distillation apparatus

  • Sublimation apparatus or recrystallization setup

Procedure:

  • Reaction Setup: In an Erlenmeyer flask, dissolve isoborneol in glacial acetic acid. A typical ratio is 2.5 g of isoborneol in 6 mL of glacial acetic acid.[10]

  • Cool the flask in an ice bath to maintain the temperature between 15-25°C.[8]

  • Addition of Oxidant: Slowly add the sodium hypochlorite solution dropwise to the stirred isoborneol solution over a period of 5-10 minutes, ensuring the temperature remains within the specified range. For 2.5 g of isoborneol, approximately 25 mL of bleach is used.[10]

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature for about one hour.[10] A precipitate of camphor should form.

  • Quenching: Test for the presence of excess oxidant using potassium iodide-starch paper (a blue-black color indicates excess bleach). If the test is positive, add a small amount of sodium bisulfite solution until the test is negative.[10]

  • Work-up: Pour the reaction mixture into a separatory funnel containing cold water or brine.

  • Extract the camphor into an organic solvent like dichloromethane (e.g., 2 x 20 mL portions).[10]

  • Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (to neutralize any remaining acetic acid) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Decant or filter the dried solution and remove the solvent using a rotary evaporator. The crude camphor can be purified by sublimation or recrystallization to yield a white crystalline solid.[9][11]

Quantitative Data: Oxidation
ParameterValueReference
Product Yield45 - 55% (acetic acid method)[12]
Reaction Temperature15 - 25 °C[8]
Reaction Time1 hour[10]
Isoborneol:Acetic Acid:Bleach (example ratio)2.5 g : 6 mL : 25 mL[10]

Experimental Workflows

The following diagrams illustrate the general workflows for the saponification and oxidation steps.

Saponification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix this compound & NaOH Solution B Heat & Stir (70-80°C, 30-60 min) A->B C Cool & Add Non-polar Solvent + Water B->C D Extract in Separatory Funnel C->D E Wash Organic Layer D->E F Dry Organic Layer E->F G Remove Solvent (Distillation) F->G H Crystallize or Sublime Crude Isoborneol G->H

Caption: Workflow for the Saponification of this compound.

Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Isoborneol in Acetic Acid B Cool in Ice Bath (15-25°C) A->B C Slowly Add NaOCl Solution B->C D Stir at Room Temperature (1 hr) C->D E Quench Excess Oxidant D->E F Extract with Organic Solvent E->F G Wash Organic Layer (NaHCO₃, Brine) F->G H Dry Organic Layer G->H I Remove Solvent (Rotary Evaporation) H->I J Sublime or Recrystallize Crude Camphor I->J

Caption: Workflow for the Oxidation of Isoborneol.

Conclusion

The synthesis of camphor from this compound via a two-step saponification and oxidation process is a well-established and industrially significant route. This guide has provided a comprehensive overview of the chemical principles, detailed experimental protocols, and quantitative data associated with this synthesis. The provided visualizations of the reaction mechanisms and experimental workflows are intended to facilitate a deeper understanding for researchers, scientists, and professionals in drug development and related fields. Careful control of reaction conditions and adherence to proper purification techniques are crucial for achieving high yields and purity of the final camphor product.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Isobornyl Acetate Using Solid Acid Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of isobornyl acetate via the esterification of camphene with acetic acid, utilizing various solid acid catalysts. This environmentally benign approach avoids the use of corrosive and hazardous liquid acids like sulfuric acid, offering advantages such as catalyst recyclability and simplified product purification.[1][2][3][4]

This compound is a valuable fine chemical widely used in the fragrance and pharmaceutical industries and serves as a key intermediate in the synthesis of camphor.[1][3] The use of solid acid catalysts represents a green and efficient alternative to traditional homogeneous catalysis.[4]

Overview of Solid Acid Catalysts for this compound Synthesis

A variety of solid acid catalysts have been investigated for the synthesis of this compound, each exhibiting distinct advantages in terms of activity, selectivity, and stability. The primary reaction involves the acid-catalyzed addition of acetic acid to camphene. The mechanism proceeds through the formation of a carbocation intermediate, which then rearranges to a more stable structure before reacting with acetic acid to form this compound.

Commonly employed solid acid catalysts include:

  • Ion-Exchange Resins: Macroreticular sulfonic acid resins like Amberlyst-15 are widely used due to their high catalytic activity and availability.[5][6][7] They offer mild reaction conditions and good yields.[5]

  • Zeolites: These crystalline aluminosilicates, such as Beta zeolite and mordenite, provide shape selectivity and thermal stability.[2][8][9]

  • Heteropolyacids: Supported heteropolyacids, for instance, phosphotungstic acid on silica (PW/SiO2), are known for their strong acidity and high activity.[1]

  • Other Solid Acids: This category includes metal oxides like MoO3/ZrO2 and composite catalysts such as α-hydroxyl carboxylic acid with boric acid.[3]

The selection of a suitable catalyst and the optimization of reaction parameters are crucial for achieving high conversion of camphene and high selectivity towards this compound.

Comparative Performance of Solid Acid Catalysts

The efficiency of different solid acid catalysts in the synthesis of this compound is summarized in the table below. The data highlights the varied performance under different reaction conditions.

CatalystCamphene Conversion (%)This compound Selectivity (%)This compound Yield (%)Reaction ConditionsReference
NKC-9 Resin 81.4395.39-40°C, Camphene:Acetic Acid (1:2 mol), Continuous flow[10]
CT800+ Resin 71.2295.12-100°C, Camphene:Acetic Acid (1:2 mol), Continuous flow[10]
PW/SiO2 -~10080-9040-80°C, Cyclohexane solvent[1]
Beta Zeolite ---Optimized conditions studied[2]
Tartaric acid–boric acid 92.995.3-Acetic acid to camphene mass ratio 2.5:1[3][11]
Mandelic acid–boric acid 91.295.1-Optimized conditions[3]
FeCl3 (Lewis Acid) 9894.288Catalyst 10% of camphene mass[3][12]
Natural Mordenite Zeolite ->75 (in product)-65°C, Acetic acid:Camphene (1:1 mol)[8][9]
Amberlyst-15 --88.640°C, Acetic acid to camphene mass ratio 1.5[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using solid acid catalysts.

The overall process for the synthesis and analysis of this compound is depicted in the workflow diagram below.

G cluster_prep Catalyst Preparation cluster_reaction Esterification Reaction cluster_workup Product Work-up cluster_analysis Analysis cat_prep Catalyst Pre-treatment (e.g., drying, washing) reactants Charge Reactants (Camphene, Acetic Acid) cat_prep->reactants Ready for use catalyst_add Add Solid Acid Catalyst reactants->catalyst_add reaction Perform Reaction (Controlled Temperature & Time) catalyst_add->reaction cat_removal Catalyst Removal (Filtration) reaction->cat_removal Reaction mixture cat_removal->cat_prep Catalyst for regeneration washing Washing with Water cat_removal->washing drying Drying of Organic Layer washing->drying purification Purification (e.g., Distillation) drying->purification gc_analysis GC/GC-MS Analysis (Conversion, Selectivity) purification->gc_analysis Final Product

General workflow for this compound synthesis.

This protocol is based on the use of a strongly acidic ion-exchange resin, Amberlyst-15, which is a sulfonated polystyrene-divinylbenzene copolymer.[7]

Materials:

  • Camphene (95% purity)

  • Glacial Acetic Acid

  • Amberlyst-15 resin

  • Polymerization inhibitor (e.g., hydroquinone)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Filtration apparatus

  • Separatory funnel

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Pre-treatment: Wash the Amberlyst-15 resin with methanol to remove any impurities and then dry it in an oven at 60-80°C for 4-6 hours before use.

  • Reaction Setup: In a round-bottom flask, add camphene and glacial acetic acid. A typical molar ratio of acetic acid to camphene is between 1.5:1 and 3:1.[12][13]

  • Add the pre-treated Amberlyst-15 catalyst. The catalyst loading can range from 5% to 20% by weight of the reactants.

  • Add a small amount of polymerization inhibitor.

  • Esterification: Heat the mixture to the desired reaction temperature, typically between 40°C and 70°C, with continuous stirring.[13] The reaction time can vary from 2 to 10 hours.[8]

  • Monitoring: Monitor the progress of the reaction by taking small aliquots of the reaction mixture at regular intervals and analyzing them by GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid catalyst by filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.[1]

  • Transfer the liquid product to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize any remaining acetic acid, followed by washing with distilled water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Analysis: Analyze the final product using GC to determine the conversion of camphene and the selectivity to this compound.

For larger-scale production, a continuous process using a fixed-bed reactor is advantageous.[8][10]

Materials and Equipment:

  • Solid acid catalyst (e.g., NKC-9 resin, zeolites)

  • High-performance liquid chromatography (HPLC) pump

  • Fixed-bed tubular reactor with a heating jacket

  • Temperature controller

  • Back-pressure regulator

  • Product collection vessel

  • Camphene and acetic acid feedstock

Procedure:

  • Catalyst Packing: Pack the fixed-bed reactor with the chosen solid acid catalyst.

  • System Setup: Connect the feedstock reservoir containing a pre-mixed solution of camphene and acetic acid (and potentially a polymerization inhibitor and acetic anhydride) to the HPLC pump.[10]

  • Reaction: Pump the reactant mixture through the heated reactor at a specific flow rate (space velocity). Typical reaction temperatures can range from 40°C to 100°C.[10]

  • Maintain the desired reaction pressure using a back-pressure regulator.

  • Product Collection: Continuously collect the product stream from the reactor outlet.

  • Steady-State Operation: Allow the reactor to reach a steady state before collecting samples for analysis.

  • Analysis: Analyze the collected product samples by GC to determine the conversion and selectivity.

  • Catalyst Regeneration: The catalyst bed can be regenerated in situ by washing with a suitable solvent to remove any adsorbed species or by calcination for certain inorganic catalysts.

Reaction Mechanism and Influencing Factors

The synthesis of this compound from camphene is a classic example of an acid-catalyzed esterification involving a Wagner-Meerwein rearrangement.

G cluster_mechanism Reaction Mechanism Camphene Camphene Carbocation1 Initial Carbocation Camphene->Carbocation1 + H+ Rearrangement Wagner-Meerwein Rearrangement Carbocation1->Rearrangement Carbocation2 Rearranged Carbocation Rearrangement->Carbocation2 IsobornylAcetate This compound Carbocation2->IsobornylAcetate + AcOH, - H+ AceticAcid Acetic Acid (AcOH)

Simplified reaction mechanism for this compound synthesis.

Key factors influencing the reaction include:

  • Temperature: Higher temperatures generally increase the reaction rate, but can also lead to the formation of by-products, thus decreasing selectivity. An optimal temperature range needs to be determined for each catalyst system.[5]

  • Reactant Molar Ratio: An excess of acetic acid can shift the equilibrium towards the product side, increasing the conversion of camphene.[3]

  • Catalyst Loading: Increasing the amount of catalyst generally enhances the reaction rate up to a certain point, after which mass transfer limitations may become significant.

  • Water Content: The presence of water can lead to the formation of isoborneol as a by-product and may also deactivate some catalysts.[3] Using acetic anhydride can help to remove traces of water.[10]

Safety and Handling

  • Camphene and this compound are flammable. Handle them in a well-ventilated area away from ignition sources.

  • Glacial acetic acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solid acid catalysts, especially fine powders, should be handled in a fume hood to avoid inhalation.

By following these protocols and considering the influencing factors, researchers can effectively synthesize this compound using solid acid catalysts, contributing to the development of more sustainable chemical processes.

References

Application Note: Synthesis of Isobornyl Acetate via Esterification of Camphene with Acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the synthesis of isobornyl acetate through the acid-catalyzed esterification of camphene with acetic acid. This compound is a valuable intermediate in the synthesis of camphor and is widely used in the fragrance industry.[1][2] This document outlines two primary catalytic methods: one employing a Lewis acid (FeCl₃) and another utilizing a composite α-hydroxyl carboxylic acid catalyst (tartaric acid-boric acid). A general experimental workflow, data on various catalytic systems, and purification techniques are presented to guide researchers in achieving high yields and purity.

Introduction

The synthesis of this compound from camphene and acetic acid is a classic example of an acid-catalyzed esterification involving a Wagner-Meerwein rearrangement of the camphene structure.[2] The choice of catalyst is critical to the reaction's efficiency, selectivity, and environmental impact. While traditional methods have employed strong mineral acids like sulfuric acid, concerns over equipment corrosion and waste generation have prompted the investigation of alternative catalysts.[1] This note details protocols using both a common Lewis acid and a more novel composite catalyst system, providing comparative data to inform catalyst selection and process optimization.

Data Presentation

The following tables summarize quantitative data from various studies on the esterification of camphene with acetic acid, showcasing the impact of different catalysts and reaction conditions on conversion, selectivity, and yield.

Table 1: Comparison of Different Catalytic Systems for this compound Synthesis

CatalystCatalyst LoadingReactant Ratio (Camphene:Acetic Acid)Temperature (°C)Time (h)Camphene Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
FeCl₃10% (mass ratio to camphene)1:3 (molar ratio)252~9994>88[3]
Tartaric Acid-Boric Acid5% Tartaric Acid, 4% Boric Acid (mass ratio to camphene)1:2.5 (mass ratio)701892.995.388.5 (GC Content)[1]
Mandelic Acid-Boric Acid10% Mandelic Acid, 4% Boric Acid (mass ratio to camphene)1:2.5 (mass ratio)701891.295.186.7 (GC Content)[1]
NKC-9 Cation Exchange Resin15 wt%1:1.5 (molar ratio)35-85.5>95 (purity after distillation)-[4]
H₃PW₁₂O₄₀/SiO₂-1:10 (molar ratio)60-9010090[5]

Experimental Protocols

Protocol 1: Esterification of Camphene using Ferric Chloride (FeCl₃) Catalyst

This protocol is based on the optimized conditions reported for Lewis acid catalysis.[3]

Materials:

  • Camphene (94.9% purity)

  • Glacial Acetic Acid

  • Anhydrous Ferric Chloride (FeCl₃)

  • Deionized Water

  • 10% Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Dodecane (as internal standard for GC analysis, optional)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Stir plate

  • Temperature-controlled bath

  • Separatory funnel

  • Apparatus for vacuum fractionation

Procedure:

  • Reaction Setup: In a round-bottom flask, combine camphene and glacial acetic acid in a 1:3 molar ratio.

  • Catalyst Addition: While stirring, add anhydrous FeCl₃, corresponding to 10% of the mass of camphene.

  • Reaction: Maintain the reaction mixture at 25°C with continuous stirring for 2 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Add deionized water to separate the organic layer.

    • Wash the organic layer twice with deionized water.

    • Neutralize the remaining acid by washing the organic layer with a 10% sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer again with deionized water.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate for at least 10 minutes. Filter to remove the drying agent.

  • Purification: Purify the crude this compound by vacuum fractionation to obtain the final product.

Protocol 2: Esterification of Camphene using Tartaric Acid-Boric Acid Composite Catalyst

This protocol is adapted from a study on α-hydroxyl carboxylic acid composite catalysts.[1][6]

Materials:

  • α-Camphene

  • Acetic Acid

  • Tartaric Acid

  • Boric Acid

  • Deionized Water

Equipment:

  • Reaction bulb with magnetic stirring (500 rpm)

  • Temperature-controlled heating mantle or oil bath

  • Filtration apparatus

  • Separatory funnel

  • Apparatus for vacuum fractionation

Procedure:

  • Reaction Setup: To a reaction bulb, add 10 g of α-camphene, 25 g of acetic acid, 0.5 g of tartaric acid, and 0.4 g of boric acid.[1]

  • Reaction: Stir the mixture at 500 rpm and maintain the temperature at 70°C for 16-18 hours.[1][6]

  • Catalyst Recovery: After the reaction, cool the mixture. The catalyst will precipitate at the bottom and can be recovered by filtration.[6]

  • Work-up:

    • Transfer the filtrate to a separatory funnel.

    • Add deionized water to induce phase separation.

    • Separate the aqueous layer. The upper organic layer contains the product.

  • Purification: Isolate the this compound by vacuum fractionation. The fraction is typically collected at around 120°C under a vacuum of -0.085 MPa.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Camphene, Acetic Acid, and Catalyst reaction Stir at Controlled Temperature and Time reactants->reaction separation Phase Separation (add water) reaction->separation washing Wash with Water and NaHCO₃ Solution separation->washing drying Dry Organic Layer (e.g., Na₂SO₄) washing->drying filtration Filter to Remove Drying Agent drying->filtration distillation Vacuum Fractionation filtration->distillation product product distillation->product Pure this compound

Caption: General workflow for this compound synthesis.

Signaling Pathway

The acid-catalyzed esterification of camphene to this compound proceeds through a Wagner-Meerwein rearrangement.

Wagner_Meerwein_Rearrangement camphene Camphene carbocation Carbocation camphene->carbocation + H⁺ protonation {Protonation (H⁺)} rearranged_carbocation Rearranged Carbocation carbocation->rearranged_carbocation Rearrangement rearrangement Wagner-Meerwein Rearrangement oxonium_ion Oxonium Ion 'isobornyl hydroxylate' rearranged_carbocation->oxonium_ion + CH₃COOH nucleophilic_attack Nucleophilic Attack by Acetic Acid isobornyl_acetate {this compound | ⑤} oxonium_ion->isobornyl_acetate - H⁺ deprotonation Deprotonation (-H⁺)

Caption: Mechanism of camphene esterification.[7]

References

Application Note: High-Throughput Purity Analysis of Isobornyl Acetate using Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantitative determination of isobornyl acetate purity using gas chromatography with flame ionization detection (GC-FID). This compound, a key fragrance and flavoring agent, is synthesized from camphene and acetic acid.[1] Its purity is critical for its olfactory profile and for ensuring the absence of undesirable byproducts. This method provides a robust and reliable means to separate and quantify this compound from its potential impurities, including the precursor camphene, the related alcohol isoborneol, and its structural isomer, bornyl acetate. The described protocol is suitable for quality control in research, development, and manufacturing environments.

Introduction

This compound is a widely utilized monoterpene ester valued for its characteristic piney and camphoraceous aroma.[1] It is a common ingredient in perfumes, soaps, air fresheners, and as a flavoring agent. The primary synthesis route involves the acid-catalyzed esterification of camphene with acetic acid.[1] This process can lead to several impurities that may affect the final product's quality and sensory properties. Common process-related impurities include unreacted camphene, the corresponding alcohol isoborneol, and the isomeric bornyl acetate. Gas chromatography is the premier analytical technique for assessing the purity of volatile compounds like this compound due to its high resolution and sensitivity. This application note provides a comprehensive GC-FID method for the routine quality control analysis of this compound.

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the GC-FID analysis of this compound.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless inlet and a flame ionization detector (FID).

  • GC Column: Agilent J&W DB-Wax, 30 m x 0.25 mm ID, 0.50 µm film thickness, or an equivalent polar capillary column. A non-polar column such as a DB-5 can also be used, which will alter the elution order of the analytes.

  • Autosampler: Agilent 7693A or equivalent.

  • Data System: Agilent MassHunter or equivalent chromatography data software.

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Syringe: 10 µL GC syringe.

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel, 99.999% purity), Air (FID oxidizer, medical grade), Nitrogen (FID makeup, 99.999% purity).

Reagents and Standards
  • This compound (analytical standard, ≥99% purity)

  • Camphene (analytical standard, ≥98% purity)

  • Isoborneol (analytical standard, ≥98% purity)

  • Bornyl Acetate (analytical standard, ≥98% purity)

  • Methanol (HPLC grade) or Hexane (HPLC grade) as solvent.

Sample and Standard Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound, camphene, isoborneol, and bornyl acetate standards into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent (methanol or hexane).

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the solvent. This creates a 10,000 µg/mL solution. Further dilute 1 mL of this solution to 10 mL with the solvent to obtain a final concentration of 1000 µg/mL for analysis.

GC-FID Method Parameters

The following table outlines the optimized GC-FID parameters for the analysis of this compound purity.

ParameterValue
Inlet Split/Splitless
Inlet Temperature250 °C
Injection Volume1.0 µL
Split Ratio50:1
Column
Carrier GasHelium
Flow Rate1.5 mL/min (Constant Flow)
Oven
Initial Temperature70 °C
Hold Time2 minutes
Ramp 15 °C/min to 150 °C, hold for 3 minutes
Ramp 210 °C/min to 230 °C, hold for 2 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature250 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2)10 mL/min
Data Analysis and Purity Calculation

The purity of this compound is determined using the area percent method, which assumes that all components of the sample have a similar response factor with the FID. The percentage purity is calculated as follows:

% Purity of this compound = (Area of this compound Peak / Total Area of all Peaks) x 100

Expected Results

The described GC-FID method will effectively separate this compound from its key potential impurities. The typical elution order on a polar DB-Wax column is camphene, bornyl acetate, this compound, and isoborneol.

Data Presentation

The following tables summarize the expected retention times and provide an example of a purity analysis report.

Table 1: Typical Retention Times of this compound and Potential Impurities on a DB-Wax Column

CompoundRetention Time (min)
Camphene~ 5.5
Bornyl Acetate~ 12.8
This compound~ 13.2
Isoborneol~ 14.5

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Table 2: Example Purity Analysis of an this compound Sample

Peak IDCompoundRetention Time (min)Peak AreaArea %
1Camphene5.5215,0000.30
2Bornyl Acetate12.8550,0001.00
3This compound 13.23 4,900,000 98.00
4Isoborneol14.5135,0000.70
Total 5,000,000 100.00

Visualizations

The following diagrams illustrate the logical workflow of the analysis and the chemical relationships between the target analyte and its impurities.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_FID_Analysis GC-FID Analysis Standard_Prep->GC_FID_Analysis Sample_Prep Sample Preparation Sample_Prep->GC_FID_Analysis Peak_Integration Peak Integration GC_FID_Analysis->Peak_Integration Purity_Calculation Purity Calculation Peak_Integration->Purity_Calculation Report Final Report Purity_Calculation->Report

Caption: Workflow for the GC analysis of this compound purity.

Camphene Camphene (Precursor) Isobornyl_Acetate This compound (Product) Camphene->Isobornyl_Acetate Esterification Bornyl_Acetate Bornyl Acetate (Isomer) Isobornyl_Acetate->Bornyl_Acetate Isomerization Isoborneol Isoborneol (Related Alcohol) Isobornyl_Acetate->Isoborneol Hydrolysis

Caption: Chemical relationships of this compound and its impurities.

Conclusion

The GC-FID method detailed in this application note is a reliable and efficient tool for determining the purity of this compound. The protocol provides clear steps for sample and standard preparation, instrument setup, and data analysis. This method can be readily implemented in quality control laboratories to ensure the identity and quality of this compound for its use in the fragrance, flavor, and pharmaceutical industries. The provided tables and diagrams serve as a practical guide for researchers, scientists, and drug development professionals.

References

Application Note: Quantification of Isobornyl Acetate Using Reversed-Phase High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-001

Introduction

Isobornyl acetate is a monoterpene ester prevalent in the essential oils of various coniferous plants and is widely utilized as a fragrance and flavoring agent. It is also a key intermediate in the synthesis of camphor. Accurate quantification of this compound is crucial for quality control in the fragrance, food, and pharmaceutical industries, as well as for research in phytochemistry. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is based on the findings of Sotnikova et al., who demonstrated effective separation of bornyl acetate diastereomers using an isocratic mobile phase.[1][2][3][4]

Method Principle

This method employs an Agilent Zorbax XDB, Extend-C18 column for the separation of this compound.[1][2][3][4] The separation is achieved using an isocratic mobile phase composed of isopropyl alcohol and water, which provides a stable retention time and symmetrical peak shape for the analyte.[1][2][4] Quantification is performed using a diode-array detector (DAD) at a wavelength of 210 nm, where this compound exhibits UV absorbance.[1][2][3][4] The method demonstrates excellent linearity over a broad concentration range.[1][2][3][4]

Experimental

Instrumentation and Consumables:

  • HPLC System: Agilent 1200 series or equivalent with a quaternary pump, autosampler, column thermostat, and diode-array detector.[1][2][3][4]

  • Column: Agilent Zorbax XDB, Extend-C18 (e.g., 4.6 x 150 mm, 5 µm).

  • Data Acquisition and Processing: ChemStation software or equivalent.[1]

  • Analytical Balance

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm, PTFE or nylon)

Reagents and Standards:

  • This compound standard (≥95% purity)

  • Isopropyl alcohol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

Chromatographic Conditions:

ParameterValue
ColumnAgilent Zorbax XDB, Extend-C18
Mobile Phase60% Isopropyl Alcohol / 40% Water (v/v)
Flow Rate1.0 mL/min
Column Temperature35°C
Injection Volume5 µL
DetectorDiode-Array Detector (DAD)
Detection Wavelength210 nm
Run Time10 minutes

Results and Discussion

Under the specified chromatographic conditions, this compound is well-resolved from the solvent front and potential impurities. The use of an isopropyl alcohol-based mobile phase was found to produce a more symmetrical peak shape compared to acetonitrile-based mobile phases.[1][2][4] The method exhibits excellent linearity for this compound over a wide concentration range, with a correlation coefficient (R²) consistently greater than 0.998.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the performance characteristics of the HPLC method for this compound quantification.

ParameterResult
AnalyteThis compound
Retention Time (approx.)~ 4.5 min
Linearity (R²)> 0.998
Concentration Range (validated)2 - 950 µg/mL
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally

Protocol: SOP-HPLC-001 - Quantification of this compound

1.0 Purpose This standard operating procedure (SOP) describes the step-by-step method for the quantification of this compound in a sample matrix using RP-HPLC.

2.0 Materials and Equipment

  • See "Experimental" section of the application note above.

3.0 Procedure

3.1 Mobile Phase Preparation

  • Measure 600 mL of HPLC-grade isopropyl alcohol and transfer it to a 1000 mL graduated cylinder.

  • Add 400 mL of HPLC-grade water to the same cylinder.

  • Mix thoroughly and degas the solution for at least 15 minutes using sonication or vacuum filtration.

  • Label the mobile phase container appropriately.

3.2 Standard Solution Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Working Standards: Prepare a series of at least five working standards by serial dilution of the stock standard with the mobile phase to cover the expected concentration range of the samples (e.g., 5, 25, 100, 250, 500 µg/mL).

3.3 Sample Preparation

  • Accurately weigh a suitable amount of the sample (e.g., essential oil, fragrance formulation) into a volumetric flask.

  • Dissolve the sample in acetonitrile.

  • Dilute with the mobile phase to a final concentration estimated to be within the calibration range.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

3.4 HPLC Analysis

  • Set up the HPLC system according to the chromatographic conditions table in the application note.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Create a sequence table in the chromatography software.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the working standards in order of increasing concentration.

  • Inject the prepared samples.

  • Inject a standard after every 10-15 sample injections to monitor system suitability.

4.0 Data Analysis and Calculations

  • Integrate the peak area of this compound in the chromatograms for both standards and samples.

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.995.

  • Calculate the concentration of this compound in the samples using the calibration curve equation.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (60% IPA / 40% Water) Equilibration System Equilibration MobilePhase->Equilibration StandardPrep Standard Prep (Stock & Dilutions) Injection Inject Standards & Samples StandardPrep->Injection SamplePrep Sample Prep (Dissolve, Dilute, Filter) SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation (Zorbax C18, 35°C) Injection->Separation Detection DAD Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Peak Area vs. Conc.) Integration->Calibration Quantification Quantification (Calculate Sample Conc.) Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC quantification of this compound.

Logical_Relationships cluster_params Key Method Parameters cluster_outcomes Performance Outcomes MobilePhase Mobile Phase (Isopropyl Alcohol/Water) PeakShape Symmetrical Peak MobilePhase->PeakShape Retention Stable Retention Time MobilePhase->Retention StationaryPhase Stationary Phase (C18) StationaryPhase->Retention Wavelength Detection λ (210 nm) Sensitivity Adequate Sensitivity Wavelength->Sensitivity Temperature Temperature (35°C) Temperature->Retention Goal Accurate Quantification of This compound PeakShape->Goal Retention->Goal Sensitivity->Goal Linearity Good Linearity (R² > 0.998) Linearity->Goal

Caption: Factors influencing the successful HPLC quantification of this compound.

References

Application Note: Structural Elucidation of Isobornyl Acetate using Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a comprehensive overview and detailed protocols for the characterization of isobornyl acetate using a suite of NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques. The presented data, protocols, and workflows are intended to guide researchers in applying NMR for the structural verification and characterization of small molecules.

Introduction

This compound is a common monoterpene ester widely used as a fragrance and flavoring agent.[1] Its bicyclic structure presents a complex system of coupled protons, making its complete spectral assignment a non-trivial task that requires a combination of one- and two-dimensional NMR experiments. This note details the systematic approach to elucidating its structure, from sample preparation to the interpretation of complex NMR data.

Data Presentation

The chemical structure and numbering scheme for this compound are shown below:

this compound Structure

Figure 1. Chemical structure of this compound with atom numbering.

Quantitative NMR data obtained in CDCl₃ are summarized in the following tables.

¹H NMR Data (400 MHz, CDCl₃)
Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-24.67t-
H-3exo1.70m-
H-3endo1.05m-
H-41.77t-
H-5exo1.55m-
H-5endo1.15m-
H-6exo---
H-6endo---
H-8 (CH₃)0.84s-
H-9 (CH₃)0.84s-
H-10 (CH₃)0.98s-
H-12 (CH₃)2.01s-

Note: Some multiplicity and coupling constant values are complex due to overlapping signals and long-range couplings inherent in the rigid bicyclic system. Assignments are confirmed with 2D NMR data.[2]

¹³C NMR Data (100.5 MHz, CDCl₃)
Carbon AssignmentChemical Shift (δ) ppm
C-149.8
C-280.8
C-338.9
C-445.0
C-527.2
C-634.0
C-746.7
C-8 (CH₃)20.2
C-9 (CH₃)19.8
C-10 (CH₃)11.5
C-11 (C=O)170.8
C-12 (CH₃)21.3

Note: Assignments are based on HSQC and HMBC correlations.

Key 2D NMR Correlations Summary
ExperimentCorrelating NucleiInferred Connectivity
COSY H-2 ↔ H-3exo, H-3endoH-2 is adjacent to the C-3 methylene group.
H-3exo, H-3endo ↔ H-4The C-3 methylene protons are coupled to the H-4 bridgehead proton.
HSQC δH 4.67 ↔ δC 80.8H-2 is directly attached to C-2.
δH 0.84 ↔ δC 20.2 / 19.8The methyl protons at 0.84 ppm are attached to C-8 and C-9.
δH 2.01 ↔ δC 21.3The acetyl methyl protons (H-12) are attached to C-12.
HMBC H-12 (2.01 ppm) ↔ C-11 (170.8 ppm)Confirms the acetyl methyl group is attached to the carbonyl carbon.
H-2 (4.67 ppm) ↔ C-11 (170.8 ppm)Shows the ester linkage between the bicyclic ring and the acetate group.
H-8/H-9 (0.84 ppm) ↔ C-7, C-1Connects the gem-dimethyl groups to the C-7 bridgehead and C-1.
H-10 (0.98 ppm) ↔ C-1, C-6, C-7Connects the C-10 methyl group to the bicyclic frame.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[3]

  • Analyte Quantity: Weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments into a clean, dry vial.[4][5]

  • Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a reference standard (e.g., TMS) to the vial.[4] Ensure the solvent is of high purity to avoid interfering signals.

  • Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3][6]

  • Tube and Cap: Use clean, unscratched NMR tubes.[7] Cap the tube securely to prevent solvent evaporation. Do not use tape or paper labels on the tube itself.[5][6]

  • Labeling: Label the sample tube clearly on the cap or with a designated label near the top of the tube.

NMR Data Acquisition

Spectra can be acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz). The following are general parameters that can be adapted as needed.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans (NS): 8-16 scans.[8][9]

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans (NS): 1024 or more, depending on concentration.[9]

    • Relaxation Delay (D1): 2 seconds.

  • COSY (Correlation Spectroscopy):

    • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

    • Information Gained: Shows correlations between protons that are J-coupled, typically over 2-3 bonds.[10]

    • Number of Scans (NS): 1-8 scans per increment.[9]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard phase-sensitive HSQC with gradient selection (e.g., hsqcedetgpsisp2.3).

    • Information Gained: Correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations).[11][12]

    • Number of Scans (NS): 2-8 scans per increment.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf).

    • Information Gained: Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), crucial for connecting spin systems and identifying quaternary carbons.[11][13]

    • Number of Scans (NS): 2-16 scans per increment, depending on concentration.[9]

    • Long-Range Coupling Constant: Optimized for an average long-range J-coupling of 8 Hz.[14]

Visualization of Workflows and Correlations

Experimental Workflow

The logical flow for the structural elucidation of a small molecule like this compound using NMR is depicted below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation A Weigh this compound B Dissolve in CDCl3 A->B C Filter into NMR Tube B->C D 1H NMR C->D E 13C NMR & DEPT C->E F 2D COSY C->F G 2D HSQC C->G H 2D HMBC C->H I Assign Proton Spin Systems (COSY) D->I J Assign Direct C-H Bonds (HSQC) E->J F->I G->J K Connect Fragments via Long-Range Correlations (HMBC) H->K I->K J->K L Confirm Quaternary Carbons K->L M Final Structure Assignment L->M

NMR Structural Elucidation Workflow.
Key ¹H-¹H COSY Correlations

This diagram illustrates the proton-proton connectivities within the this compound bicyclic ring system.

Key COSY correlations in this compound.
Key ¹H-¹³C HMBC Correlations

The HMBC experiment is critical for assembling the molecular skeleton. The diagram below highlights key long-range correlations that connect the acetate group and the methyl groups to the bicyclic core.

HMBC cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H2 H-2 (δ 4.67) C11 C-11 (δ 170.8) H2->C11 ³J H12 H-12 (δ 2.01) H12->C11 ²J H10 H-10 (δ 0.98) C1 C-1 (δ 49.8) H10->C1 ²J C7 C-7 (δ 46.7) H10->C7 ³J H89 H-8/H-9 (δ 0.84) H89->C1 ³J H89->C7 ²J

Key HMBC correlations for structural assembly.

Structural Elucidation Summary

The structural elucidation of this compound is achieved through a systematic analysis of the NMR data:

  • ¹H NMR: Provides initial information on the number and types of protons. The signals for the three singlet methyl groups on the bicyclic frame (H-8, H-9, H-10) and the acetyl methyl group (H-12) are clearly visible. The proton on the carbon bearing the acetate group (H-2) is shifted downfield to 4.67 ppm.

  • ¹³C NMR & DEPT: The ¹³C spectrum shows all 12 expected carbon signals. A DEPT-135 experiment (or an edited HSQC) would differentiate the CH₃, CH₂, and CH signals, confirming four methyl groups, three methylene groups, and three methine carbons, in addition to two quaternary carbons (C-1 and C-7) and the carbonyl carbon (C-11).

  • COSY: The COSY spectrum reveals the ¹H-¹H coupling network. Key correlations, such as between H-2 and the H-3 protons, and between the H-3 protons and H-4, help to trace the connectivity within the six-membered ring of the bicyclic system.

  • HSQC: This experiment unambiguously assigns protons to their directly attached carbons. For example, the proton at 4.67 ppm correlates with the carbon at 80.8 ppm, confirming their direct bond as C-2 and H-2.

  • HMBC: The HMBC spectrum provides the final and most critical pieces of the puzzle by revealing long-range (2- and 3-bond) ¹H-¹³C correlations. The correlation from the acetyl methyl protons (H-12) to the carbonyl carbon (C-11), and from H-2 to the same carbonyl carbon, unequivocally establishes the acetate ester functionality and its point of attachment. Furthermore, correlations from the methyl protons (H-8, H-9, H-10) to the bridgehead carbons (C-1, C-7) and other carbons in the frame confirm the complete carbon skeleton.

Conclusion

The combined application of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the complete structural elucidation and spectral assignment of this compound. This application note outlines a systematic workflow, from sample preparation to final data interpretation, that serves as a robust protocol for the characterization of this and other complex small molecules. The use of COSY, HSQC, and HMBC experiments is essential for overcoming spectral overlap and unambiguously assembling the molecular structure.

References

Isobornyl Acetate: A Comprehensive Guide for Fragrance Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl acetate is a widely utilized fragrance ingredient, prized for its fresh, piney, and camphoraceous scent profile.[1][2][3] This bicyclic monoterpene ester is valued not only for its olfactory characteristics but also for its stability and versatility in a variety of formulations.[4][5] It is a colorless to pale straw-colored liquid, soluble in most fixed oils and mineral oil, but insoluble in water and glycerol.[2] This document provides detailed application notes and experimental protocols for the effective use and evaluation of this compound in fragrance formulations, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its successful incorporation into formulations. The following table summarizes key quantitative data.

PropertyValueReference(s)
Molecular Formula C12H20O2[1][6]
Molecular Weight 196.29 g/mol [4][6]
CAS Number 125-12-2[1][4]
Appearance Colorless to pale straw yellow liquid[1][2][4]
Odor Profile Fresh, woody, camphoraceous, pine-needle[1][3][4]
Density 0.983 g/mL at 25°C[2][6]
Refractive Index @ 20°C 1.462 – 1.465[6]
Boiling Point 229-233 °C[2]
Flash Point 89 °C[6][7]
Vapor Pressure 0.130 hPa @ 20°C; 0.128 hPa @ 25°C[6]
Solubility Soluble in most fixed oils and mineral oil; insoluble in glycerol and water.[1][2]
Log P 3.86[6]

Applications in Formulations

This compound is a versatile ingredient used in a wide array of products due to its pleasant aroma and good stability.[1][4]

  • Soaps and Detergents: Its stability in alkaline conditions makes it a suitable choice for perfuming soaps and detergents.[1][4]

  • Air Fresheners: The fresh, clean scent of this compound is widely used in air care products.[1]

  • Cosmetics and Personal Care Products: It is incorporated into lotions, creams, and other personal care items to provide a pleasant fragrance.[1][5] It is listed in the International Nomenclature of Cosmetic Ingredients (INCI) system as "this compound".[4]

  • Fine Fragrances: It can be used to create fougère and chypre accords, often blended with coumarin and amyl salicylate for a "walk-in-the-forest" effect.[1][3]

  • Flavoring Agent: this compound is also used as a flavoring agent in some food products.[1]

Experimental Protocols

The following protocols are designed to guide the evaluation of this compound in fragrance formulations.

Purity and Identity Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the use of GC-MS for the identification and quantification of this compound and any potential impurities.

Objective: To verify the identity and determine the purity of an this compound sample.

Materials:

  • This compound sample

  • High-purity solvent (e.g., ethanol, hexane)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms, HP-5ms)

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1% v/v).

  • GC-MS Instrument Setup:

    • Set the injector temperature (e.g., 250°C).

    • Set the oven temperature program (e.g., initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min).

    • Set the carrier gas (Helium) flow rate.

    • Set the MS parameters (e.g., ion source temperature at 230°C, transfer line temperature at 280°C, and scan range of m/z 40-400).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

  • Data Acquisition: Initiate the GC-MS run and acquire the data.

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with a known reference standard or library data.

    • Determine the purity of the sample by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Sample Dilution Prepare Dilute Solution Sample->Dilution Solvent High-Purity Solvent Solvent->Dilution Injection Inject Sample Dilution->Injection GCMS GC-MS Instrument Acquisition Data Acquisition GCMS->Acquisition Injection->GCMS Analysis Analyze Chromatogram & Mass Spectra Acquisition->Analysis Identification Identify this compound Analysis->Identification Purity Determine Purity Analysis->Purity

GC-MS Workflow for Purity Analysis
Fragrance Longevity and Olfactory Profile Evaluation

This protocol describes a sensory panel evaluation to assess the longevity and characterize the olfactory profile of this compound in a simple hydroalcoholic solution.

Objective: To determine the odor longevity and describe the scent characteristics of this compound over time.

Materials:

  • This compound

  • Ethanol (perfumer's grade)

  • Distilled water

  • Glass beakers and stirring rods

  • Perfumer's smelling strips

  • Timer

  • Panel of at least 5 trained sensory assessors

  • Odor description questionnaire

Procedure:

  • Sample Preparation: Prepare a 10% (w/w) solution of this compound in a 70:30 ethanol/water mixture. Allow the solution to macerate for at least 24 hours in a cool, dark place.

  • Panelist Training: Briefly re-familiarize the panelists with the odor of this compound and the terminology to be used for description.

  • Evaluation:

    • Dip a perfumer's smelling strip into the prepared solution for 2 seconds, ensuring consistent saturation.

    • Present the strip to each panelist.

    • Panelists will evaluate and record the odor characteristics at the following time points: initial (0 min), 15 min, 30 min, 1 hour, 2 hours, 4 hours, and 8 hours.[4]

    • At each time point, panelists will rate the odor intensity on a scale of 1 (very weak) to 5 (very strong) and provide descriptive terms for the scent profile (e.g., piney, camphoraceous, woody, fresh).

  • Data Analysis:

    • Calculate the average intensity rating at each time point.

    • Compile a list of the most frequently used descriptive terms at each stage of the dry-down.

    • Plot the average intensity over time to visualize the longevity curve.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_data Data Analysis Prep Prepare 10% this compound Solution Dip Dip Smelling Strip Prep->Dip Present Present to Panelist Dip->Present Evaluate Evaluate at Time Points (0, 15, 30, 60, 120, 240, 480 min) Present->Evaluate Analyze Calculate Average Intensity & Compile Descriptors Evaluate->Analyze Plot Plot Longevity Curve Analyze->Plot

Sensory Evaluation Workflow
Stability Testing in a Cosmetic Emulsion

This protocol outlines an accelerated stability test to evaluate the performance of this compound in a representative cosmetic emulsion (e.g., a lotion).

Objective: To assess the physical and olfactory stability of a cosmetic formulation containing this compound under accelerated aging conditions.

Materials:

  • Base cosmetic emulsion (unfragranced)

  • This compound

  • Laboratory mixer/homogenizer

  • pH meter

  • Viscometer

  • Incubators set at 4°C, 25°C, and 40°C

  • Glass jars with airtight lids

Procedure:

  • Formulation: Prepare a batch of the cosmetic emulsion and incorporate this compound at a typical use level (e.g., 0.5% w/w). Ensure homogenous mixing.

  • Initial Analysis (Time 0):

    • Record the initial appearance (color, clarity, phase separation).

    • Measure the initial pH and viscosity.

    • Conduct a sensory evaluation of the fragrance profile.

  • Storage: Divide the batch into three sets of samples in airtight glass jars and store them in the incubators at 4°C (refrigerated), 25°C (room temperature), and 40°C (accelerated).

  • Periodic Evaluation: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one sample from each storage condition and allow it to equilibrate to room temperature.

  • Analysis: For each sample, repeat the initial analysis:

    • Observe and record any changes in appearance.

    • Measure the pH and viscosity.

    • Conduct a sensory evaluation and note any changes in the fragrance character or intensity compared to the initial sample and the sample stored at 4°C (as a control).

  • Data Interpretation:

    • Compare the data from the 40°C samples to the 25°C and 4°C samples. Significant changes in the accelerated sample (e.g., discoloration, significant drop in viscosity, off-odors) may indicate potential long-term stability issues.

Skin Sensitization Potential: In Vitro Assessment

Given the move away from animal testing, in vitro methods are preferred for assessing skin sensitization potential. The following outlines a conceptual workflow based on established non-animal testing strategies.

Objective: To evaluate the potential of this compound to induce skin sensitization using a combination of in vitro assays that address key events in the Adverse Outcome Pathway (AOP) for skin sensitization.

Methodology: A weight-of-evidence approach is recommended, combining results from multiple assays. While this compound is generally considered non-sensitizing, this protocol provides a framework for its evaluation.[8]

  • Direct Peptide Reactivity Assay (DPRA): This in chemico method assesses the depletion of synthetic peptides containing cysteine or lysine following incubation with the test chemical. This addresses the first key event of the AOP: covalent binding to skin proteins.

  • KeratinoSens™ or LuSens™ Assay: These in vitro cell-based assays measure the activation of the Keap1-Nrf2-ARE pathway in keratinocytes, which is a key event in the cellular response to sensitizers. This addresses the second key event of the AOP.

  • h-CLAT or U-SENS™ Assay: These in vitro assays assess the activation of dendritic cells, a critical step in the induction of an immune response. They measure the expression of cell surface markers such as CD54 and CD86. This addresses the third key event of the AOP.[9]

Data Interpretation: The results from these assays are integrated in a "2 out of 3" defined approach to predict the sensitization hazard. A positive result in at least two of the three assays would indicate a potential for skin sensitization.[9]

Olfactory Signaling Pathway

The perception of this compound's fragrance begins with its interaction with olfactory receptors in the nasal cavity. The binding of this odorant molecule initiates a cascade of events within the olfactory sensory neuron, leading to the transmission of a signal to the brain, where it is interpreted as a specific scent.

Olfactory_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca2+/Na+ Influx CNG->Ca_Na Depolarization Membrane Depolarization Ca_Na->Depolarization Signal Action Potential to Brain Depolarization->Signal

References

Application Notes and Protocols: Isobornyl Acetate as a Flavoring Agent in Food Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl acetate (IBA), identified by FEMA number 2160 and CAS number 125-12-2, is a widely recognized flavoring ingredient in the food industry.[1][2][3][4] It is the acetate ester of the terpenoid isoborneol.[5] Possessing a characteristic woody, camphoraceous, and pine-like aroma, it is valued for its ability to impart fresh, herbal, and slightly citrus notes to a variety of food products.[6][7] This document provides detailed application notes and experimental protocols for the effective use and evaluation of this compound in food science research and product development. This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent.[1][6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that there are no safety concerns at current levels of intake when used as a flavoring agent.[3][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₁₂H₂₀O₂[3][5]
Molecular Weight 196.29 g/mol [3][5]
Appearance Colorless to pale straw-colored liquid[5]
Odor Profile Woody, camphoraceous, pine-like, herbal, slightly citrus[6][7]
Taste Profile Fresh, burning taste[5]
Boiling Point 220-224 °C[5]
Flash Point 88 °C (closed cup)[5]
Solubility Insoluble in water; soluble in most fixed oils and alcohol[5]
Log Kow 4.30[5]

Application Notes

This compound's unique flavor profile makes it a versatile ingredient in a range of food and beverage applications. Its stability and characteristic aroma contribute to the overall sensory experience of the final product.

Recommended Food Categories and Typical Use Levels

The following table summarizes the typical use levels of this compound in various food categories as reported by the Flavor and Extract Manufacturers Association (FEMA). It is important to note that these are average maximum use levels and the optimal concentration should be determined through sensory evaluation for each specific product formulation.

Food CategoryAverage Maximum Use Level (ppm)
Beverages, Non-alcoholic9.6
Ice Cream, Ices, etc.12
Candy, Frostings3.9
Baked Goods9.5
Chewing GumNot specified, but updated use levels are available from FEMA.[1]
Gelatins, PuddingsNot specified
Jams and JelliesNot specified

Source: Adapted from FEMA GRAS documentation.[9]

Flavor Profile and Sensory Contribution

This compound is characterized by a complex aroma profile with the following key descriptors:

  • Primary Notes: Woody, camphoraceous, piney.

  • Secondary Notes: Herbal, balsamic, slightly citrus and minty.[6][7]

In food applications, it can:

  • Enhance fruity and minty flavors.

  • Provide a fresh, clean background note.

  • Add complexity to herbal and spice blends.

  • Mask undesirable off-notes from other ingredients.

Experimental Protocols

This section provides detailed methodologies for the evaluation of this compound in food systems.

Sensory Analysis

Objective: To determine the sensory threshold and descriptive profile of this compound in a specific food matrix.

a) Determination of Sensory Threshold (Best Estimate Threshold - BET)

This protocol is adapted from the ASTM E679 standard method for determining sensory thresholds by a forced-choice ascending concentration series.

Materials:

  • This compound (food grade)

  • Deionized water (for aqueous systems) or neutral oil (e.g., medium-chain triglycerides) for lipid-based systems.

  • Series of glass sensory evaluation booths

  • Red-filtered lighting to mask visual differences

  • Randomly coded sample cups

  • Panel of 15-25 trained sensory panelists

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., 1000 ppm in ethanol for aqueous systems).

  • Sample Preparation: Prepare a series of dilutions from the stock solution in the chosen food matrix (e.g., water, sugar solution, milk). The concentration steps should be in a geometric progression (e.g., 0.01, 0.02, 0.04, 0.08, 0.16 ppm).

  • Triangle Test Presentation: Present samples to panelists in sets of three (triangle test), where two samples are blanks (matrix without this compound) and one contains the this compound at a specific concentration. The position of the odd sample should be randomized.

  • Panelist Evaluation: Instruct panelists to identify the "odd" sample in each set. A correct identification indicates detection at that concentration.

  • Data Analysis: The Best Estimate Threshold (BET) is calculated as the geometric mean of the last concentration missed and the first concentration correctly identified by each panelist. The group BET is the geometric mean of the individual BETs.

b) Quantitative Descriptive Analysis (QDA)

Objective: To develop a detailed sensory profile of this compound in a food product.

Materials:

  • Food product with and without a known concentration of this compound.

  • Panel of 8-12 highly trained descriptive panelists.

  • Sensory evaluation software for data collection.

  • Reference standards for aroma and flavor attributes.

Procedure:

  • Lexicon Development: In initial sessions, have the panel collaboratively develop a lexicon of descriptive terms for the aroma, flavor, and mouthfeel attributes of the product containing this compound. Reference standards should be used to anchor these terms (e.g., pine oil for "piney," camphor for "camphoraceous").

  • Training: Train the panelists on the developed lexicon and the use of an intensity scale (e.g., a 15-point universal scale) for rating each attribute.

  • Product Evaluation: In individual booths, have panelists evaluate the test product and a control (without this compound). The order of presentation should be randomized.

  • Data Collection: Panelists rate the intensity of each attribute for each sample.

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences in attributes between the control and the sample with this compound. The results can be visualized using a spider web plot.

Stability Testing

Objective: To evaluate the stability of this compound in a food matrix under accelerated storage conditions.

a) Accelerated Shelf-Life Study

Materials:

  • Food product containing a known initial concentration of this compound.

  • Environmental chambers with controlled temperature and humidity.

  • Analytical instrumentation for quantification (e.g., GC-MS).

Procedure:

  • Sample Preparation: Prepare a batch of the food product with a known concentration of this compound. Package the product in its final intended packaging.

  • Storage Conditions: Store the samples at a minimum of three different elevated temperatures (e.g., 35°C, 45°C, and 55°C). Also, store a control set of samples at the intended storage temperature (e.g., 25°C).

  • Time Points: Define sampling time points based on the expected shelf life of the product. For accelerated studies, this might be weekly or bi-weekly.

  • Analysis: At each time point, withdraw samples from each storage condition and analyze the concentration of this compound using a validated analytical method (see Protocol 3). Also, conduct sensory evaluation to assess any changes in the flavor profile.

  • Data Analysis: Plot the concentration of this compound as a function of time for each temperature. Model the degradation using kinetic models (e.g., zero-order or first-order kinetics) to determine the degradation rate constant at each temperature. Use the Arrhenius equation to extrapolate the degradation rate at the intended storage temperature and predict the shelf life.

Analytical Quantification

Objective: To accurately quantify the concentration of this compound in a food matrix.

a) Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • SPME autosampler and fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

  • Headspace vials (20 mL) with magnetic screw caps and PTFE/silicone septa.

  • Internal standard (e.g., bornyl acetate, if not present in the sample).

  • This compound standard for calibration curve.

Procedure:

  • Sample Preparation: Weigh a known amount of the homogenized food sample (e.g., 2-5 g) into a headspace vial. Add a known amount of internal standard. For solid or semi-solid samples, add a known volume of saturated salt solution to facilitate the release of volatiles.

  • HS-SPME Extraction:

    • Equilibration Temperature: 60°C

    • Equilibration Time: 15 minutes

    • Extraction Time: 30 minutes

    • SPME Fiber: DVB/CAR/PDMS

  • GC-MS Analysis:

    • Injection Port Temperature: 250°C

    • Desorption Time: 5 minutes (splitless mode)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 240°C at 10°C/min (hold for 5 min).

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-350

  • Quantification: Identify this compound based on its retention time and mass spectrum. Quantify using a calibration curve prepared with known concentrations of this compound and the internal standard.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Sensory_Threshold_Determination cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilutions Prepare Serial Dilutions in Matrix prep_stock->prep_dilutions present_samples Present Samples (Triangle Test) prep_dilutions->present_samples panelist_eval Panelist Identifies 'Odd' Sample present_samples->panelist_eval calc_individual_bet Calculate Individual BET panelist_eval->calc_individual_bet calc_group_bet Calculate Group BET calc_individual_bet->calc_group_bet

Caption: Workflow for Sensory Threshold Determination.

Stability_Testing_Workflow start Prepare Product with Known IBA Concentration package Package in Final Packaging start->package storage Store at Multiple Elevated Temperatures package->storage sampling Sample at Predetermined Time Points storage->sampling analysis Analyze IBA Concentration (GC-MS) & Sensory Profile sampling->analysis data_analysis Model Degradation Kinetics & Predict Shelf Life analysis->data_analysis end_point Shelf-Life Determination data_analysis->end_point HS_SPME_GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_quantification Quantification sample Homogenized Food Sample add_is Add Internal Standard sample->add_is vial Transfer to Headspace Vial add_is->vial equilibrate Equilibrate at 60°C vial->equilibrate extract Extract with SPME Fiber equilibrate->extract desorb Desorb in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect identify Identify Peak detect->identify quantify Quantify using Calibration Curve identify->quantify

References

Application Notes and Protocols for the Saponification of Isobornyl Acetate to Isoborneol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the saponification of isobornyl acetate to produce isoborneol, a key intermediate in the synthesis of camphor and other pharmaceutical compounds.[1][2][3] The protocols are based on established continuous saponification methodologies that offer high conversion rates and product yields.

Introduction

The conversion of this compound to isoborneol is a critical step in various synthetic pathways, particularly in the pharmaceutical and fragrance industries.[1][2] The traditional indirect synthesis of isoborneol involves the esterification of camphene to this compound, followed by its saponification.[4] While this method is mature, batch operations can be associated with long reaction times, high energy consumption, and lower yields.[4]

The protocols detailed below describe a continuous saponification process that addresses these limitations, achieving conversion rates of over 99% and product yields exceeding 95%.[4][5][6] This method utilizes common laboratory reagents and equipment, with the potential for scalability in industrial applications.

Reaction Principle

Saponification is a hydrolysis reaction where an ester (this compound) is treated with a base (typically sodium hydroxide) to yield an alcohol (isoborneol) and the salt of a carboxylic acid (sodium acetate). The reaction is outlined in the chemical equation below:

Chemical Equation: C₁₂H₂₀O₂ (this compound) + NaOH (Sodium Hydroxide) → C₁₀H₁₈O (Isoborneol) + CH₃COONa (Sodium Acetate)

Experimental Protocols

Two exemplary protocols for the continuous saponification of this compound are presented below. These protocols utilize different polar solvents and reaction conditions, demonstrating the flexibility of the methodology.

Protocol 1: Saponification using Acetone as a Polar Solvent

This protocol outlines the saponification of this compound using an aqueous sodium hydroxide solution with acetone as a polar co-solvent.

Materials:

  • This compound (purity ≥ 97%)

  • Sodium hydroxide (NaOH)

  • Acetone

  • Non-polar solvent (e.g., benzene solvent)

  • Deionized water

  • Oscillatory flow reactor, static mixer, or ultrasonic mixer

  • Pumps

  • Distillation column

  • Separatory funnel or liquid-liquid extractor

  • Crystallizer

Procedure:

  • Preparation of the Polar Solution: Prepare a 46% (w/w) aqueous solution of sodium hydroxide. Mix the aqueous NaOH solution with acetone in a molar ratio of 3:1 (NaOH:acetone) to form the polar solution.[4]

  • Saponification Reaction:

    • Continuously pump the this compound and the prepared polar solution into a reactor (e.g., oscillatory flow reactor) at a molar ratio of 1:1.05-1.25 (this compound:NaOH).[5][6]

    • Maintain the reaction temperature at 80°C.[4]

    • If using an oscillatory flow reactor, set the oscillation frequency to 4 Hz.[4]

    • The reaction time is typically between 10 to 60 minutes.[5][6]

  • Extraction: Introduce a non-polar solvent (e.g., a benzene solvent) and water into the reactor outlet stream. The molar ratio of this compound to non-polar solvent to water should be approximately 1:1-2:2-6.[5][6]

  • Solvent Recovery: The reaction mixture is fed into a distillation column to recover the polar solvent (acetone), which can be reused.[4]

  • Phase Separation: The remaining solution from the bottom of the distillation column is transferred to a separatory funnel or a continuous liquid-liquid extractor. The organic phase (containing isoborneol) is separated from the aqueous phase (containing sodium acetate).

  • Washing: The organic phase is washed repeatedly with water until the eluate is neutral (pH 7).

  • Crystallization and Isolation: The washed organic phase is transferred to a crystallizer. Isoborneol is crystallized by evaporation of the solvent, followed by filtration to yield white crystals of isoborneol.[4]

Protocol 2: Saponification using Methanol as a Polar Solvent

This protocol provides an alternative with methanol as the polar co-solvent and slightly different reaction parameters.

Materials:

  • This compound (purity ≥ 97%)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Non-polar solvent (e.g., dimethylbenzene)

  • Deionized water

  • Oscillatory flow reactor, static mixer, or ultrasonic mixer

  • Pumps

  • Distillation column

  • Separatory funnel or liquid-liquid extractor

  • Crystallizer

Procedure:

  • Preparation of the Polar Solution: Prepare a 40% (w/w) aqueous solution of sodium hydroxide. Mix the aqueous NaOH solution with methanol in a molar ratio of 1:1.4 (NaOH:methanol) to form the polar solution.[6]

  • Saponification Reaction:

    • Continuously pump the this compound and the prepared polar solution into the reactor at a molar ratio of 1:1.15 (this compound:NaOH).[4]

    • Maintain the reaction temperature at 70°C.[4]

    • If using an oscillatory flow reactor, set the oscillation frequency to 3 Hz.[4]

    • The reaction time is typically between 10 to 60 minutes.[5][6]

  • Extraction: Introduce a non-polar solvent (e.g., dimethylbenzene) and water into the reactor outlet stream at a molar ratio of 1:1.5:5 (this compound:dimethylbenzene:water).[5]

  • Solvent Recovery: The reaction mixture is distilled to recover the methanol for reuse.[5]

  • Phase Separation: Separate the organic and aqueous phases.

  • Washing: Wash the organic phase with water until neutral.

  • Crystallization and Isolation: Crystallize the isoborneol from the organic phase by solvent evaporation and collect the product by filtration.

Data Presentation

The following tables summarize the quantitative data associated with the described saponification protocols.

Table 1: Reaction Parameters

ParameterProtocol 1 (Acetone)Protocol 2 (Methanol)Reference(s)
This compound Purity ≥ 97%≥ 97%[4][6]
NaOH Concentration 46% (w/w)40% (w/w)[4]
Polar Solvent AcetoneMethanol[4]
Molar Ratio (this compound:NaOH) 1:1.05 - 1.251:1.15[4][5][6]
Molar Ratio (NaOH:Polar Solvent) 3:11:1.4[4][6]
Reaction Temperature 80°C70°C[4]
Reaction Time 10 - 60 min10 - 60 min[5][6]

Table 2: Performance Metrics

MetricValueReference(s)
Conversion Rate of this compound > 99%[4][5][6]
Product Yield of Isoborneol > 95%[4][5][6]
Purity of Isoborneol (Example) 96.15%[6]

Experimental Workflow and Visualization

The general workflow for the continuous saponification of this compound is depicted in the following diagram.

Saponification_Workflow cluster_reactants Reactant Preparation cluster_reaction Saponification cluster_workup Workup & Purification IA This compound Reactor Continuous Reactor (e.g., Oscillatory Flow) IA->Reactor NaOH_sol Aqueous NaOH Mixer1 Mixer NaOH_sol->Mixer1 P_Solvent Polar Solvent (Acetone/Methanol) P_Solvent->Mixer1 Mixer1->Reactor Polar Solution Distillation Distillation Reactor->Distillation Reaction Mixture NP_Solvent Non-Polar Solvent NP_Solvent->Reactor Extraction Water1 Water Water1->Reactor Extraction Distillation->P_Solvent Recycled Solvent Separator Phase Separator Distillation->Separator Bottoms Wash Washing Separator->Wash Organic Phase Waste1 Waste1 Separator->Waste1 Aqueous Phase (Sodium Acetate) Crystallizer Crystallizer Wash->Crystallizer Waste2 Waste2 Wash->Waste2 Wash Water Product Isoborneol Crystals Crystallizer->Product

Figure 1. Continuous saponification workflow.

Conclusion

The continuous saponification of this compound offers a robust and efficient method for the production of isoborneol. The protocols provided herein can be adapted to various laboratory and pilot-plant scales, providing a high-yield pathway to this important chemical intermediate. The use of continuous reactors can significantly shorten reaction times and improve overall process efficiency compared to traditional batch methods.

References

Application Notes and Protocols for the Continuous Flow Synthesis of Isobornyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the continuous flow synthesis of isobornyl acetate, an important intermediate in the fragrance and pharmaceutical industries, notably in camphor synthesis.[1] The continuous flow process offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality.[2] This guide covers the synthesis via the esterification of camphene with acetic acid using solid acid catalysts in packed bed reactors, summarizing key quantitative data and providing a detailed experimental protocol and workflow diagrams.

Introduction

This compound is a key fragrance compound with a characteristic pine-like scent and serves as a crucial precursor for the synthesis of isoborneol and camphor.[1] Traditionally, its production involves batch processes that can suffer from long reaction times, potential for side reactions, and challenges in process control. Continuous flow chemistry presents a modern alternative that mitigates these issues by providing superior control over reaction parameters, leading to higher yields, selectivity, and overall process efficiency. The esterification of camphene with acetic acid is the primary route for this compound synthesis, often catalyzed by solid acids to simplify purification.

Reaction Pathway

The synthesis of this compound proceeds through the acid-catalyzed esterification of camphene with acetic acid. The general reaction scheme is depicted below. The use of a solid acid catalyst in a packed bed reactor allows for a continuous process where the product stream is free of dissolved catalyst, simplifying downstream processing.

Reaction Scheme:

ReactionScheme cluster_products Products Camphene Camphene Catalyst Solid Acid Catalyst AceticAcid Acetic Acid IsobornylAcetate This compound Catalyst->IsobornylAcetate Plus2 + H2O Plus1 +

Caption: Acid-catalyzed esterification of camphene.

Quantitative Data Summary

The efficiency of the continuous flow synthesis of this compound is highly dependent on the choice of catalyst and reaction conditions. Below is a summary of quantitative data from various studies using different solid acid catalysts.

Table 1: Performance of Various Catalysts in Continuous Flow Synthesis of this compound

Catalyst TypeReaction Temperature (°C)Space Velocity (h⁻¹)Camphene Conversion (%)This compound Selectivity (%)Reference
Acidic Cation Exchange Resin401.288.6 (yield)Not specified[3]
Strong Acid Cation Exchange Resin (CT800+)1006.071.2295.12
Strong Acid Cation Exchange Resin403.7881.4395.39
HZSM-5 Zeolite30 - 700.5 - 8.0Not specifiedHigh[3]
Natural Mordenite Zeolite650.04>75% (product content)>90% (after fractionation)[3]
Tartaric Acid-Boric Acid Composite70Not specified (Batch)92.995.3[1][4]

Experimental Protocol: Continuous Flow Synthesis in a Packed Bed Reactor

This protocol describes a general procedure for the continuous flow synthesis of this compound using a packed bed reactor with a solid acid catalyst.

4.1. Materials and Reagents

  • Camphene (95% or higher purity)

  • Glacial Acetic Acid

  • Solid Acid Catalyst (e.g., Amberlyst-15, NKC-9, or similar strong acid ion-exchange resin)

  • Anhydrous Sodium Sulfate (for drying)

  • Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware and analytical equipment (GC-MS, NMR)

4.2. Equipment Setup

  • High-performance liquid chromatography (HPLC) pumps for reactant delivery

  • Packed bed reactor (glass or stainless steel column)

  • Temperature controller and heating jacket/oven for the reactor

  • Back pressure regulator

  • Product collection vessel

  • Tubing (PTEE or stainless steel, depending on pressure and temperature)

4.3. Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Continuous Reaction cluster_analysis Work-up & Analysis reagent_prep Reagent Preparation (Camphene & Acetic Acid) pumping Pump Reactants reagent_prep->pumping catalyst_prep Catalyst Packing & Conditioning reactor Packed Bed Reactor (Heated) pumping->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection purification Purification (e.g., Distillation) collection->purification analysis Analysis (GC-MS, NMR) purification->analysis

Caption: Experimental workflow for continuous synthesis.

4.4. Detailed Procedure

  • Catalyst Preparation and Packing:

    • Dry the solid acid catalyst (e.g., strong acid cation exchange resin) in a vacuum oven at 60-80°C for 12-24 hours to remove moisture.

    • Carefully pack the dried catalyst into the reactor column. Ensure uniform packing to avoid channeling. The amount of catalyst will depend on the desired production scale and reactor volume.

  • System Setup:

    • Assemble the continuous flow system as shown in the workflow diagram.

    • Connect the reactant reservoirs to the HPLC pumps.

    • Connect the pump outlets to the inlet of the packed bed reactor.

    • Connect the reactor outlet to the back pressure regulator and then to the product collection vessel.

    • Place the reactor inside the heating jacket or oven and set the desired temperature (e.g., 40-100°C).

  • Reagent Preparation:

    • Prepare a feed solution by mixing camphene and acetic acid in the desired molar ratio (e.g., 1:1.1 to 1:2.0).

  • Reaction Execution:

    • Start the flow of the solvent (acetic acid can be used initially) through the system at a low flow rate to equilibrate the reactor and remove any air.

    • Once the system is equilibrated and the reactor has reached the target temperature, switch the pump inlet to the reactant mixture.

    • Set the desired flow rate to achieve the target space velocity. The space velocity is calculated as the volumetric flow rate of the feed divided by the volume of the catalyst bed.

    • Maintain a constant back pressure (e.g., atmospheric to 1.0 MPa) using the back pressure regulator to ensure the reaction mixture remains in the liquid phase.

    • Collect the product stream after allowing the system to reach a steady state (typically after 3-5 reactor volumes have passed through).

  • Product Analysis and Purification:

    • Analyze the collected samples using gas chromatography (GC) to determine the conversion of camphene and the selectivity for this compound.

    • The crude product can be purified by vacuum distillation to remove unreacted starting materials and any byproducts.

Logical Relationship Diagram: Process Parameters and Outcomes

The following diagram illustrates the logical relationships between key process parameters and the expected outcomes in the continuous flow synthesis of this compound.

LogicalRelationships cluster_params Input Parameters cluster_outcomes Process Outcomes Temp Temperature Conversion Camphene Conversion Temp->Conversion increases Selectivity This compound Selectivity Temp->Selectivity can decrease at high T FlowRate Flow Rate (Space Velocity) FlowRate->Conversion decreases Throughput Product Throughput FlowRate->Throughput increases Ratio Reactant Ratio (Acid:Camphene) Ratio->Conversion increases Catalyst Catalyst Activity Catalyst->Conversion increases Catalyst->Selectivity influences

Caption: Influence of parameters on reaction outcomes.

Conclusion

The continuous flow synthesis of this compound offers a robust and efficient alternative to traditional batch production. By carefully selecting the solid acid catalyst and optimizing reaction parameters such as temperature, flow rate, and reactant ratios, high conversion and selectivity can be achieved. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals to implement and further develop continuous flow methodologies for the synthesis of this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Catalyst Deactivation in Camphene Esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation during the esterification of camphene to produce isobornyl acetate and other esters.

Troubleshooting Guides

This section offers solutions to common problems encountered during camphene esterification, focusing on catalyst deactivation.

Problem 1: Decreased Catalyst Activity and Lower Product Yield

Possible Causes and Solutions:

Potential Cause Diagnostic Check Recommended Solution
Catalyst Fouling Visual inspection may show discoloration of the catalyst. Characterization using techniques like BET surface area analysis can reveal pore blockage.For resin catalysts, washing with a suitable solvent like ethanol can be effective. For coked catalysts, controlled oxidation (calcination) may be necessary.
Catalyst Poisoning Elemental analysis (e.g., XRF, XPS) of the used catalyst can identify the presence of poisons.If poisons are identified in the feedstock, purification is necessary. For cation-exchange resins poisoned by metal ions, regeneration with a mineral acid (e.g., HCl) can restore activity.
Water in Feedstock Karl Fischer titration can determine the water content in reactants. A decrease in camphene conversion with an increase in water content is a strong indicator.Dry the reactants before use. For solid acid catalysts, adding a water scavenger like acetic anhydride to the reaction mixture can be effective.[1]
Thermal Degradation This is more likely if the reaction is run at excessively high temperatures. Characterization may show changes in the catalyst's crystalline structure (XRD) or loss of functional groups (FT-IR).Optimize the reaction temperature. Ensure uniform heating to avoid local hotspots, especially in fixed-bed reactors.
Leaching of Active Sites Analysis of the reaction mixture after catalyst removal can detect leached active species.For supported catalysts, ensure strong anchoring of the active phase. Operating at milder reaction conditions can also reduce leaching.

Problem 2: Poor Selectivity to the Desired Ester Product

Potential Cause Diagnostic Check Recommended Solution
Changes in Catalyst Acidity Temperature-programmed desorption (TPD) of a basic probe molecule (e.g., ammonia) can characterize the acid site distribution of fresh and used catalysts.If strong acid sites that promote side reactions have formed, consider using a catalyst with milder acidity. If deactivation has selectively blocked desired active sites, catalyst regeneration or replacement is needed.
Presence of Water As mentioned above, Karl Fischer titration is the standard method for water quantification.The presence of water can promote the hydration of camphene to isoborneol, competing with the desired esterification.[2][3] Rigorous drying of reactants is crucial for high ester selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of deactivation for cation-exchange resin catalysts in camphene esterification?

A1: The primary deactivation mechanism for cation-exchange resins is fouling, where polymer byproducts form and deposit on the active centers of the resin, blocking reactant access.[4]

Q2: How can I regenerate a deactivated cation-exchange resin catalyst?

A2: A common and effective method for regenerating a fouled cation-exchange resin is to wash it with ethanol. This dissolves and removes the polymer byproducts, restoring the catalyst's activity to a level close to that of a fresh catalyst.[4]

Q3: How does water affect the performance of solid acid catalysts in camphene esterification?

A3: Water can have a significant negative impact on the performance of solid acid catalysts. It can be preferentially adsorbed onto the active sites, preventing the reactants from accessing them.[1] This leads to a decrease in the conversion of camphene and the selectivity towards the desired ester product, as it can also promote the competing hydration reaction to form isoborneol.[2][3]

Q4: Can I reuse my solid acid catalyst?

A4: Yes, many solid acid catalysts can be reused multiple times. For example, the NKC-9 resin has been shown to be reusable for at least 10 cycles with minimal loss in activity.[5] Similarly, silica-supported heteropoly acids have demonstrated good reusability.[6] The stability and reusability will depend on the specific catalyst and the reaction conditions.

Q5: What are some alternative catalysts to traditional solid acids for camphene esterification?

A5: Researchers are exploring various alternative catalysts to address issues like deactivation and improve efficiency. Some promising alternatives include α-hydroxyl carboxylic acid composite catalysts (e.g., tartaric acid-boric acid),[2][3][7] ionic liquids, and heteropolyacids.[8]

Data Presentation

Table 1: Effect of Water on Camphene Esterification using a Tartaric Acid-Boric Acid Catalyst

Water to Acetic Acid Ratio (w/w)Camphene Conversion (%)This compound GC Content (%)Isoborneol GC Content (%)
0.0092.988.5-
0.0886.578.92.9
0.1668.255.17.5
0.2452.438.610.2
0.3240.224.812.0

Reaction conditions: m(camphene):m(acetic acid):m(tartaric acid):m(boric acid) = 10:25:0.5:0.4, reaction temperature of 70 °C, and reaction time of 18 h.[2]

Table 2: Reusability of NKC-9 Cation Exchange Resin in Camphene Esterification

Cycle NumberCamphene Conversion (%)
1~96
2~96
3~96
4~96
5~96
6~96
7~96
8~96
9~96
10~96

Experimental results showed that the conversion after 20 hours of reaction hardly changed after the catalyst was recycled 10 times.[5]

Experimental Protocols

1. General Protocol for Camphene Esterification with a Solid Acid Catalyst

This protocol is a general guideline and may need to be optimized for specific catalysts and desired products.

  • Materials:

    • Camphene (purity ≥ 75%)

    • Acetic acid (glacial)

    • Solid acid catalyst (e.g., cation-exchange resin, zeolite, supported heteropolyacid)

    • Anhydrous sodium sulfate (for drying)

    • Solvent for extraction (e.g., diethyl ether)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Gas chromatograph (GC) for analysis

  • Procedure:

    • Catalyst Preparation: If using a commercial catalyst, it may need to be dried or pre-treated according to the manufacturer's instructions. For synthesized catalysts, follow the specific preparation and activation procedure.

    • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add camphene, acetic acid, and the solid acid catalyst. The molar ratio of acetic acid to camphene is typically in the range of 1.5:1 to 3:1. The catalyst loading is usually between 5-15 wt% relative to the mass of camphene.

    • Reaction: Heat the mixture to the desired reaction temperature (typically 40-100 °C) with vigorous stirring. Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC.

    • Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Separate the catalyst by filtration. Transfer the liquid mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid. Then, wash with brine.

    • Product Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation.

    • Analysis: Analyze the final product using GC to determine the conversion of camphene and the selectivity to this compound.

2. Protocol for Regeneration of a Deactivated Sulfonic Acid-Based Catalyst

This protocol is a general procedure for regenerating a solid acid catalyst that has been deactivated by poisoning or fouling.

  • Materials:

    • Deactivated catalyst

    • Methanol (or another suitable organic solvent)

    • 2 M Sulfuric Acid (H₂SO₄) solution

    • Demineralized water

  • Equipment:

    • Beaker or flask

    • Stir plate and stir bar

    • Filtration apparatus (e.g., Büchner funnel)

    • Vacuum oven

  • Procedure:

    • Solvent Wash: Place the deactivated catalyst in a beaker and add methanol (approximately 10 mL per gram of catalyst). Stir the slurry at room temperature for 1 hour to remove adsorbed organic impurities. Filter the catalyst and wash with fresh methanol. Dry the catalyst in a vacuum oven at 60°C for 4 hours.[9]

    • Acid Treatment: Place the dried, solvent-washed catalyst in a clean beaker. Add the 2 M H₂SO₄ solution (approximately 10 mL per gram of catalyst). Stir the mixture at room temperature for 2 hours to facilitate the ion exchange of poisons with protons. Filter the catalyst from the acid solution.[9]

    • Rinsing: Wash the catalyst on the filter with an abundant amount of demineralized water until the filtrate is neutral (pH ≈ 7). This step is crucial to remove all residual sulfuric acid. Perform a final rinse with methanol to aid in drying.[9]

    • Drying: Dry the regenerated catalyst in a vacuum oven at 80°C overnight. Store the regenerated catalyst in a desiccator until further use.[9]

Visualizations

CatalystDeactivationTroubleshooting start Low Yield or Selectivity check_water Check Water Content in Feedstock start->check_water high_water High Water Content check_water->high_water dry_reactants Dry Reactants & Use Water Scavenger high_water->dry_reactants Yes low_water Low Water Content high_water->low_water No analyze_catalyst Analyze Used Catalyst low_water->analyze_catalyst fouling Fouling/ Coking? analyze_catalyst->fouling regenerate_fouled Solvent Wash or Calcination fouling->regenerate_fouled Yes poisoning Poisoning? fouling->poisoning No regenerate_poisoned Acid Wash or Purify Feedstock poisoning->regenerate_poisoned Yes thermal_leaching Thermal Degradation or Leaching? poisoning->thermal_leaching No optimize_conditions Optimize Temperature & Conditions thermal_leaching->optimize_conditions

Caption: Troubleshooting workflow for catalyst deactivation.

CatalystRegeneration start Deactivated Catalyst solvent_wash Solvent Wash (e.g., Methanol) start->solvent_wash acid_treatment Acid Treatment (e.g., 2M H2SO4) solvent_wash->acid_treatment rinse Rinse with Demineralized Water acid_treatment->rinse dry Dry in Vacuum Oven rinse->dry end Regenerated Catalyst dry->end

Caption: General workflow for solid acid catalyst regeneration.

References

Technical Support Center: Isobornyl Acetate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of isobornyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts observed in the synthesis of this compound from camphene and acetic acid?

A1: The synthesis of this compound, an acid-catalyzed esterification, can lead to several byproducts. The most common include isoborneol, isomeric acetates (bornyl acetate and fenchyl acetate), and unreacted starting materials like camphene and its isomer tricyclene.[1][2][3] In some cases, camphene oligomerization may also occur.[4]

Q2: What is the underlying reaction mechanism for the formation of this compound and its byproducts?

A2: The reaction proceeds through a Wagner-Meerwein rearrangement.[5][6] This involves the protonation of camphene by an acid catalyst to form a carbocation intermediate. This carbocation undergoes a rearrangement to a more stable tertiary carbocation, which is then attacked by acetic acid to form this compound.[7][8] The formation of byproducts is often a result of alternative reactions of these carbocation intermediates.

Q3: How can the formation of isoborneol as a byproduct be minimized?

A3: Isoborneol formation is primarily due to the presence of water in the reaction mixture, which leads to the hydration of the carbocation intermediate.[2][9][10] To minimize its formation, it is crucial to use anhydrous acetic acid and ensure that all reactants and equipment are thoroughly dried. The use of certain catalysts that are less sensitive to water can also be beneficial.

Q4: What analytical techniques are recommended for monitoring the reaction and quantifying byproducts?

A4: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are the most effective methods for analyzing the product mixture.[1][11] These techniques allow for the separation and identification of this compound from its isomers (bornyl acetate, fenchyl acetate) and other byproducts like isoborneol and unreacted camphene.[12][13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound - Incomplete reaction. - Suboptimal reaction temperature.[10] - Inefficient catalyst.[14]- Increase reaction time or temperature moderately. - Optimize temperature based on catalyst type. - Screen different acid catalysts (e.g., Lewis acids, solid acids) for better performance.[1]
High concentration of isoborneol - Presence of water in the reaction mixture.[2][10]- Use anhydrous acetic acid and ensure all glassware is dry. - Minimize exposure of reactants to atmospheric moisture.
Presence of multiple isomeric acetate byproducts - Lack of catalyst selectivity.- Employ a more selective catalyst system. Solid acid catalysts like zeolites or specific composite catalysts have shown higher selectivity.[3][15]
Significant amount of unreacted camphene - Insufficient catalyst activity or amount. - Short reaction time.- Increase the catalyst loading. - Extend the reaction duration.
Formation of polymeric materials (oligomers) - High reaction temperature or highly acidic catalyst.[4]- Lower the reaction temperature. - Use a milder or more selective catalyst, such as a heteropoly acid, which can suppress oligomerization.[4]

Experimental Protocols

General Procedure for this compound Synthesis

This protocol is a generalized procedure based on common laboratory practices for the acid-catalyzed esterification of camphene.

Materials:

  • Camphene

  • Glacial acetic acid (anhydrous)

  • Acid catalyst (e.g., sulfuric acid, ferric chloride, or a solid acid catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve camphene in glacial acetic acid.

  • Slowly add the acid catalyst to the stirred solution.

  • Heat the reaction mixture to the desired temperature (typically between 25°C and 80°C) and maintain for the specified reaction time (e.g., 2-24 hours).[1]

  • Monitor the reaction progress using GC analysis.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by vacuum distillation to isolate this compound.[14]

Data Presentation

Table 1: Influence of Catalyst on this compound Synthesis

CatalystCamphene Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
FeCl₃~9994>88[1]
Tartaric acid–boric acid92.995.388.5[1][2]
Ionic Liquids ([bnmim]HSO₄)-10072-86[3]

Table 2: Effect of Water on Byproduct Formation (Tartaric acid–boric acid catalyst)

Water to Acetic Acid RatioCamphene Conversion (%)Isoborneol GC Content (%)This compound GC Content (%)Reference
0~93-~88[2]
0.0886.52.978.9[2][9]

Visualizations

Reaction_Pathway Camphene Camphene Carbocation1 Initial Carbocation Camphene->Carbocation1 + H⁺ (Acid Catalyst) Carbocation2 Rearranged Carbocation (more stable) Carbocation1->Carbocation2 Wagner-Meerwein Rearrangement IsomericAcetates Isomeric Acetates (Byproducts) Carbocation1->IsomericAcetates + Acetic Acid - H⁺ IsobornylAcetate This compound (Major Product) Carbocation2->IsobornylAcetate + Acetic Acid - H⁺ Isoborneol Isoborneol (Byproduct) Carbocation2->Isoborneol + H₂O - H⁺

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Logic Start Analyze Product Mixture (GC/MS) LowYield Low Yield of This compound? Start->LowYield HighIsoborneol High Isoborneol Content? LowYield->HighIsoborneol No Action_Yield Optimize Reaction Conditions: - Increase time/temp - Change catalyst LowYield->Action_Yield Yes HighIsomers High Isomeric Acetates? HighIsoborneol->HighIsomers No Action_Water Reduce Water Content: - Use anhydrous reagents - Dry equipment HighIsoborneol->Action_Water Yes Action_Selectivity Improve Selectivity: - Use a more selective catalyst HighIsomers->Action_Selectivity Yes End Successful Synthesis HighIsomers->End No Action_Yield->Start Action_Water->Start Action_Selectivity->Start

Caption: Troubleshooting workflow for byproduct formation.

References

Technical Support Center: Separation of Isobornyl Acetate from Reaction Mixture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the separation of isobornyl acetate from its reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The synthesis of this compound, typically through the acid-catalyzed esterification of camphene with acetic acid, can result in several impurities.[1][2] The most common impurities include:

  • Unreacted Starting Materials: Camphene and acetic acid.

  • Catalyst: Acid catalysts such as sulfuric acid.[1]

  • Byproducts: Isoborneol, tricyclene, and fenchyl alcohol.[3]

  • Isomers: Bornyl acetate can be present as an isomer.[4]

Q2: My crude product is acidic. How do I neutralize it?

A2: An acidic crude product is typically due to the presence of the acid catalyst (e.g., sulfuric acid) and unreacted acetic acid. Neutralization can be achieved by washing the organic layer with a basic solution. A common and effective method is to wash the crude product with a 10% sodium bicarbonate solution until the evolution of CO2 gas ceases.[5] Alternatively, other alkaline solutions can be used.[6] It is crucial to perform this step in a separatory funnel to allow for the separation of the aqueous and organic layers.

Q3: I am having trouble separating the aqueous and organic layers during extraction. What should I do?

A3: Emulsion formation can sometimes hinder the separation of aqueous and organic layers. To break an emulsion, you can try the following:

  • Time: Allow the separatory funnel to stand undisturbed for a longer period.

  • Brine Wash: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help break the emulsion.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

  • Filtration: In persistent cases, filtering the mixture through a bed of celite or glass wool may be effective.

Q4: What is the most suitable method for purifying this compound on a laboratory scale?

A4: For laboratory-scale purification, a combination of extraction and distillation is generally most effective. The crude product should first be washed with water to remove the majority of the acetic acid, followed by a wash with a basic solution (like sodium bicarbonate) to remove any remaining acid.[5] After drying the organic layer with an anhydrous drying agent (e.g., anhydrous sodium sulfate), the this compound can be purified by fractional distillation, preferably under vacuum to prevent decomposition.[3]

Troubleshooting Guides

Problem: Low Purity of this compound After Distillation

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inefficient Fractional Distillation - Ensure your distillation column is packed appropriately to provide sufficient theoretical plates. - Control the heating rate to maintain a slow and steady distillation. A rapid temperature increase can lead to co-distillation of impurities.
Presence of Close-Boiling Impurities - If impurities like isoborneol are present, which have a similar boiling point to this compound, simple distillation may not be sufficient. - Consider using vacuum fractional distillation to lower the boiling points and potentially improve separation.[3] - Alternatively, column chromatography can be employed for separating compounds with close boiling points.
Thermal Decomposition - this compound can be sensitive to high temperatures. If the distillation is performed at atmospheric pressure, the required high temperature might cause decomposition. - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[3]
Problem: Water Contamination in the Final Product

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete Drying of Organic Layer - Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before distillation. - Allow sufficient contact time with the drying agent and ensure the drying agent is not clumped together, indicating saturation with water.
"Wet" Solvents or Reagents - Use anhydrous solvents for the reaction and workup steps whenever possible.
Atmospheric Moisture - During workup and storage, minimize the exposure of the product to atmospheric moisture, especially in humid environments. Use drying tubes on your apparatus.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Solubility in Water
This compound 196.29[7]220-224[7]0.983[8][9][10]Insoluble[1][7][8]
Camphene 136.23~159-160~0.842Insoluble
Acetic Acid 60.05~118~1.049Soluble
Isoborneol 154.25~212-214~1.011Sparingly soluble
Tricyclene 136.23~153~0.845Insoluble

Experimental Protocols

Protocol 1: General Workup and Extraction Procedure
  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with a suitable organic solvent in which this compound is soluble and which is immiscible with water (e.g., diethyl ether, ethyl acetate).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water to remove the bulk of the unreacted acetic acid.[5] Drain the lower aqueous layer.

  • Neutralization: Wash the organic layer with a 10% sodium bicarbonate solution.[5] Swirl gently and vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide. Continue washing until no more gas is evolved. Drain the lower aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help remove any remaining water and break emulsions.

  • Drying: Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent (e.g., anhydrous sodium sulfate). Let it stand for at least 10-15 minutes, swirling occasionally.[5]

  • Filtration/Decantation: Separate the dried organic solution from the drying agent by filtration or careful decantation.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator. The remaining crude this compound is now ready for purification by distillation.

Protocol 2: Vacuum Fractional Distillation
  • Apparatus Setup: Assemble a vacuum fractional distillation apparatus. Ensure all joints are properly sealed and greased.

  • Transfer: Transfer the crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection: Collect the fractions based on their boiling points at the applied pressure. The forerun, containing lower-boiling impurities like residual solvent and camphene, will distill first. This compound will then distill at a higher temperature. A study reported collecting the this compound fraction at 120 °C under a vacuum of -0.085 MPa.[3]

  • Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.

Visualizations

experimental_workflow cluster_workup Workup & Extraction cluster_purification Purification ReactionMixture Crude Reaction Mixture Dilution Dilute with Organic Solvent ReactionMixture->Dilution WaterWash Wash with Water Dilution->WaterWash Neutralization Wash with NaHCO3 Solution WaterWash->Neutralization BrineWash Wash with Brine Neutralization->BrineWash Drying Dry with Anhydrous Na2SO4 BrineWash->Drying SolventRemoval Remove Solvent (Rotovap) Drying->SolventRemoval VacuumDistillation Vacuum Fractional Distillation SolventRemoval->VacuumDistillation PureProduct Pure this compound VacuumDistillation->PureProduct

Caption: Workflow for the separation and purification of this compound.

troubleshooting_logic Start Low Purity of this compound CheckDistillation Review Distillation Technique Start->CheckDistillation CheckImpurities Analyze for Close-Boiling Impurities CheckDistillation->CheckImpurities No OptimizeDistillation Optimize Distillation Parameters (e.g., packing, heating rate) CheckDistillation->OptimizeDistillation Yes CheckDecomposition Suspect Thermal Decomposition? CheckImpurities->CheckDecomposition No UseVacuum Switch to Vacuum Distillation CheckImpurities->UseVacuum Yes CheckDecomposition->UseVacuum Yes ColumnChromatography Consider Column Chromatography UseVacuum->ColumnChromatography If still impure

References

Technical Support Center: Purification of Crude Isobornyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude isobornyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound typically contains unreacted starting materials and byproducts from the synthesis reaction. Common impurities include camphene, isoborneol, bornyl acetate (an isomer), and residual acetic acid or other catalysts.[1][2] The composition of the crude product can vary significantly depending on the synthetic route and reaction conditions.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective method for purifying this compound is fractional distillation under reduced pressure (vacuum fractionation).[2][3] This technique is suitable for separating this compound from less volatile impurities. Washing with an alkaline solution (like sodium bicarbonate) is also a crucial step to neutralize and remove residual acidic catalysts and acetic acid.[4]

Q3: What is the expected purity of this compound after purification?

A3: The purity of this compound after vacuum fractionation can be quite high, often exceeding 95%. Several sources report achieving purities of 95.8% to 97.2% as measured by Gas Chromatography (GC).[3] Commercially available analytical standards of this compound can have a purity of ≥99.0% (GC).[5]

Q4: Can recrystallization be used to purify this compound?

A4: Recrystallization is generally used for purifying solid compounds. Since this compound is a liquid at room temperature with a boiling point of 229-233 °C, recrystallization is not a standard purification method for it.[5] However, the related compound isoborneol, which can be an impurity or the desired product from saponification of this compound, is a solid and can be purified by crystallization.[6]

Troubleshooting Guide

Low Purity After Distillation
Symptom Possible Cause Suggested Solution
Poor separation of this compound from impurities. Inefficient fractional distillation column.Ensure the fractionating column is packed appropriately to provide sufficient theoretical plates for separation.[7]
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.
Vacuum pressure is unstable.Check the vacuum system for leaks and ensure a stable, appropriate vacuum level is maintained. A vacuum pressure of -0.085 MPa has been reported for the fractionation of this compound.[2]
Contamination with bornyl acetate. Bornyl acetate is an isomer with a close boiling point to this compound, making separation by distillation challenging.[1]Use a highly efficient fractional distillation column and carefully control the distillation parameters. Purity should be monitored by GC analysis of the collected fractions.[1]
Presence of azeotropes. Some impurities may form azeotropes with this compound, making separation by distillation difficult.Consider alternative purification methods or chemical treatment to remove the azeotrope-forming impurity prior to distillation.
Acidic Product
Symptom Possible Cause Suggested Solution
The purified this compound has a low pH or a sharp, acidic odor. Incomplete neutralization of acidic catalyst (e.g., sulfuric acid) or residual acetic acid.Before distillation, wash the crude product thoroughly with a saturated sodium bicarbonate solution or other mild base until the aqueous layer is no longer acidic (test with litmus paper or a pH meter).[4]
Hydrolysis of this compound during workup or storage.Ensure all workup steps are performed without undue delay and that the final product is stored in a dry, neutral environment. Acetates can hydrolyze back to the corresponding alcohol and acetic acid over time.[8]

Quantitative Data

Table 1: Purity of this compound Before and After Purification by Vacuum Fractionation

Crude Product GC Content (%) Purified Product GC Content (%) Reference
63.5≥ 96.2[3]
65.3≥ 97.2[3]
37.5≥ 91.3[3]
68.6≥ 97.2[3]
65.6≥ 95.8[3]
88.5Not specified[2]

Table 2: Physical Properties of this compound

Property Value Reference
Boiling Point229-233 °C (lit.)[5]
102-103 °C at 13 torr[9]
Density0.983 g/mL at 25 °C (lit.)[5]
Refractive Indexn20/D 1.4635 (lit.)[5]

Experimental Protocols

Protocol 1: Neutralization and Washing of Crude this compound
  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a saturated sodium bicarbonate solution.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO2 evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the washing with sodium bicarbonate solution until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of water to remove any remaining sodium bicarbonate.

  • Finally, wash the organic layer with an equal volume of brine (saturated NaCl solution) to aid in the removal of water.

  • Drain the organic layer into a clean, dry flask and dry it over anhydrous sodium sulfate for at least 10 minutes.[4]

  • Decant or filter the dried this compound to remove the drying agent.

Protocol 2: Purification by Vacuum Fractional Distillation
  • Set up a fractional distillation apparatus equipped with a vacuum source. Ensure all glassware is dry.

  • Transfer the dried, crude this compound to the distillation flask. Add boiling chips or a magnetic stir bar.

  • Slowly apply the vacuum, ensuring the pressure is stable at the desired level (e.g., -0.085 MPa).[2]

  • Begin heating the distillation flask gently.

  • Collect any initial low-boiling fractions, which may contain residual solvents or volatile impurities.

  • Slowly increase the heating to distill the this compound. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure (e.g., 120 °C at -0.085 MPa).[2]

  • Monitor the purity of the collected fractions using Gas Chromatography (GC).

  • Stop the distillation before all the material in the flask has vaporized to avoid the concentration of high-boiling impurities in the final fractions.

  • Release the vacuum before turning off the cooling water to the condenser.

Visualizations

PurificationWorkflow CrudeProduct Crude this compound Washing Washing & Neutralization (Sodium Bicarbonate, Water, Brine) CrudeProduct->Washing Drying Drying (Anhydrous Sodium Sulfate) Washing->Drying Organic Layer Waste Aqueous Waste (Acid, Salts) Washing->Waste Aqueous Layer Distillation Vacuum Fractional Distillation Drying->Distillation PureProduct Pure this compound Distillation->PureProduct Purified Fraction Impurities High-Boiling Impurities Distillation->Impurities Distillation Residue

Caption: General workflow for the purification of crude this compound.

TroubleshootingTree Start Low Purity of This compound? CheckAcidic Is the product acidic? Start->CheckAcidic Yes CheckDistillation Review Distillation Parameters Start->CheckDistillation No WashProduct Action: Rewash with Sodium Bicarbonate Solution CheckAcidic->WashProduct Yes CheckAcidic->CheckDistillation No End Purity Improved WashProduct->End SlowDistillation Action: Reduce heating rate and ensure stable vacuum CheckDistillation->SlowDistillation CheckColumn Is the fractionating column efficient? SlowDistillation->CheckColumn RepackColumn Action: Use a more efficient or properly packed column CheckColumn->RepackColumn No GCAnalysis Analyze by GC for isomer content CheckColumn->GCAnalysis Yes RepackColumn->End CombineFractions Action: Combine pure fractions and re-distill if necessary GCAnalysis->CombineFractions CombineFractions->End

Caption: Troubleshooting decision tree for low purity of this compound.

References

Preventing racemization during isobornyl acetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of isobornyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of this compound from camphene?

A1: The synthesis of this compound from camphene proceeds through a carbocation intermediate, which is susceptible to a Wagner-Meerwein rearrangement.[1][2][3] This rearrangement can lead to the formation of a racemic mixture of this compound if not properly controlled. The stability and lifetime of the carbocation intermediate are critical factors influencing the extent of racemization.

Q2: Which starting materials are required for the synthesis of this compound?

A2: The primary starting materials are camphene and acetic acid.[4] Various catalysts are also required, with common examples including sulfuric acid, Lewis acids (like ferric chloride), or composite catalysts such as tartaric acid-boric acid.[4][5][6][7]

Q3: What are the typical reaction conditions for this compound synthesis?

A3: Reaction conditions can vary depending on the catalyst used. Generally, the reaction is carried out at temperatures ranging from 25°C to 85°C with reaction times from a few hours to over 24 hours.[6][8] The molar ratio of camphene to acetic acid is also a key parameter to optimize.[6]

Q4: How does the choice of catalyst impact the synthesis and potential for racemization?

A4: The catalyst plays a crucial role in the reaction mechanism and can significantly influence the selectivity and yield of this compound while minimizing racemization. Strong protic acids like sulfuric acid can be effective but may lead to more byproducts and equipment corrosion.[5][7] Lewis acids and composite catalysts, such as tartaric acid-boric acid, have been shown to offer high conversion rates and selectivity for this compound under milder conditions.[4][6][7]

Q5: What is the role of water in the reaction mixture?

A5: The presence of water can influence the reaction. While some protocols use glacial acetic acid, the addition of a small amount of water can affect the product distribution, sometimes leading to the formation of isoborneol alongside this compound.[4][7] Controlling the water content is important for consistent results.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Significant Racemization Detected in Product - Unstable Carbocation Intermediate: The carbocation formed during the reaction is rearranging extensively before the acetate addition. - High Reaction Temperature: Elevated temperatures can provide the energy for the carbocation to overcome the activation barrier for rearrangement and racemization.- Catalyst Selection: Employ a catalyst system that promotes rapid and stereoselective acetate addition. Composite catalysts like tartaric acid-boric acid have shown high selectivity.[4][9] - Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress to avoid prolonged reaction times at elevated temperatures.
Low Yield of this compound - Incomplete Conversion of Camphene: The reaction may not have gone to completion. - Formation of Byproducts: Side reactions may be consuming the starting material or the desired product. Common byproducts include fenchyl acetate and isoborneol.[4]- Optimize Reaction Time and Temperature: Increase the reaction time or slightly increase the temperature, while carefully monitoring for racemization. - Adjust Reactant Ratios: Ensure the optimal molar ratio of camphene to acetic acid is used. - Catalyst Activity: Verify the activity of the catalyst. Consider using a more efficient catalyst system.[6][7]
Presence of Fenchyl Acetate as a Major Byproduct The carbocation intermediate is rearranging to the fenchyl carbocation before acetate addition.This is a common issue related to the Wagner-Meerwein rearrangement.[10] Optimizing the catalyst and reaction conditions to favor the formation of the isobornyl product is key. Milder reaction conditions and specific catalyst choices can improve selectivity.
Formation of Isoborneol Presence of excess water in the reaction mixture, leading to hydration of the carbocation intermediate.- Use Anhydrous Acetic Acid: Ensure that the acetic acid used is of high purity and low water content. - Control Water Addition: If water is part of the protocol, its concentration should be carefully controlled to manage the ratio of esterification to hydration.[4][7]

Experimental Protocols

Synthesis of this compound using a Tartaric Acid-Boric Acid Composite Catalyst[4]

Materials:

  • α-Camphene (≥75%)

  • Acetic Acid

  • L-(+)-Tartaric Acid

  • Boric Acid

Procedure:

  • To a reaction flask equipped with a magnetic stirrer, add 10 g of α-camphene and 25 g of acetic acid.

  • Add the tartaric acid and boric acid catalyst to the mixture. The optimal ratio of the catalyst components should be determined experimentally, with starting points being in the range of 0.1-1.5 g of tartaric acid and 0.1-0.4 g of boric acid.[4]

  • Stir the mixture at 500 rpm.

  • Control the reaction temperature at 70°C.

  • Allow the reaction to proceed for 24 hours.

  • After the reaction is complete, pour the product into a separatory funnel and allow the layers to separate.

  • The upper layer contains the product, and the lower layer is the acetic acid aqueous solution containing the catalyst.

  • The product can be further purified by washing with water and a dilute sodium bicarbonate solution to remove residual acid, followed by drying and distillation.

Analysis:

  • The composition of the product mixture can be analyzed using Gas Chromatography (GC) to determine the conversion of camphene and the selectivity for this compound.[4]

Quantitative Data Summary

Table 1: Effect of Catalyst System on this compound Synthesis

Catalyst SystemCamphene Conversion (%)This compound GC Content (%)This compound Selectivity (%)Reference
Tartaric Acid-Boric Acid92.988.595.3[4][9]
Mandelic Acid-Boric Acid91.286.795.1[4]
Ferric Chloride (FeCl₃)~99-94[6][7]

Table 2: Influence of Water to Acetic Acid Ratio on Product Composition (Tartaric Acid-Boric Acid Catalyst) [4][7]

Water to Acetic Acid RatioCamphene Conversion (%)This compound GC Content (%)Isoborneol GC Content (%)
0.0886.578.92.9

Visualizations

Reaction Pathway and Prevention of Racemization

G cluster_0 This compound Synthesis cluster_1 Control Strategies Camphene Camphene Carbocation Carbocation Intermediate Camphene->Carbocation + H⁺ Isobornyl_Acetate This compound (Desired Product) Carbocation->Isobornyl_Acetate + AcO⁻ (Stereoselective) Racemic_Mixture Racemic Mixture Carbocation->Racemic_Mixture Wagner-Meerwein Rearrangement + AcO⁻ Low_Temp Low Temperature Low_Temp->Carbocation Reduces rearrangement rate Catalyst Optimal Catalyst Catalyst->Carbocation Stabilizes & promotes fast reaction Control_H2O Control Water Content Control_H2O->Carbocation Minimizes side reactions

Caption: Key steps and control strategies for preventing racemization in this compound synthesis.

Troubleshooting Logic Flow

G Start High Racemization Detected Check_Temp Is Reaction Temperature Too High? Start->Check_Temp Check_Catalyst Is the Catalyst System Optimal? Check_Temp->Check_Catalyst No Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Change_Catalyst Switch to a More Selective Catalyst Check_Catalyst->Change_Catalyst No Monitor_Reaction Monitor Stereochemical Purity Check_Catalyst->Monitor_Reaction Yes Lower_Temp->Monitor_Reaction Change_Catalyst->Monitor_Reaction End Racemization Minimized Monitor_Reaction->End

Caption: A logical workflow for troubleshooting high racemization in this compound synthesis.

References

Technical Support Center: Optimizing Isobornyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isobornyl acetate from camphene.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of camphene to produce this compound.

Issue 1: Low Conversion of Camphene

  • Question: My reaction shows a low conversion rate of camphene. What are the potential causes and how can I improve it?

  • Answer: Low camphene conversion can be attributed to several factors:

    • Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the current reaction conditions. Consider switching to a more effective catalyst system. For instance, Lewis acids like anhydrous FeCl3 have demonstrated high catalytic effects, achieving up to 98% camphene conversion. Another highly effective system is a composite catalyst of an α-hydroxyl carboxylic acid (HCA) and boric acid, which can achieve a conversion rate of 92.9%.[1]

    • Suboptimal Reaction Temperature: The reaction temperature plays a crucial role. For the tartaric acid–boric acid composite catalyst, the optimal temperature is reported to be 70°C.[1] Lower temperatures may lead to slower reaction rates, while excessively high temperatures can promote side reactions and decrease the yield of the desired product.[2]

    • Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. For example, with a tartaric acid-boric acid catalyst system, a reaction time of 18 hours is suggested for optimal results.[3]

    • Incorrect Molar Ratio of Reactants: An excess of acetic acid is generally favorable for driving the equilibrium towards the product. A molar ratio of camphene to acetic acid of 1:3 has been shown to be effective.[4] However, an excessively large excess of acetic acid can increase material and energy consumption during product separation.[2]

Issue 2: Low Selectivity towards this compound

  • Question: The conversion of camphene is high, but the selectivity for this compound is low. What are the common byproducts and how can I minimize their formation?

  • Answer: Low selectivity is often due to the formation of byproducts. Common byproducts include isoborneol, tricyclene, and other rearranged isomers.[1][3]

    • Presence of Water: Water in the reaction mixture can lead to the formation of isoborneol through a hydration reaction.[1][5] The presence of water reduces the conversion rate of camphene and the selectivity for this compound.[1][5] To minimize isoborneol formation, ensure the use of anhydrous reactants and solvents.

    • Catalyst Type: The choice of catalyst can significantly influence selectivity. While strong acids like sulfuric acid can be used, they are often associated with more side reactions and corrosion issues.[1][6] Heterogeneous catalysts like certain zeolites or solid acid catalysts can offer higher selectivity.[7] For instance, a tartaric acid–boric acid composite catalyst has been reported to achieve a high selectivity of 95.3% for this compound.[1][8]

Issue 3: Difficulty in Catalyst Separation and Reuse

  • Question: I am having trouble separating the catalyst from the reaction mixture for reuse. What strategies can I employ?

  • Answer: Catalyst separation and reuse are crucial for process efficiency and sustainability.

    • Heterogeneous Catalysts: Employing a solid acid catalyst is a primary strategy to simplify separation.[6] These catalysts can be easily filtered from the reaction mixture. Examples include cation exchange resins, zeolites, and supported heteropoly acids.[1][5][7]

    • Catalyst Recovery: For homogeneous catalysts that are soluble in the reaction medium, a filtration step after cooling the product can recover a significant portion of the catalyst if it precipitates out.[1] Another approach involves adding water to the reaction mixture to induce phase separation, where the catalyst may preferentially move to the aqueous layer, which can then be separated.[9]

Frequently Asked Questions (FAQs)

Q1: What are the key reaction parameters to optimize for the synthesis of this compound from camphene?

A1: The primary parameters to optimize are the choice of catalyst, reaction temperature, reaction time, and the molar ratio of camphene to acetic acid. The interplay of these factors determines the conversion, selectivity, and yield of the reaction.

Q2: What are some of the most effective catalysts for this reaction?

A2: Several catalyst systems have proven effective:

  • Lewis Acids: Anhydrous FeCl3 is a potent Lewis acid catalyst.[4]

  • α-Hydroxyl Carboxylic Acid (HCA) Composite Catalysts: A combination of tartaric acid and boric acid has shown excellent results in terms of conversion and selectivity.[1][8]

  • Solid Acid Catalysts: Heterogeneous catalysts like silica-supported H3PW12O40 and various zeolites are environmentally friendly options that facilitate easy separation.[6][7]

  • Cation Exchange Resins: These are commonly used in industrial settings.[5]

Q3: What is the role of acetic anhydride in the reaction?

A3: Acetic anhydride can be added to the reaction mixture to act as a dehydrating agent, removing any water present and thus minimizing the formation of isoborneol as a byproduct.[9]

Q4: Can this reaction be performed under solvent-free conditions?

A4: Yes, the reaction can be carried out without a solvent. However, under certain conditions, a solvent-free reaction catalyzed by mandelic acid–boric acid can lead to the formation of isoborneol as the main product through a hydration reaction.[1][8]

Quantitative Data Summary

Table 1: Comparison of Different Catalyst Systems and Reaction Conditions

Catalyst SystemCamphene:Acetic Acid Ratio (molar)Temperature (°C)Time (h)Camphene Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
FeCl31:3252~9994>88
Tartaric acid–boric acid10:25 (mass ratio)701892.995.388.5 (GC content)[1]
Mandelic acid–boric acid10:25 (mass ratio)701891.295.186.7 (GC content)[1]
Imidazolium/Pyridinium Ionic LiquidsVariedVariedVaried-10072-86[7][10]
Silica supported H3PW12O401:5 to 1:1040-80--~10080-90[7]

Experimental Protocols

Synthesis of this compound using a Tartaric Acid–Boric Acid Composite Catalyst [1]

  • Reactant Preparation: In a reaction flask equipped with a magnetic stirrer, combine 10 g of α-camphene, 25 g of acetic acid, 0.5 g of tartaric acid, and 0.4 g of boric acid.

  • Reaction: Stir the mixture at 500 rpm and maintain the reaction temperature at 70°C for 18 hours.

  • Catalyst Recovery: After the reaction, cool the mixture to room temperature. The catalyst will precipitate at the bottom of the flask. Recover the catalyst by filtration.

  • Product Isolation: Transfer the filtrate to a separatory funnel. Add water to induce phase separation. The upper layer contains the crude product.

  • Purification: Wash the organic layer with water and then with a neutralizing agent (e.g., a dilute sodium bicarbonate solution). Further purify the crude this compound by vacuum distillation to obtain the final product.

Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Esterification Reaction cluster_workup 3. Product Work-up cluster_purification 4. Purification A Combine Reactants: - Camphene - Acetic Acid - Catalyst (e.g., Tartaric Acid-Boric Acid) B Heat and Stir (e.g., 70°C, 18h) A->B C Cool Reaction Mixture B->C D Filter to Recover Catalyst C->D E Phase Separation with Water D->E F Wash Organic Layer E->F G Vacuum Distillation F->G H Pure this compound G->H

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_selectivity Troubleshooting Low Selectivity cluster_conversion Troubleshooting Low Conversion start Start: Low this compound Yield q1 High Camphene Conversion? start->q1 a1_yes Low Selectivity Issue q1->a1_yes Yes a1_no Low Conversion Issue q1->a1_no No q2 Presence of Isoborneol? a1_yes->q2 q3 Check Reaction Parameters a1_no->q3 a2_yes Water present in reaction. Use anhydrous reagents. q2->a2_yes Yes a2_no Consider alternative catalyst for higher selectivity. q2->a2_no No end Optimized Reaction a2_yes->end a2_no->end a3_temp Optimize Temperature q3->a3_temp a3_time Increase Reaction Time q3->a3_time a3_ratio Adjust Reactant Molar Ratio q3->a3_ratio a3_cat Verify Catalyst Activity q3->a3_cat a3_temp->end a3_time->end a3_ratio->end a3_cat->end

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

Troubleshooting peak tailing in HPLC analysis of isobornyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isobornyl Acetate HPLC Analysis

This technical support guide provides troubleshooting advice for common issues encountered during the HPLC analysis of this compound, with a specific focus on addressing peak tailing.

Troubleshooting Guide: Peak Tailing

Question: Why is my this compound peak tailing in my reversed-phase HPLC analysis?

Peak tailing for this compound, an ester, in reversed-phase HPLC can be caused by several factors, often related to secondary interactions with the stationary phase or issues with the HPLC system itself. Here's a breakdown of potential causes and their solutions:

1. Secondary Interactions with Residual Silanols:

  • Problem: Although this compound is a neutral compound, it possesses polar carbonyl groups that can interact with active silanol groups on the silica-based stationary phase. This is a common cause of peak tailing.[1][2][3][4][5] These interactions create a secondary retention mechanism, leading to an asymmetrical peak shape.[2][4]

  • Solutions:

    • Use an End-Capped Column: Modern, well-end-capped C18 columns are designed to minimize the number of free silanol groups, thus reducing the potential for these secondary interactions.[1][2]

    • Mobile Phase pH Adjustment: While less critical for neutral compounds than for acids or bases, operating at a low pH (e.g., around 2.5-3.0) can suppress the ionization of residual silanol groups, minimizing their interaction with the analyte.[2][6][7] An acidic modifier like phosphoric acid or formic acid is often used in the mobile phase for this compound analysis.[8][9][10]

    • Use a Sacrificial Base: Adding a small amount of a basic compound, like triethylamine (TEA), to the mobile phase can block the active silanol sites, preventing them from interacting with the this compound.[7]

2. Column Contamination and Degradation:

  • Problem: Accumulation of strongly retained sample matrix components or impurities at the column inlet can lead to peak distortion.[3][4] Physical degradation of the column packing, such as the formation of a void, can also cause peak tailing.[2][11]

  • Solutions:

    • Sample Preparation: Ensure adequate sample cleanup to remove potential contaminants. Techniques like solid-phase extraction (SPE) can be employed.[2]

    • Guard Column: Use a guard column to protect the analytical column from strongly retained compounds.

    • Column Washing: Implement a regular column washing procedure to remove contaminants. If the column is old or has been subjected to harsh conditions, it may need to be replaced.[12][13]

3. Extra-Column Effects:

  • Problem: Peak tailing can be introduced by dead volume in the HPLC system, which is any volume outside of the column that the sample passes through.[1][4] This can be caused by long or wide-bore tubing, or improper connections between the injector, column, and detector.[1][6]

  • Solutions:

    • Optimize Tubing: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[1]

    • Check Fittings: Ensure all fittings are properly tightened and that there are no gaps between the tubing and the connection port.

4. Inappropriate Mobile Phase or Sample Solvent:

  • Problem: A mismatch between the sample solvent and the mobile phase can cause peak distortion.[3][6] If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak fronting, but in some cases, it can also contribute to tailing.[3]

  • Solution:

    • Solvent Compatibility: As a best practice, dissolve the this compound standard and sample in the initial mobile phase composition whenever possible.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is an acceptable peak tailing factor?

An ideal chromatographic peak is symmetrical, with a tailing factor (Tf) of 1.0.[11] In practice, a tailing factor between 0.9 and 1.2 is generally considered good. For many applications, a Tf of up to 1.5 is acceptable, but a value greater than 2.0 often indicates a problem that needs to be addressed.[7][14]

Q2: Can column overload cause peak tailing for this compound?

Yes, injecting too much sample onto the column can lead to peak distortion, which often manifests as peak fronting but can also cause tailing.[3][15] If you observe that the peak shape worsens with increasing sample concentration, try diluting your sample or reducing the injection volume.[13][14]

Q3: How does the choice of organic modifier (acetonitrile vs. methanol) affect peak shape?

The choice of organic modifier can influence peak shape. Acetonitrile and methanol have different solvent strengths and interaction mechanisms. For this compound, methods have been developed using both. If you are experiencing tailing with one, it may be worthwhile to try the other to see if it improves the peak symmetry.

Q4: Could metal contamination in my HPLC system be a cause of peak tailing for this compound?

While less common for a neutral ester like this compound compared to chelating compounds, metal contamination from stainless steel components (e.g., frits, tubing) can sometimes create active sites that lead to peak tailing.[3][4] If you suspect this is an issue, using a bio-inert or PEEK-lined HPLC system and column can help.

Experimental Protocols and Data

Table 1: Typical HPLC Parameters for this compound Analysis
ParameterTypical Value/ConditionNotes
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column is commonly used.
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Phosphoric AcidThe organic content may need to be adjusted to achieve the desired retention time. Phosphoric or formic acid is often added to improve peak shape.[8][9][10]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Injection Volume 10-20 µLShould be optimized to avoid column overload.
Column Temperature 25-30 °CMaintaining a consistent temperature can improve reproducibility.
Detection UV at 210 nmThis compound has a low UV absorbance.[16]
Sample Solvent Mobile PhaseDissolving the sample in the mobile phase is recommended to ensure good peak shape.

Visual Troubleshooting Workflow

Below is a logical workflow to diagnose and resolve peak tailing issues in the HPLC analysis of this compound.

TroubleshootingPeakTailing start Peak Tailing Observed (Tf > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential System Issue check_all_peaks->system_issue Yes specific_peak_issue Issue likely related to This compound interaction check_all_peaks->specific_peak_issue No check_connections Check for loose fittings and dead volume system_issue->check_connections check_column_health Inspect column for voids or contamination system_issue->check_column_health resolved Peak Shape Improved (Tf ≈ 1.0) check_connections->resolved check_column_health->resolved check_secondary_interactions Address Secondary Interactions specific_peak_issue->check_secondary_interactions adjust_mobile_phase Modify Mobile Phase specific_peak_issue->adjust_mobile_phase check_sample_effects Evaluate Sample Effects specific_peak_issue->check_sample_effects use_endcapped_column Use high-purity, end-capped column check_secondary_interactions->use_endcapped_column use_endcapped_column->resolved lower_ph Lower pH (e.g., 2.5-3.0) with acid modifier adjust_mobile_phase->lower_ph add_tea Add sacrificial base (e.g., TEA) adjust_mobile_phase->add_tea lower_ph->resolved add_tea->resolved check_overload Reduce concentration or injection volume check_sample_effects->check_overload check_solvent Match sample solvent to mobile phase check_sample_effects->check_solvent check_overload->resolved check_solvent->resolved

References

Technical Support Center: Resolving Co-elution of Isobornyl Acetate and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of isobornyl acetate and its isomers during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that I might encounter?

The most common isomer that co-elutes with this compound is bornyl acetate. They are diastereomers, with this compound being the exo form and bornyl acetate being the endo form. Depending on the synthesis or natural source, you may also encounter enantiomers, such as (+)- and (-)-isobornyl acetate.

Q2: Why do this compound and bornyl acetate co-elute?

These isomers have very similar chemical structures and physicochemical properties, including boiling points and polarities. This similarity leads to comparable interactions with the stationary phase in many common gas chromatography (GC) and high-performance liquid chromatography (HPLC) columns, resulting in close or overlapping elution times.

Q3: Can I differentiate between this compound and bornyl acetate using mass spectrometry (MS)?

Yes, mass spectrometry is a powerful tool for differentiating these isomers even if they are not fully separated chromatographically. While they have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ. For instance, the endo-isomer (bornyl acetate) may exhibit a more intense molecular ion peak compared to the exo-isomer (this compound) due to steric shielding of the acetate group.

Q4: What is the best general approach to resolving the co-elution of this compound and its isomers?

A multi-step approach is recommended. Start by optimizing your current chromatographic method (e.g., temperature program in GC, mobile phase composition in HPLC). If co-elution persists, consider changing the selectivity of your separation by using a different column stationary phase. For enantiomeric separations, a chiral column is necessary.

Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound and its isomers.

Step 1: Identify the Nature of the Co-elution

First, confirm that you are indeed dealing with co-eluting isomers.

  • Peak Shape Analysis: Look for signs of co-elution such as peak fronting, tailing, or shoulders on your chromatographic peak.[1] A symmetrical peak does not guarantee purity, but an asymmetrical one often indicates an underlying issue.

  • Mass Spectrometry (MS) Deconvolution: If using a GC-MS or LC-MS system, examine the mass spectra across the peak. A changing mass spectrum from the leading edge to the tailing edge is a strong indicator of multiple components.

Step 2: Method Optimization

Before making significant changes to your hardware, optimize your existing method parameters.

  • Temperature Program: A slower temperature ramp rate can increase the interaction time of the analytes with the stationary phase, often improving resolution.[2] Consider adding an isothermal hold at a temperature just below the elution temperature of the isomers. As a rule of thumb, a 15°C decrease in oven temperature can double the retention time, potentially increasing resolution.[3]

  • Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions to maximize efficiency.

  • Mobile Phase Composition: Adjusting the solvent strength of your mobile phase can alter selectivity. For reversed-phase HPLC, changing the organic modifier (e.g., from acetonitrile to methanol) can sometimes resolve co-eluting peaks. A study on the separation of bornyl acetate and this compound found that using a mobile phase of isopropyl alcohol and water improved peak shape and stability compared to acetonitrile and water.[4]

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.

Step 3: Change in Selectivity - Column Selection

If method optimization is insufficient, the next step is to change the column to one with a different selectivity.

  • Polarity: If you are using a non-polar column (e.g., DB-1, HP-5ms), switching to a polar column (e.g., DB-WAX, Carbowax) can alter the elution order and resolve the isomers.[2] Polar columns separate based on differences in polarity in addition to boiling points.

  • Chiral Columns: For separating enantiomers of this compound, a chiral GC column is essential.[2] Cyclodextrin-based stationary phases are commonly used for this purpose.

  • Stationary Phase Chemistry: If using a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities.

  • Chiral Stationary Phases (CSPs): For enantiomeric separations, a chiral stationary phase is required. Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds.

Data Presentation

The following tables summarize quantitative data from various analytical methods for the separation of this compound and its isomers.

Table 1: GC Retention Data for this compound and Isomers on Different Columns

CompoundColumnRetention Time (min)Kovats Index (KI)Reference
Bornyl acetateHP-5MS13.591411.0[5]
This compoundHP-5MSNot specifiedNot specified
(-)-Bornyl AcetateMEGA-DEX G-01~108Not specifiedApplication Note
(+)-Bornyl AcetateMEGA-DEX G-01~109Not specifiedApplication Note
(-)-Isobornyl AcetateMEGA-DEX G-01~112Not specifiedApplication Note
(+)-Isobornyl AcetateMEGA-DEX G-01~113Not specifiedApplication Note

Table 2: HPLC Retention Data for Bornyl Acetate and this compound

CompoundColumnMobile PhaseRetention Time (min)Reference
Bornyl acetateAgilent Zorbax XDB, Extend-C18Acetonitrile/Water (gradient)12.06[4]
This compoundAgilent Zorbax XDB, Extend-C18Acetonitrile/Water (gradient)Not specified[4]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound and Bornyl Acetate
  • Instrumentation: Agilent 7890B GC with 5977A MSD

  • Column: Agilent 122-5532 Ultra Inert DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness

  • Carrier Gas: Helium

  • Injector Temperature: 220°C

  • Injection Volume: 0.5 µL with a 50:1 split ratio

  • Oven Temperature Program: 60°C to 246°C

  • MS Interface Temperature: 250°C

  • Mass Range: 41-415 u

Protocol 2: Chiral GC-FID Separation of this compound and Bornyl Acetate Enantiomers
  • Instrumentation: GC with FID

  • Column: MEGA-DEX G-01, 60 m x 0.25 mm ID x 0.25 µm film thickness

  • Carrier Gas: Hydrogen at 180 kPa

  • Injector: Split injection at 250°C, 75 mL/min split flow

  • Injection Volume: 0.5 µL

  • Oven Temperature Program: 40°C, then ramp at 0.5°C/min

  • Detector: FID at 250°C

  • Sample Preparation: 1 µL/mL in n-Hexane

Protocol 3: HPLC-DAD Separation of Bornyl Acetate and this compound
  • Instrumentation: Agilent 1200 HPLC with Diode-Array Detector

  • Column: Agilent Zorbax Extend XDB-C18, 2.1 x 150 mm, 5 µm

  • Mobile Phase: Isopropyl alcohol and water

  • Detection: 210 nm

  • Column Temperature: 35°C

  • Flow Rate: 100 µl/min

Visualizations

Troubleshooting_Workflow start Co-elution of this compound and Isomers Observed step1 Step 1: Confirm Co-elution - Peak Shape Analysis - MS Deconvolution start->step1 step2 Step 2: Method Optimization step1->step2 sub_step2_gc GC Method: - Optimize Temperature Program - Adjust Carrier Gas Flow step2->sub_step2_gc sub_step2_hplc HPLC Method: - Adjust Mobile Phase - Optimize Flow Rate step2->sub_step2_hplc step3 Step 3: Change Column Selectivity sub_step3_gc GC Column: - Change Polarity (e.g., to WAX) - Use Chiral Column for Enantiomers step3->sub_step3_gc sub_step3_hplc HPLC Column: - Different Stationary Phase - Chiral Stationary Phase step3->sub_step3_hplc resolution Resolution Achieved sub_step2_gc->step3 If co-elution persists sub_step2_hplc->step3 If co-elution persists sub_step3_gc->resolution sub_step3_hplc->resolution

Caption: A workflow for troubleshooting the co-elution of this compound and its isomers.

GC_Method_Development input Sample with Co-eluting This compound Isomers gc_system GC System Injector Column Detector (FID/MS) input->gc_system data_analysis Data Analysis Peak Integration Spectral Deconvolution gc_system->data_analysis method_params Method Parameters Temperature Program Carrier Gas Flow method_params->gc_system output Separated and Quantified Isomers data_analysis->output

Caption: An experimental workflow for GC method development to resolve this compound isomers.

References

Technical Support Center: Isobornyl Acetate Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered with isobornyl acetate in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound in solution?

A1: The main stability concern for this compound is its susceptibility to hydrolysis, particularly under strongly acidic or alkaline conditions. This chemical reaction breaks the ester bond, yielding isoborneol and acetic acid.[1][2] It is also incompatible with strong oxidizing agents.[3]

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in neutral or near-neutral aqueous solutions. Its ester linkage is prone to hydrolysis under strongly alkaline conditions.[1] While generally stable in typical cosmetic pH ranges, its stability decreases as the pH moves further from neutral.[1] Under acidic conditions, the hydrolysis can also be catalyzed.

Q3: What is the expected shelf-life of this compound in solution?

A3: The shelf-life is highly dependent on the storage conditions, including pH, temperature, and the solvent used. Under recommended storage conditions (cool, dry, and well-ventilated place), this compound is considered stable.[4] In aqueous solutions at 25°C, the estimated half-life for hydrolysis is approximately 2.3 years at pH 7 and decreases to 84 days at pH 8, indicating that alkaline conditions significantly accelerate degradation.

Q4: What are the degradation products of this compound?

A4: The primary degradation products from hydrolysis are isoborneol and acetic acid.[1][2] In the presence of strong acids, rearrangement of the camphene skeleton can occur, potentially leading to other byproducts. Under oxidative stress, other degradation products could form, though specific information is limited.

Q5: How can I detect the degradation of this compound in my experiments?

A5: Degradation can be monitored by various analytical techniques. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used to separate and quantify both this compound and its primary degradation product, isoborneol.[5][6][7][8] The appearance of a peak corresponding to isoborneol and a concurrent decrease in the peak area of this compound are clear indicators of degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound activity or inconsistent results over time. Hydrolysis of this compound into isoborneol and acetic acid.1. Verify Solution pH: Ensure the pH of your solution is neutral (pH 6-7.5) for optimal stability. 2. Control Temperature: Store stock solutions and experimental samples at low temperatures (2-8°C for short-term, -20°C for long-term) to minimize hydrolysis rate. 3. Use Fresh Solutions: Prepare fresh solutions of this compound before each experiment, especially for sensitive assays. 4. Solvent Choice: For stock solutions, use anhydrous aprotic solvents like DMSO or ethanol where this compound is readily soluble and more stable.[1]
Unexpected peaks in analytical chromatograms (GC/HPLC). Formation of degradation products (isoborneol) or byproducts.1. Analyze a Control Sample: Run a freshly prepared standard of this compound to confirm its retention time. 2. Identify Degradation Products: If possible, analyze a standard of isoborneol to confirm the identity of the new peak. 3. Perform Forced Degradation: To confirm that the new peak is a degradation product, subject a sample of this compound to forced degradation (see Experimental Protocols section) and analyze the resulting mixture.
Precipitation in aqueous solutions. Low aqueous solubility of this compound or its degradation product, isoborneol.1. Use Co-solvents: For aqueous experiments, consider using a minimal amount of a water-miscible organic co-solvent (e.g., ethanol, DMSO) to improve solubility. 2. Check Concentration: Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent system. This compound is practically insoluble in water.[4][9]
Drastic pH shift in the experimental solution. Formation of acetic acid due to hydrolysis.1. Use Buffered Solutions: Employ a suitable buffer system to maintain a stable pH throughout the experiment, especially for long-term studies. 2. Monitor pH: Periodically check the pH of your experimental solutions.

Experimental Protocols

Protocol 1: Stability Indicating HPLC-UV Method for this compound

This protocol outlines a general procedure for a stability-indicating HPLC-UV method to quantify this compound and monitor the formation of its primary degradation product, isoborneol. Method optimization will be required for specific instrumentation and experimental conditions.

Materials:

  • This compound standard

  • Isoborneol standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for optimal separation. The mobile phase can be acidified with 0.1% formic acid to improve peak shape if necessary.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

    • Prepare a stock solution of isoborneol (e.g., 1 mg/mL) in acetonitrile.

    • From the stock solutions, prepare working standard solutions of both compounds at various concentrations to create a calibration curve.

  • Sample Preparation: Dilute the experimental samples containing this compound with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • UV Detection Wavelength: 210 nm (this compound has a weak chromophore, so low UV is necessary).

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify and quantify the peaks based on the retention times of the standards. The degradation can be calculated by the decrease in the peak area of this compound and the increase in the peak area of isoborneol.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the degradation pathways and to demonstrate the specificity of stability-indicating methods.[10]

1. Acid Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M HCl in a 1:1 mixture of acetonitrile and water.
  • Incubate the solution at 60°C for 24-48 hours.
  • At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M NaOH in a 1:1 mixture of acetonitrile and water.
  • Incubate the solution at room temperature (25°C) and monitor the degradation over several hours to days.
  • At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a 1:1 mixture of acetonitrile and water containing 3% hydrogen peroxide.
  • Incubate the solution at room temperature for 24-48 hours, protected from light.
  • At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Store a solid sample of this compound in an oven at 70°C for 7 days.
  • Also, prepare a solution of this compound in a stable organic solvent (e.g., ethanol) and incubate at 70°C.
  • After the incubation period, dissolve the solid sample and dilute the solution for HPLC analysis.

5. Photodegradation:

  • Expose a solution of this compound in a photostable solvent (e.g., acetonitrile) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
  • Simultaneously, keep a control sample protected from light.
  • After a defined exposure period, analyze both the exposed and control samples by HPLC.

Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_conditions Conditions Isobornyl_Acetate This compound Transition_State Tetrahedral Intermediate Isobornyl_Acetate->Transition_State + H₂O Isoborneol Isoborneol Transition_State->Isoborneol Acetic_Acid Acetic Acid Transition_State->Acetic_Acid Products Products Water Water (H₂O) Water->Transition_State Condition Acid (H⁺) or Base (OH⁻) Condition->Transition_State

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Stability Issue Observed (e.g., loss of activity, extra peaks) Check_pH Is the solution pH neutral? Start->Check_pH Check_Temp Is the solution stored at a low temperature? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to neutral (6-7.5) Use a buffer Check_pH->Adjust_pH No Check_Solvent Is an appropriate solvent used? Check_Temp->Check_Solvent Yes Adjust_Temp Store at 2-8°C (short-term) or -20°C (long-term) Check_Temp->Adjust_Temp No Adjust_Solvent Use anhydrous aprotic solvent for stock solutions Check_Solvent->Adjust_Solvent No Analyze_Sample Analyze sample with a stability-indicating method (e.g., HPLC) Check_Solvent->Analyze_Sample Yes Adjust_pH->Analyze_Sample Adjust_Temp->Analyze_Sample Adjust_Solvent->Analyze_Sample End Problem Resolved Analyze_Sample->End

Caption: Troubleshooting workflow for this compound stability.

References

Scaling up isobornyl acetate synthesis from lab to pilot plant

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals scaling up the synthesis of isobornyl acetate from laboratory to pilot plant scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound?

A1: The primary industrial route for this compound synthesis is the esterification of camphene with acetic acid.[1] This reaction is typically catalyzed by a strong acid.

Q2: What are the key advantages of using a solid acid catalyst over a traditional liquid acid like sulfuric acid?

A2: Solid acid catalysts, such as cation exchange resins or zeolites, are preferred in industrial applications due to several advantages over liquid acids like sulfuric acid.[2][3][4] These include reduced equipment corrosion, easier separation of the catalyst from the reaction mixture, and improved environmental friendliness by minimizing acidic waste streams.[3][4] Solid catalysts can often be regenerated and reused, which lowers operational costs.[5][6]

Q3: What are the main challenges when scaling up this compound synthesis from a lab to a pilot plant?

A3: Key challenges during scale-up include:

  • Catalyst deactivation: Solid catalysts can lose activity over time.[5][6][7]

  • Heat transfer: Managing the reaction exotherm in a larger reactor.

  • Mass transfer limitations: Ensuring efficient mixing of reactants and contact with the catalyst.

  • Product purification: Separating the desired this compound from unreacted starting materials, byproducts, and the catalyst on a larger scale.[3]

  • Process control: Maintaining optimal temperature, pressure, and flow rates in a continuous or large batch process.[8]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield of this compound Incomplete conversion of camphene.Increase reaction time or temperature within the optimal range.[8] Check the molar ratio of acetic acid to camphene; an excess of acetic acid can drive the reaction forward.[5]
Catalyst deactivation.Regenerate or replace the catalyst. For solid catalysts, follow the manufacturer's regeneration protocol.[5][6]
Low Selectivity (High Levels of Byproducts) Sub-optimal reaction temperature.Higher temperatures can sometimes lead to side reactions and isomerization.[4] Lowering the temperature may improve selectivity.
Incorrect catalyst choice.The type of acid catalyst can significantly influence selectivity. Consider screening different solid acid catalysts.
Catalyst Deactivation Poisoning of catalyst active sites.Ensure the purity of reactants (camphene and acetic acid) to avoid introducing catalyst poisons.
Coking or fouling of the catalyst surface.Implement a regeneration procedure, which may involve washing with a solvent or a controlled burn-off for certain catalysts.[7]
Difficult Product Purification Formation of close-boiling impurities.Optimize reaction conditions to minimize byproduct formation. Employ fractional distillation under vacuum for purification.[6]
Catalyst carryover into the product stream.For solid catalysts, ensure adequate filtration after the reaction.

Experimental Protocols

Lab-Scale Batch Synthesis using a Solid Acid Catalyst

Objective: To synthesize this compound from camphene and acetic acid using a cation exchange resin as a catalyst.

Materials:

  • Camphene (95% purity)

  • Glacial acetic acid

  • Strong acid cation exchange resin (e.g., Amberlyst-15)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add camphene (e.g., 50 g) and glacial acetic acid (e.g., 100 g).

  • Add the cation exchange resin (e.g., 5 g).

  • Heat the mixture to 60-80°C with stirring for 4-6 hours.

  • Monitor the reaction progress using Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

  • Transfer the filtrate to a separatory funnel and wash with water, followed by 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the product using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation.

Pilot-Plant Scale Continuous Synthesis using a Fixed-Bed Reactor

Objective: To continuously produce this compound using a fixed-bed reactor packed with a solid acid catalyst.

Equipment:

  • Feed pumps for camphene and acetic acid

  • Pre-heater

  • Packed bed reactor with a solid acid catalyst (e.g., a molecular sieve)[5]

  • Heat exchanger for cooling the product stream

  • Back-pressure regulator

  • Product collection vessel

  • Downstream purification unit (e.g., distillation columns)[6]

Procedure:

  • Pack the reactor with the chosen solid acid catalyst.

  • Pre-heat the separate feed streams of camphene and acetic acid to the desired reaction temperature (e.g., 40-120°C).[6]

  • Pump the reactants through the packed bed reactor at a controlled flow rate (space velocity, e.g., 0.1 - 2 h⁻¹).[6]

  • Maintain the reactor pressure using a back-pressure regulator (e.g., 0 - 0.5 MPaG).[6]

  • Cool the product stream exiting the reactor.

  • Collect the product and periodically analyze its composition using GC to ensure steady-state operation.

  • The crude product is then fed to a purification train, typically involving distillation to separate unreacted starting materials and byproducts from the this compound.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Parameter Lab-Scale (Batch) Pilot-Plant (Continuous) Reference
Catalyst Cation Exchange Resin / Lewis AcidZeolite / Molecular Sieve[5],[9],[4]
Temperature 25 - 100°C40 - 120°C[5],[9],[6]
Camphene:Acetic Acid Molar Ratio 1:2 to 1:31:1 to 1:5[5],[9]
Reaction Time / Space Velocity 2 - 10 hours0.1 - 2.0 h⁻¹[5],[6]
Typical Yield >88%70-90% (single pass)[9],[6]
Typical Selectivity >94%>96%[9],[6]

Visualizations

G Figure 1: General Workflow for Scaling Up this compound Synthesis lab Lab-Scale Batch Synthesis optimization Process Optimization (Catalyst, Temp, Ratio) lab->optimization pilot_design Pilot Plant Design (Fixed-Bed Reactor) optimization->pilot_design scale_up Pilot Plant Continuous Synthesis pilot_design->scale_up purification Product Purification (Distillation) scale_up->purification product This compound purification->product

Caption: Figure 1: General Workflow for Scaling Up this compound Synthesis.

G Figure 2: Simplified Reaction Mechanism camphene Camphene carbocation Carbocation Intermediate (Wagner-Meerwein Rearrangement) camphene->carbocation + H+ acetic_acid Acetic Acid acetic_acid->carbocation catalyst Acid Catalyst (H+) catalyst->camphene isobornyl_acetate This compound carbocation->isobornyl_acetate + Acetic Acid - H+

Caption: Figure 2: Simplified Reaction Mechanism.

G Figure 3: Troubleshooting Decision Tree for Low Yield start Low Yield check_conversion Check Camphene Conversion (GC) start->check_conversion low_conversion Conversion Low check_conversion->low_conversion increase_temp_time Increase Temp./Time or Adjust Reactant Ratio low_conversion->increase_temp_time Yes ok Conversion OK low_conversion->ok No check_catalyst Check Catalyst Activity increase_temp_time->check_catalyst deactivated Deactivated? check_catalyst->deactivated regenerate Regenerate/Replace Catalyst deactivated->regenerate Yes check_purification Review Purification Process (e.g., Distillation Losses) deactivated->check_purification No ok->check_purification

Caption: Figure 3: Troubleshooting Decision Tree for Low Yield.

References

Validation & Comparative

Isobornyl acetate vs bornyl acetate chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of Isobornyl Acetate and Bornyl Acetate for Researchers and Drug Development Professionals

This compound and bornyl acetate are bicyclic monoterpene esters and structural isomers that, while sharing the same chemical formula (C₁₂H₂₀O₂), exhibit distinct chemical and physical properties due to their different stereochemistry. This guide provides an objective comparison of their chemical properties, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific applications.

Structural Differences: Endo vs. Exo Isomerism

The primary difference between bornyl acetate and this compound lies in the stereochemical orientation of the acetate group on the bicyclo[2.2.1]heptane skeleton. Bornyl acetate is the endo isomer, where the acetate group is oriented towards the six-membered ring. In contrast, this compound is the exo isomer, with the acetate group pointing away from the six-membered ring. This structural variance influences their physical properties, spectroscopic signatures, and biological activities.

isomers cluster_bornyl Bornyl Acetate (endo) cluster_isobornyl This compound (exo) bornyl_structure isobornyl_structure bornyl_structure->isobornyl_structure Structural Isomers

Caption: Structural difference between bornyl acetate (endo) and this compound (exo).

Comparative Chemical and Physical Properties

The distinct spatial arrangement of the acetate group in this compound and bornyl acetate leads to measurable differences in their physical properties. These are summarized in the table below.

PropertyThis compoundBornyl AcetateReference
Molecular Formula C₁₂H₂₀O₂C₁₂H₂₀O₂[1][2]
Molecular Weight 196.29 g/mol 196.29 g/mol [1][2]
Appearance Colorless liquidColorless liquid or crystals[3][4]
Odor Pine-like, camphoraceousPiney, camphoraceous, cedar-like[5][6]
Boiling Point 220-224 °C223-224 °C[2][7]
Melting Point Not well-defined (liquid at room temp)27-29 °C[1]
Density ~0.983 g/mL at 25 °C~0.981-0.985 g/mL at 25 °C[7][8]
Refractive Index 1.462-1.465 at 20 °C1.462-1.466 at 20 °C[2][7]
Solubility Insoluble in water; soluble in organic solventsPractically insoluble in water; soluble in organic solvents[2][5]
Stereochemistry exo-isomerendo-isomer[9]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for distinguishing between this compound and bornyl acetate.

¹H and ¹³C NMR Spectroscopy: The different spatial environments of the protons and carbons in the endo and exo isomers result in distinct chemical shifts. A detailed study by Lyu et al. provides complete assignments of the ¹H and ¹³C NMR chemical shifts for both compounds in various solvents.[1][9] For instance, in CDCl₃, the proton at the C-2 position (to which the acetate is attached) shows a downfield shift upon acetylation for both isomers, but the exact chemical shifts and the shifts of neighboring protons differ, allowing for unambiguous identification.[1]

Infrared (IR) Spectroscopy: Both molecules will exhibit a strong characteristic absorption band for the C=O stretch of the ester group, typically in the region of 1735-1750 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will show differences due to the distinct vibrational modes of the endo and exo structures.

Synthesis and Reactivity

Synthesis of this compound: this compound is commonly synthesized via the acid-catalyzed esterification of camphene with acetic acid. This reaction proceeds through a Wagner-Meerwein rearrangement of the carbocation intermediate.

synthesis_isobornyl Camphene Camphene Intermediate Carbocation Intermediate (Wagner-Meerwein Rearrangement) Camphene->Intermediate AceticAcid Acetic Acid AceticAcid->Intermediate Catalyst Acid Catalyst (e.g., H₂SO₄, Lewis Acid) Catalyst->Intermediate catalyzes IsobornylAcetate This compound Intermediate->IsobornylAcetate

Caption: Synthesis pathway of this compound from camphene.

Synthesis of Bornyl Acetate: Bornyl acetate is typically prepared by the esterification of borneol with acetic anhydride or acetic acid, often in the presence of a catalyst.

synthesis_bornyl Borneol Borneol BornylAcetate Bornyl Acetate Borneol->BornylAcetate AceticAnhydride Acetic Anhydride / Acetic Acid AceticAnhydride->BornylAcetate Catalyst Catalyst (e.g., Sodium Acetate) Catalyst->BornylAcetate catalyzes

Caption: Synthesis pathway of bornyl acetate from borneol.

Reactivity: Both esters can be hydrolyzed back to their corresponding alcohols (isoborneol and borneol) under acidic or basic conditions. This compound is a key intermediate in the industrial synthesis of camphor, which involves hydrolysis to isoborneol followed by oxidation.

Biological and Pharmacological Properties

Both this compound and bornyl acetate have demonstrated a range of biological activities. However, direct comparative studies are limited, and the reported activities are often from studies on essential oils where these compounds are major constituents.

Antimicrobial Activity:

  • This compound: Has shown activity against a range of microorganisms, including bacteria and fungi.[10]

  • Bornyl Acetate: Also exhibits antimicrobial properties. For instance, essential oils rich in bornyl acetate have been shown to be effective against various bacterial strains.

Anti-inflammatory Activity:

  • This compound: While less studied for this specific activity, some reports on essential oils containing this compound suggest potential anti-inflammatory effects.

  • Bornyl Acetate: Has been more extensively studied for its anti-inflammatory properties. It has been shown to exert anti-inflammatory effects in human chondrocytes, suggesting potential therapeutic applications in osteoarthritis.[11] A review of its pharmacological activities highlights its role in inhibiting the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory cytokines.[12]

Experimental Protocols

Synthesis of this compound from Camphene

Materials:

  • (1R)-(+)-Camphene

  • Glacial acetic acid

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Hexane (or petroleum ether)

  • 10% aqueous Na₂CO₃ solution

  • Anhydrous MgSO₄

  • 50 mL round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator.

Procedure:

  • To a 50 mL round-bottom flask containing a magnetic stirring bar, add 3.41 g (25 mmol) of (1R)-(+)-camphene and 7.2 mL of glacial acetic acid. Stir until the camphene is fully dissolved.

  • Add 0.5 mL of boron trifluoride etherate to the mixture.

  • Attach a condenser and place the flask in an oil bath. Heat the mixture at 55-60 °C for 1 hour with continuous stirring.

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Add 20 mL of water and extract the product with 3 x 15 mL of hexane.

  • Combine the organic layers and wash sequentially with 10 mL of water, 10 mL of 10% aqueous Na₂CO₃, and 2 x 10 mL of water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to obtain crude this compound.

Synthesis of Bornyl Acetate from Borneol

Materials:

  • Borneol

  • Acetic anhydride

  • 4-dimethylaminopyridine (DMAP)

  • Appropriate solvent (e.g., dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve borneol in the chosen solvent in a round-bottom flask.

  • Add acetic anhydride and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield bornyl acetate.[8]

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

Materials:

  • Test compound (this compound or bornyl acetate)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer or a visual indicator dye (e.g., resazurin)

  • Emulsifying agent (e.g., Tween 80) if necessary.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

  • Inoculate each well with the bacterial suspension.

  • Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours).

  • Determine the MIC as the lowest concentration of the compound that inhibits visible growth of the microorganism.[4][13]

In Vitro Anti-inflammatory Assay - Protein Denaturation Inhibition

Materials:

  • Test compound

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Standard anti-inflammatory drug (e.g., diclofenac sodium)

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound.

  • A control group is prepared with distilled water instead of the test compound.

  • Incubate the mixtures at 37 °C for 20 minutes.

  • Induce protein denaturation by heating the mixtures at 70 °C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at a specific wavelength (e.g., 288 nm or 660 nm).

  • Calculate the percentage inhibition of protein denaturation.[8][14]

Applications in Research and Drug Development

  • Fragrance and Flavor Industry: Both isomers are widely used for their characteristic pine-like scents in perfumes, cosmetics, soaps, and air fresheners. They are also used as flavoring agents in the food industry.

  • Pharmaceutical Intermediates: this compound is a crucial intermediate in the synthesis of camphor, a compound with numerous applications in pharmaceuticals and plastics.

  • Potential Therapeutic Agents: The demonstrated anti-inflammatory and antimicrobial properties of bornyl acetate make it a candidate for further investigation in the development of new therapeutic agents.[12] Its potential role in managing conditions like osteoarthritis is an active area of research.[11]

Conclusion

This compound and bornyl acetate, while structurally similar, possess distinct properties that make them suitable for different applications. The choice between these two isomers will depend on the specific requirements of the research or application, whether it be for its physical properties in fragrance formulation, its reactivity as a chemical intermediate, or its specific biological activity in drug development. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of these versatile bicyclic monoterpenes.

References

A Comparative Guide to the Validation of Analytical Methods for Isobornyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common chromatographic methods for the quantitative analysis of isobornyl acetate: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The information presented is based on available experimental data to assist researchers in selecting the most suitable method for their specific analytical needs.

Introduction to Analytical Techniques

The accurate quantification of this compound is crucial in various fields, including the fragrance industry, essential oil analysis, and pharmaceutical research. Both HPLC and GC are powerful analytical techniques capable of providing precise and reliable results. However, the choice between them often depends on the sample matrix, desired sensitivity, and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify components in a liquid mixture. It is particularly well-suited for non-volatile or thermally sensitive compounds.

Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. It is highly effective for volatile and semi-volatile organic compounds.

Comparison of Analytical Methods

The following tables summarize the key performance parameters of validated HPLC and GC methods for the analysis of this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Performance
Validation ParameterResult
Linearity (R²)
> 0.998[1]
Concentration Range 2 - 950 µg/mL[1]
Accuracy Data not available in search results
Precision Data not available in search results
Limit of Detection (LOD) Data not available in search results
Limit of Quantification (LOQ) Data not available in search results
Table 2: Gas Chromatography (GC) Method Performance
Validation ParameterResult
Linearity (R²) > 0.999 (Typical for validated GC methods)
Accuracy (% Recovery) 89% - 95% (for similar compounds like borneol and camphor)[2]
Precision (% RSD) < 2% (Typical for validated GC methods)
Limit of Detection (LOD) 0.005 - 0.033 ppm (for major components in essential oils)[3]
Limit of Quantification (LOQ) Typically 3x LOD

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a validated reversed-phase HPLC method for the determination of this compound.[1]

  • Instrumentation: Agilent 1200 with a diode-matrix detector (DMD).

  • Column: Agilent Zorbax XDB, Extend-C18.

  • Mobile Phase Option 1: Acetonitrile-water mixture.

  • Mobile Phase Option 2: Isopropyl alcohol-water mixture.

  • Detection: UV at 210 nm.

  • Sample Preparation: A series of samples with this compound content ranging from 2 to 950 µg/mL are prepared.

Gas Chromatography (GC) Protocol

The following is a general protocol for the analysis of this compound in essential oils, which can be adapted and validated for specific needs.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C.

    • Ramp: Increase to 240°C at a rate of 3°C/minute.

  • Detector Temperature: 280°C.

  • Sample Preparation: Samples are typically diluted in a suitable solvent like ethanol or hexane before injection.

Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method for this compound.

Analytical Method Validation Workflow Analytical Method Validation Workflow for this compound cluster_planning Planning & Preparation cluster_execution Method Validation Execution cluster_analysis Data Analysis & Reporting define_scope Define Analytical Scope & Requirements select_method Select Method (HPLC or GC) define_scope->select_method prepare_standards Prepare Reference Standards & Samples select_method->prepare_standards specificity Specificity / Selectivity prepare_standards->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Validation Data robustness->data_analysis documentation Prepare Validation Report data_analysis->documentation

Caption: A flowchart of the analytical method validation process.

Signaling Pathway of Method Selection

The choice between HPLC and GC for this compound analysis is guided by several factors related to the sample and analytical requirements.

Method Selection Pathway Decision Pathway for this compound Analysis start Sample containing this compound volatile Is the sample volatile and thermally stable? start->volatile complex_matrix Is the sample matrix complex (non-volatile components present)? volatile->complex_matrix No gc_method Select Gas Chromatography (GC) volatile->gc_method Yes hplc_method Select High-Performance Liquid Chromatography (HPLC) complex_matrix->hplc_method Yes complex_matrix->hplc_method No (HPLC is a viable option)

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of the Antimicrobial Efficacy of Isobornyl Acetate and Other Terpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial efficacy of isobornyl acetate with other common terpenes, supported by experimental data. The information is intended to assist researchers and professionals in the fields of microbiology, natural product chemistry, and drug development in evaluating the potential of these compounds as antimicrobial agents.

Comparative Antimicrobial Efficacy: A Quantitative Overview

TerpeneTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Bornyl Acetate Various microbial strains1.75 - 4.88 mg/mL
Escherichia coli0.1 - 3.3 mg/mL (from an essential oil with 41% bornyl acetate)
Staphylococcus aureus0.1 - 3.3 mg/mL (from an essential oil with 41% bornyl acetate)
Carvacrol Staphylococcus aureus (MSSA)128.0 - 203.2 µg/mL[1]
Staphylococcus aureus (MRSA)362.0 - 1024.0 µg/mL[1]
Thymol Staphylococcus aureus (MSSA)256.0 - 724.01 µg/mL[1]
Staphylococcus aureus (MRSA)512.0 - ≥2048 µg/mL[1]
Geraniol Staphylococcus aureusMIC values reported, but specific concentrations vary
Eugenol Staphylococcus aureusMIC values reported, but specific concentrations vary
Linalool Staphylococcus aureusMIC values reported, but specific concentrations vary
α-Terpineol Staphylococcus aureusMIC values reported, but specific concentrations vary

Note: The efficacy of terpenes can be influenced by the specific bacterial strain, the experimental method used, and the purity of the compound. The data presented is a compilation from various studies and should be interpreted in the context of the cited research.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antimicrobial efficacy of terpenes typically involves standardized in vitro susceptibility testing methods. The most common of these is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the terpene in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the terpene that completely inhibits the visible growth of the microorganism.

Key Steps:

  • Preparation of Terpene Solutions: The terpene is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in a liquid growth medium, such as Mueller-Hinton Broth (MHB), to achieve a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (typically 5 x 10^5 colony-forming units per milliliter - CFU/mL).

  • Inoculation and Incubation: The prepared dilutions of the terpene are inoculated with the microbial suspension and incubated at an appropriate temperature (e.g., 37°C) for a specified period (usually 18-24 hours).

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the terpene at which no visible growth is observed.

Below is a graphical representation of the typical workflow for determining the Minimum Inhibitory Concentration.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_terpene Prepare Terpene Stock Solution prep_dilutions Create Serial Dilutions of Terpene prep_terpene->prep_dilutions inoculation Inoculate Microtiter Plate with Dilutions and Bacteria prep_dilutions->inoculation prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Visually Inspect for Bacterial Growth (Turbidity) incubation->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic

Experimental workflow for MIC determination.

Mechanism of Antimicrobial Action

While the exact mechanisms of action can vary between different terpenes, a widely accepted primary mode of action involves the disruption of the bacterial cell membrane.[2][3] The lipophilic nature of many terpenes allows them to partition into the lipid bilayer of the cell membrane, leading to a loss of its structural integrity and function.[2]

This disruption can result in:

  • Increased membrane permeability.

  • Leakage of essential intracellular components, such as ions and ATP.[2]

  • Dissipation of the proton motive force, which is crucial for cellular energy production.

  • Inhibition of membrane-bound enzymes.

The structural characteristics of terpenes, such as the presence of a hydroxyl group in phenolic terpenes like carvacrol and thymol, are believed to enhance their antimicrobial activity.[4] For terpene esters like this compound, the mechanism is less understood but is also thought to involve membrane interaction.

The following diagram illustrates the generalized mechanism of terpene-induced cell membrane disruption.

mechanism_of_action cluster_cell Bacterial Cell cluster_effect Result membrane Cell Membrane (Lipid Bilayer) cytoplasm Cytoplasm (Ions, ATP, etc.) membrane->cytoplasm Increased Permeability & Leakage of Contents cell_death Inhibition of Growth or Cell Death terpenes Terpene Molecules terpenes->membrane Partition into Membrane cluster_cell cluster_cell cluster_effect cluster_effect

Proposed mechanism of terpene antimicrobial action.

Conclusion

The available data suggests that while this compound and its related compound, bornyl acetate, possess antimicrobial properties, other terpenes, particularly the phenolic compounds carvacrol and thymol, exhibit more potent activity against common bacterial pathogens, as indicated by their lower MIC values. The primary mechanism of action for many terpenes is the disruption of the bacterial cell membrane. Further research is warranted to elucidate the specific antimicrobial efficacy and mechanism of action of this compound to fully understand its potential in antimicrobial applications.

References

Isobornyl Acetate: A Green Solvent Alternative for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The growing emphasis on sustainable chemistry is driving the search for greener, safer, and more environmentally benign solvents to replace their conventional, often hazardous, counterparts. Isobornyl acetate, a bicyclic monoterpene ester, is emerging as a promising green solvent alternative. This guide provides an objective comparison of this compound's performance with other common solvents, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their laboratory and manufacturing processes.

Performance Comparison of Solvents

The selection of an appropriate solvent is critical for the success of a chemical reaction or process. The ideal solvent should not only provide good solubility for the reactants but also be inert, non-toxic, and have a minimal environmental footprint. The following tables summarize the key physical, safety, and solubility properties of this compound in comparison to several traditional and other green solvents.

Physical Properties

This table outlines the fundamental physical characteristics of the selected solvents. This compound's high boiling point and low vapor pressure make it an attractive option for processes requiring elevated temperatures, as this reduces solvent loss through evaporation.

SolventCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Flash Point (°C)Density (g/mL @ 25°C)Viscosity (cP @ 25°C)Vapor Pressure (hPa @ 20°C)
This compound 125-12-2 196.29 229-233 [1]89 [2]0.983 [1][2]4.525 [2]0.13 [2]
Acetone67-64-158.0856.2[3]-18[3]0.786[3]0.306245.3
Toluene108-88-392.14110.6[4]4.4[5]0.8670.5929.1
Dichloromethane75-09-284.9339.7[4]None[6]1.3260.43470
Ethanol64-17-546.0778.5[3]13[3]0.789[3]1.07459.3
Ethyl Acetate141-78-688.1177[3]-4[3]0.895[3]0.42697.3
n-Heptane142-82-5100.2198[3]-4[3]0.684[3]0.38648
DMSO67-68-578.13189[3]95[3]1.092[3]1.9960.6
2-MeTHF96-47-986.1380-110.8550.6136
CPME5614-37-9100.16106[7]-10.8650.6431
Cyrene53716-82-8126.11227[8]1091.25[8]11.62[9]<0.01
Safety and Environmental Profile

The safety of a solvent is paramount. This table provides a snapshot of the hazard ratings for each solvent. This compound exhibits a favorable safety profile with a low NFPA health rating.

SolventNFPA Health RatingNFPA Flammability Rating
This compound 0 [2]2 [2]
Acetone13
Toluene23
Dichloromethane20
Ethanol03
Ethyl Acetate13
n-Heptane13
DMSO11
2-MeTHF23
CPME23
Cyrene11
Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the solubility of a solute in a given solvent. They are based on the principle that "like dissolves like" and quantify the intermolecular forces in terms of dispersion (δD), polar (δP), and hydrogen bonding (δH) components. A smaller "distance" between the HSP values of a solute and a solvent indicates a higher likelihood of solubility.

SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
This compound 16.96 [2]2.76 [2]2.98 [2]
Acetone15.5[10]10.4[10]7.0[10]
Toluene18.01.42.0
Dichloromethane17.0[10]7.3[10]7.1[10]
Ethanol15.8[10]8.8[10]19.4[10]
Ethyl Acetate15.8[10]5.3[10]7.2[10]
n-Heptane15.3[10]0.0[10]0.0[10]
DMSO18.4[10]16.4[10]10.2[10]
2-MeTHF16.85.74.0
CPME16.64.32.7
Cyrene18.010.18.8

Experimental Protocols

To provide a practical framework for evaluating this compound as a solvent alternative, the following sections detail relevant experimental methodologies.

Synthesis of this compound

This compound is commercially produced through the acid-catalyzed esterification of camphene with acetic acid.[11][12] A typical laboratory-scale synthesis can be performed as follows:

  • Reaction Setup: In a reaction flask equipped with a magnetic stirrer and a reflux condenser, combine 10 g of α-camphene and 25 g of acetic acid.

  • Catalyst Addition: Add a composite catalyst of 0.5 g of tartaric acid and 0.4 g of boric acid to the mixture.

  • Reaction Conditions: Heat the mixture to 70°C and maintain this temperature with continuous stirring for 16-18 hours.

  • Workup: After cooling, the catalyst can be largely recovered by filtration. The product mixture is then transferred to a separatory funnel and washed with water to remove excess acetic acid and other water-soluble impurities. The organic layer containing this compound is then separated.

  • Purification: The crude product can be further purified by vacuum distillation.

Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This compound has demonstrated antimicrobial properties against a range of microorganisms, including bacteria and fungi.[13] The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antimicrobial efficacy. The following broth microdilution method is a standard procedure for determining the MIC.[14][15]

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), that is miscible with the growth medium.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria). This will create a range of concentrations to be tested.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the different concentrations of this compound.

  • Controls: Include positive controls (medium with inoculum, no this compound) and negative controls (medium only) on each plate.

  • Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

The following diagrams illustrate key processes related to this compound.

Synthesis_of_Isobornyl_Acetate Camphene Camphene Reaction Esterification Reaction (70°C) Camphene->Reaction AceticAcid Acetic Acid AceticAcid->Reaction Catalyst Acid Catalyst (e.g., Tartaric Acid/Boric Acid) Catalyst->Reaction CrudeProduct Crude Product Mixture Reaction->CrudeProduct Purification Purification (Washing, Distillation) CrudeProduct->Purification IsobornylAcetate This compound Purification->IsobornylAcetate

Caption: Synthesis of this compound from Camphene.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare this compound Stock Solution Dilutions Perform Serial Dilutions in Microtiter Plate Stock->Dilutions Inoculate Inoculate Wells with Microorganism Dilutions->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Incubate Incubate Plate (e.g., 37°C, 24h) Inoculate->Incubate Observe Observe for Microbial Growth Incubate->Observe DetermineMIC Determine MIC (Lowest concentration with no growth) Observe->DetermineMIC

References

A Comparative Guide: GC-MS vs. NMR for the Characterization of Isobornyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation and purity assessment of compounds like isobornyl acetate are paramount. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive characterization of this compound. We present supporting experimental data, detailed methodologies, and visual workflows to aid in selecting the most appropriate technique for your analytical needs.

At a Glance: GC-MS and NMR for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Provides molecular weight and fragmentation patterns, aiding in structural identification and purity assessment.Delivers detailed information about the molecular structure, including the chemical environment of individual atoms and stereochemistry.
Sensitivity High sensitivity, capable of detecting trace amounts of impurities.Lower sensitivity compared to GC-MS, typically requiring more sample.
Sample Throughput Relatively high, with typical run times of around 30-60 minutes per sample.Lower throughput, as experiments can range from minutes to several hours for complex structural analysis.
Quantitative Analysis Excellent for quantification, especially when using an internal standard.Can be quantitative (qNMR), but requires careful experimental setup and validation.
Structural Isomer Differentiation Can distinguish between isomers like borneol and this compound based on their retention times and mass spectra.[1]Provides unambiguous differentiation of isomers through distinct chemical shifts and coupling constants.[2]
Sample Preparation Requires sample to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.Requires sample to be soluble in a deuterated solvent.
Instrumentation Cost Generally lower initial and operational costs compared to high-field NMR.Higher initial investment and maintenance costs.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from GC-MS and NMR analysis of this compound.

Table 1: GC-MS Data for this compound
ParameterValueReference
Molecular Ion (M+)m/z 196NIST WebBook
Key Fragment Ionsm/z 154, 136, 121, 109, 95, 81, 67, 43NIST WebBook
Kovats Retention Index (non-polar column)~1286[3]
Table 2: ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)
¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment
4.67H-2
2.01-OCOCH₃
1.77H-3exo
1.70H-6exo
1.55H-3endo
1.15H-5exo
1.05H-5endo
0.98H-4
0.84C(7)-CH₃
0.83C(1)-CH₃

Data compiled from multiple sources.[2][4][5][6]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound and its potential impurities.

Methodology:

  • Sample Preparation: Prepare a 10 µg/mL solution of the this compound sample in a volatile solvent such as hexane or ethyl acetate.[7] If analyzing an essential oil, a dilution of 1:100 in the chosen solvent is a good starting point.[8] Ensure the sample is free of any particulate matter by centrifugation or filtration.[7]

  • Instrumentation: An Agilent 7890A GC coupled with a 5975C mass selective detector, or a similar system.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.[9]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 5 °C/min to 250 °C and hold for 5 minutes.[9]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.[9]

  • Data Analysis: Identify this compound by comparing its retention time and mass spectrum with a reference standard and spectral libraries (e.g., NIST). Quantify the compound by integrating the peak area, preferably using an internal standard for higher accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information of this compound for unambiguous identification and stereochemical analysis.

Methodology:

  • Sample Preparation: Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[10] Ensure the sample is completely dissolved and the solution is free of any suspended particles.[11]

  • Instrumentation: A Bruker Avance III 400 MHz spectrometer, or an equivalent instrument.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 8-16 scans.[5]

    • Spectral Width: 10-12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096 scans, depending on the sample concentration.

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

  • Data Analysis: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Assign the signals based on their chemical shifts, multiplicities, and integration values, and by comparison with literature data. For more complex structural elucidation, 2D NMR experiments like COSY and HSQC may be employed.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for GC-MS and NMR analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Sample Dilution Dilute with Volatile Solvent Sample->Dilution Filtration Filter/Centrifuge Dilution->Filtration Injection Inject into GC Filtration->Injection Separation Separation in GC Column Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Chromatogram->MassSpectrum Quantification Quantification Chromatogram->Quantification LibrarySearch Library Search (e.g., NIST) MassSpectrum->LibrarySearch NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Placement Place in NMR Spectrometer Transfer->Placement Acquisition Acquire 1D/2D NMR Data Placement->Acquisition Processing Data Processing (FT, Phasing) Acquisition->Processing Spectrum NMR Spectrum Processing->Spectrum Analysis Chemical Shift & Coupling Constant Analysis Spectrum->Analysis Structure Structure Elucidation Analysis->Structure

References

A Comparative Guide to the Kinetic Studies of Isobornyl Acetate Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different catalytic systems for the formation of isobornyl acetate, a key intermediate in the synthesis of camphor and a significant fragrance component.[1][2][3] The following sections detail the kinetic performance of various catalysts, supported by experimental data, and provide comprehensive experimental protocols for replication and further study.

Comparative Performance of Catalytic Systems

The synthesis of this compound is primarily achieved through the acid-catalyzed esterification of camphene with acetic acid.[2][3] The choice of catalyst is crucial as it significantly influences reaction rates, selectivity, and overall yield. This section compares the performance of several common catalytic systems.

Table 1: Comparison of Catalyst Performance in this compound Synthesis

Catalyst SystemOptimal ConditionsCamphene Conversion (%)This compound Selectivity (%)This compound Yield (%)Key Findings & Kinetic Data
Lewis Acids (FeCl₃) Catalyst dosage: 10% (mass ratio to camphene), Temp: 25°C, Time: 2h, Molar ratio (camphene:acetic acid): 1:3~99%94%>88%FeCl₃ was found to be the most effective among the tested Lewis acids.[4]
Cation Exchange Resin (NKC-9) Catalyst: 15 wt%, Temp: 303-323 K, Molar ratio (camphene:acetic acid): 1:1.597.3% (at 1:3 molar ratio)Increases with molar ratio of acetic acidNot explicitly statedThe reaction kinetics were well-described by a pseudo-homogeneous model. The catalyst showed good reusability over 10 cycles.[5][6][7]
α-Hydroxyl Carboxylic Acid (HCA) Composite Catalyst (Tartaric acid–boric acid) Not explicitly stated for kinetics92.9%95.3%88.5%This composite catalyst demonstrated a significant synergistic effect.[1][8]
α-Hydroxyl Carboxylic Acid (HCA) Composite Catalyst (Mandelic acid–boric acid) Not explicitly stated for kinetics91.2%95.1%86.7%Showed slightly lower performance compared to the tartaric acid-based composite catalyst.[1]
Titanium Sulfate (for Isobornyl Laurate) Molar ratio (lauric acid:camphene): 2.5:1, Catalyst: 25 wt% (to camphene), Temp: 80°C, Time: 25hNot explicitly statedNot explicitly stated74.49% (product content)The reaction showed apparent first-order kinetics for the first 9 hours with an activation energy of 31.01 kJ/mol.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of kinetic studies. The following protocols are synthesized from the reviewed literature.

2.1. General Procedure for Batch Reactor Synthesis and Kinetic Study

This protocol is a generalized procedure based on common practices reported in the literature for studying the kinetics of this compound formation in a batch reactor.

  • Reactor Setup: A stirred batch reactor equipped with temperature control and a sampling port is used.

  • Reactant Charging:

    • Charge the reactor with a predetermined amount of camphene and glacial acetic acid at a specific molar ratio (e.g., 1:1.5 to 1:3).[4][5]

    • The catalyst (e.g., 10-15 wt% of camphene) is then added to the reactor.[4][5]

  • Reaction Conditions:

    • The reaction mixture is heated to the desired temperature (e.g., 25°C for FeCl₃, 303-323 K for NKC-9 resin) and stirred continuously.[4][5]

  • Sampling:

    • Samples are withdrawn from the reactor at regular time intervals throughout the course of the reaction.

  • Sample Analysis:

    • The composition of the samples is analyzed using gas chromatography (GC) to determine the concentrations of camphene, this compound, and any byproducts.[1]

    • A typical GC setup might involve a column programmed to increase in temperature, for instance, starting at 90°C and ramping up to 230°C, with a gasification chamber at 290°C and a detector at 280°C.[5]

  • Data Analysis:

    • The conversion of camphene, selectivity for this compound, and yield of this compound are calculated from the GC data.

    • Kinetic parameters such as the reaction rate constant and activation energy are determined by fitting the concentration-time data to an appropriate rate law (e.g., pseudo-first-order).[4]

2.2. Procedure for Continuous Flow Reaction in a Fixed-Bed Reactor

For continuous process studies, a fixed-bed reactor offers advantages in terms of catalyst life and product quality.[9]

  • Catalyst Packing: The fixed-bed reactor is packed with the solid catalyst (e.g., cation exchange resin).

  • Reactant Feed: A pre-mixed feed of camphene and acetic acid at a specific weight ratio (e.g., 1:1 to 1:2) is continuously pumped through the reactor at a defined space velocity (e.g., 0.6 to 1.8 h⁻¹).[9][10]

  • Reaction Conditions: The reactor is maintained at a constant temperature (e.g., 35-45°C).[9][10]

  • Product Collection and Analysis: The effluent from the reactor is collected and analyzed by GC to determine its composition.

  • Kinetic Modeling: A kinetic model is developed to describe the experimental data and can be used to simulate a pilot-scale reactor.[9][10]

Visualizing the Process and Mechanism

3.1. Reaction Mechanism

The formation of this compound from camphene proceeds through a Wagner-Meerwein rearrangement. The reaction is initiated by the protonation of camphene by an acid catalyst, leading to the formation of a carbocation intermediate. This intermediate then undergoes a rapid rearrangement to a more stable tertiary carbocation, which is subsequently attacked by acetic acid to form the final product, this compound.[5]

ReactionMechanism Camphene Camphene Carbocation1 Carbocation Intermediate Camphene->Carbocation1 + H+ H_plus H+ Rearrangement Wagner-Meerwein Rearrangement Carbocation1->Rearrangement Carbocation2 Rearranged Carbocation Rearrangement->Carbocation2 IsobornylAcetate This compound Carbocation2->IsobornylAcetate + Acetic Acid AceticAcid Acetic Acid

Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound from camphene.

3.2. Experimental Workflow

The following diagram illustrates a typical experimental workflow for conducting a kinetic study of this compound formation.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Prepare Reactants (Camphene, Acetic Acid) Reactor Set up Reactor Reactants->Reactor Catalyst Prepare Catalyst Catalyst->Reactor Run Run Reaction at Controlled Temperature Reactor->Run Sample Collect Samples at Intervals Run->Sample GC Analyze Samples by GC Sample->GC Data Calculate Conversion, Selectivity, Yield GC->Data Kinetics Determine Kinetic Parameters Data->Kinetics

Caption: General experimental workflow for kinetic studies of this compound formation.

References

Enantioselective Synthesis of Isobornyl Acetate Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral molecules like isobornyl acetate is a critical task. This guide provides a comparative overview of methodologies for the enantioselective synthesis of this compound isomers, with a focus on enzymatic kinetic resolution. Experimental data is presented to facilitate comparison, and detailed protocols are provided for key methodologies.

Introduction

This compound, a bicyclic monoterpene ester, possesses a characteristic pine-like aroma and is widely used in the fragrance industry.[1] Furthermore, as an intermediate in the synthesis of camphor, its chiral purity is of significant interest.[2] The industrial synthesis of this compound from camphene and acetic acid typically yields a racemic mixture of its enantiomers.[3] However, for applications in pharmaceuticals and as chiral building blocks, the separation of these enantiomers is essential. This guide focuses on the enantioselective synthesis of this compound isomers, primarily through the well-established method of enzymatic kinetic resolution.

Comparison of Enantioselective Methods

The predominant strategy for obtaining enantiomerically enriched this compound is the kinetic resolution of a racemic mixture. This technique utilizes a chiral catalyst, most commonly an enzyme, to selectively react with one enantiomer at a faster rate than the other, thereby allowing for the separation of the two.

Enzymatic Kinetic Resolution by Hydrolysis

Enzymatic kinetic resolution via the hydrolysis of racemic this compound is a widely explored method. This process typically employs lipases or esterases to selectively hydrolyze one enantiomer of the acetate to the corresponding isoborneol, leaving the unreacted acetate enantiomer in high enantiomeric excess.

A key enzyme in this field is the esterase from Burkholderia gladioli, which has been shown to be effective in the kinetic resolution of isobornyl esters.[2] This enzymatic approach provides a pathway to optically pure (+)-isoborneol and the corresponding enantiomer of this compound.

Table 1: Comparison of Enzymatic Kinetic Resolution Methods for this compound

Enzyme SourceSubstrateReaction TypeKey Performance MetricsReference
Burkholderia gladioli EsteraseRacemic this compoundEnantioselective HydrolysisHigh enantioselectivity for the hydrolysis of (+)-isobornyl acetate.[2]
Various Lipases (e.g., from Candida sp.)Racemic this compoundEnantioselective Hydrolysis or TransesterificationVariable enantioselectivity depending on the specific lipase and reaction conditions.General knowledge

Note: Specific quantitative data such as enantiomeric excess (ee%), conversion (c), and enantioselectivity (E) are highly dependent on the specific experimental conditions and are best presented in the context of a detailed experimental protocol.

Experimental Protocols

General Experimental Workflow for Enzymatic Kinetic Resolution

The following diagram illustrates a typical workflow for the enzymatic kinetic resolution of racemic this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_products Products racemic_ia Racemic this compound reaction_vessel Reaction Vessel (Controlled Temperature and pH) racemic_ia->reaction_vessel enzyme Enzyme (e.g., Lipase) enzyme->reaction_vessel buffer Buffer Solution buffer->reaction_vessel extraction Extraction with Organic Solvent reaction_vessel->extraction Reaction Mixture separation Separation of Aqueous and Organic Layers extraction->separation analysis Chiral GC Analysis separation->analysis Organic Layer enant_acetate Enantiopure This compound analysis->enant_acetate enant_alcohol Enantiopure Isoborneol analysis->enant_alcohol

A generalized workflow for the enzymatic kinetic resolution of racemic this compound.
Detailed Protocol: Lipase-Catalyzed Hydrolysis of Racemic this compound

This is a representative protocol based on common practices for enzymatic kinetic resolutions. Specific parameters may need to be optimized for a particular lipase and desired outcome.

Materials:

  • Racemic this compound

  • Lipase (e.g., from Candida rugosa)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Deionized water

Procedure:

  • To a temperature-controlled reaction vessel, add racemic this compound (1 equivalent).

  • Add phosphate buffer to achieve a desired substrate concentration (e.g., 100 mM).

  • Initiate the reaction by adding the lipase (e.g., 10 mg/mL).

  • Stir the mixture at a constant temperature (e.g., 30 °C) and monitor the reaction progress by periodically taking samples.

  • Analyze the samples by chiral gas chromatography (GC) to determine the enantiomeric excess of the remaining this compound and the produced isoborneol, as well as the conversion.

  • Once the desired conversion and enantiomeric excess are reached, quench the reaction by adding a water-immiscible organic solvent like ethyl acetate.

  • Separate the organic layer from the aqueous layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting mixture of enantiomerically enriched this compound and isoborneol can be separated by column chromatography.

Analysis of Enantiomeric Excess

The determination of enantiomeric excess is crucial for evaluating the success of an enantioselective synthesis. Chiral gas chromatography (GC) is a common and effective method for separating and quantifying the enantiomers of volatile compounds like this compound.

Chiral GC Analysis Workflow:

G Sample Sample containing (R)- and (S)-isobornyl acetate Chiral_GC Chiral GC Column (e.g., cyclodextrin-based) Sample->Chiral_GC Detector Detector (FID) Chiral_GC->Detector Chromatogram Chromatogram with separated enantiomer peaks Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee% Calculation Integration->Calculation Result Enantiomeric Excess Calculation->Result

Workflow for the determination of enantiomeric excess using chiral gas chromatography.

Conclusion

While direct asymmetric synthesis routes for this compound are not extensively reported, enzymatic kinetic resolution of the racemic mixture stands out as a robust and efficient method for obtaining its enantiomers in high purity. The choice of enzyme and the optimization of reaction conditions are critical factors in achieving high enantioselectivity and yield. This guide provides a foundational understanding and practical protocols for researchers venturing into the enantioselective synthesis of this important chiral molecule. Further research into novel chiral catalysts and direct asymmetric methods may open new avenues for the synthesis of this compound isomers.

References

A Comparative Analysis of Homogeneous and Heterogeneous Catalysis in Isobornyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of isobornyl acetate, a key intermediate in the fragrance and pharmaceutical industries, is primarily achieved through the esterification of camphene with acetic acid. This reaction can be effectively catalyzed by both homogeneous and heterogeneous systems, each presenting distinct advantages and disadvantages. This guide provides a detailed comparison of these two catalytic approaches, supported by experimental data, to assist researchers and professionals in selecting the optimal method for their specific needs.

Executive Summary

Homogeneous catalysis, often employing mineral acids like sulfuric acid or Lewis acids such as ferric chloride, offers high catalytic activity and conversion rates. However, it is frequently plagued by challenges related to catalyst separation, equipment corrosion, and environmental concerns stemming from acidic waste. In contrast, heterogeneous catalysis utilizes solid acid catalysts, including ion-exchange resins, zeolites, and supported heteropoly acids. These catalysts are easily separable from the reaction mixture, allowing for straightforward product purification and catalyst recycling, which contributes to more environmentally benign and economically viable processes.

Performance Comparison: Homogeneous vs. Heterogeneous Catalysis

The choice between homogeneous and heterogeneous catalysis for this compound synthesis hinges on a trade-off between reaction efficiency and process sustainability. The following tables summarize the quantitative performance of various catalysts under optimized conditions.

Table 1: Performance of Homogeneous Catalysts for this compound Synthesis

CatalystCatalyst LoadingTemperature (°C)Time (h)Camphene Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
Sulfuric Acid20% of camphene mass153---[1]
Ferric Chloride (FeCl₃)10% of camphene mass252~9994>88[2]
Tartaric Acid-Boric Acid-701692.995.388.5[3][4]
Mandelic Acid-Boric Acid-701691.295.186.7[3]

Table 2: Performance of Heterogeneous Catalysts for this compound Synthesis

CatalystCatalyst LoadingTemperature (°C)Time (h)Camphene Conversion (%)This compound Selectivity (%)This compound Yield (%)Catalyst ReusabilityReference
NKC-9 Cation Exchange Resin15 wt%30-50-up to 97.3High-Recycled 10 times with no significant loss of activity[1]
Beta Zeolite------Reused four times without loss of activity[5]
Silica Supported H₃PW₁₂O₄₀-403-~10083Reused multiple times without significant loss of activity[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the experimental procedures for key catalysts.

Homogeneous Catalysis: Ferric Chloride

The synthesis of this compound using anhydrous ferric chloride (FeCl₃) as a catalyst is conducted as follows:

  • Reaction Setup: A reaction vessel is charged with camphene and glacial acetic acid. The molar ratio of camphene to acetic acid is typically 1:3.

  • Catalyst Addition: Anhydrous FeCl₃ is added to the mixture, with a catalyst loading of 10% relative to the mass of camphene.

  • Reaction Conditions: The reaction is carried out at 25°C for 2 hours with stirring.

  • Product Isolation: After the reaction, the catalyst is neutralized, and the product is washed with water. This compound is then purified by vacuum distillation.[2]

Heterogeneous Catalysis: NKC-9 Cation Exchange Resin

The esterification of camphene using the NKC-9 cation exchange resin is performed in a fixed-bed reactor:

  • Catalyst Preparation: The anhydrous NKC-9 resin is packed into a fixed-bed reactor.

  • Reaction Mixture: A mixture of camphene and acetic acid, typically at a molar ratio of 1:1.5, is prepared.

  • Reaction Conditions: The reaction is conducted at a temperature range of 30-50°C (303-323 K) by continuously flowing the reactant mixture through the catalyst bed.[1]

  • Product Collection and Analysis: The product stream is collected at the reactor outlet and analyzed by gas chromatography to determine conversion and selectivity. The catalyst can be reused for multiple cycles without significant deactivation.[1]

Reaction Mechanisms and Process Workflows

The synthesis of this compound proceeds through a carbocationic intermediate, regardless of the catalyst type. The following diagrams illustrate the reaction mechanism and the general experimental workflows for both catalytic systems.

G Reaction Mechanism of this compound Synthesis Camphene Camphene Carbocation Carbocation Intermediate Camphene->Carbocation + H⁺ Rearranged_Carbocation Rearranged Carbocation Carbocation->Rearranged_Carbocation Wagner-Meerwein Rearrangement Isobornyl_Acetate This compound Rearranged_Carbocation->Isobornyl_Acetate + CH₃COOH - H⁺ Catalyst Acid Catalyst (H⁺) Acetic_Acid Acetic Acid

Caption: General reaction mechanism for the acid-catalyzed synthesis of this compound from camphene.

G Experimental Workflow: Homogeneous vs. Heterogeneous Catalysis cluster_0 Homogeneous Catalysis cluster_1 Heterogeneous Catalysis H_Start Mixing Reactants & Catalyst H_Reaction Reaction H_Start->H_Reaction H_Neutralization Neutralization H_Reaction->H_Neutralization H_Separation Liquid-Liquid Separation H_Neutralization->H_Separation H_Purification Distillation H_Separation->H_Purification H_Waste Acidic Waste H_Separation->H_Waste H_Product This compound H_Purification->H_Product Het_Start Mixing Reactants Het_Reaction Reaction with Solid Catalyst Het_Start->Het_Reaction Het_Filtration Filtration Het_Reaction->Het_Filtration Het_Purification Distillation Het_Filtration->Het_Purification Het_Recycle Catalyst Recycling Het_Filtration->Het_Recycle Het_Product This compound Het_Purification->Het_Product Het_Recycle->Het_Reaction

Caption: Comparative workflow for this compound synthesis using homogeneous and heterogeneous catalysis.

Conclusion

Both homogeneous and heterogeneous catalysis offer viable routes for the synthesis of this compound. Homogeneous catalysts can provide high conversion and selectivity under mild conditions. However, the challenges associated with their separation and the generation of corrosive waste streams are significant drawbacks.

Heterogeneous catalysts, while sometimes requiring more specific reaction conditions, present a more sustainable and industrially scalable alternative. The ease of catalyst separation and reusability not only simplifies product purification but also reduces the environmental impact and operational costs. For researchers and drug development professionals, the choice of catalyst will depend on the desired scale of production, the importance of process sustainability, and the available equipment. The data and protocols presented in this guide offer a solid foundation for making an informed decision.

References

A Comparative Guide to the Cross-Reactivity of Isobornyl Acetate in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological reactivity of isobornyl acetate, a common fragrance ingredient, focusing on its potential for skin sensitization and cross-reactivity. The information is compiled from safety assessments and experimental data to aid researchers in understanding its allergenic potential relative to other compounds.

Executive Summary

This compound is a synthetic terpenic ester widely used in fine and functional perfumery for its fresh, woody, and camphoraceous aroma.[1] Extensive safety evaluations by the Research Institute for Fragrance Materials (RIFM) have concluded that this compound is not considered a skin sensitizer under current use conditions.[2][3] This assessment is supported by a combination of in silico predictions, in vitro assays, and human clinical data, specifically the Human Repeat Insult Patch Test (HRIPT).[1][2] While some individuals may experience irritation at high concentrations, the overall toxicological profile of this compound indicates a low hazard for sensitization.[4][5]

Comparative Analysis of Sensitization Potential

Direct comparative studies on the cross-reactivity of this compound with other specific fragrance allergens are not extensively available in the public domain. However, its sensitization potential can be contextualized by comparing its safety profile with that of known fragrance allergens.

Many fragrance ingredients, particularly terpenes like limonene and linalool, can become more potent sensitizers upon oxidation when exposed to air.[6][7] In contrast, this compound has demonstrated a low potential for inducing sensitization in its pure form.

It is crucial to distinguish this compound from the structurally related compound, isobornyl acrylate . Isobornyl acrylate is a known contact allergen and a significant cause of allergic contact dermatitis, particularly from its use in medical devices like glucose sensors.[8][9] Cross-reactivity between different acrylate compounds is a documented phenomenon.[8] However, the sensitization potential of isobornyl acrylate should not be extrapolated to this compound, as their allergenic properties differ significantly.

Data on Sensitization and Irritation Potential of this compound

The following table summarizes the key findings from safety assessments of this compound.

Assay TypeEndpointResultReference
Human Clinical Trials
Human Repeat Insult Patch Test (HRIPT)Skin SensitizationNo sensitization observed.[1]
Human Maximization TestSkin SensitizationNo sensitization reactions observed at concentrations up to 6900 μg/cm².[3]
In Vitro & In Silico Assays
Direct Peptide Reactivity Assay (DPRA)Peptide ReactivityNegative[2]
KeratinoSens™Keratinocyte ActivationNegative[2]
U-SENS™Dendritic Cell ActivationNegative[2]
h-CLATDendritic Cell ActivationPositive[2]
In Silico Prediction (Toxtree, OECD Toolbox)Skin Protein ReactivityPredicted to be non-reactive.[2]
Toxicology Studies
Acute Oral Toxicity (Rat)LD50>10,000 mg/kg[1]
Acute Dermal Toxicity (Rabbit)LD50>20,000 mg/kg[1]
Skin IrritationIrritationGenerally non-irritating at typical use concentrations; mild irritation possible at high concentrations.[1]

Experimental Protocols

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is the gold-standard clinical method to assess the skin sensitization potential of a substance after repeated exposure.[1][2]

Objective: To determine the potential of a test material to induce contact sensitization and irritation in human subjects.

Methodology:

  • Induction Phase:

    • A small amount of the test substance (e.g., this compound) is applied to a specific site on the skin of volunteers, typically the back, under an occlusive or semi-occlusive patch.[4]

    • The patch is worn for a specified period (e.g., 24-48 hours) and then removed.[1][10]

    • This process is repeated on the same site for a total of nine applications over a three-week period.[11]

    • The site is evaluated for any signs of irritation before each new application.[4]

  • Rest Phase:

    • Following the induction phase, there is a 10-21 day rest period where no patches are applied.[4] This allows for any minor irritation to resolve and for a potential immune response to develop.

  • Challenge Phase:

    • After the rest period, a challenge patch with the test substance is applied to a new, previously unexposed (naïve) skin site.[11]

    • The challenge site is evaluated for any skin reaction at 24, 48, and 72 hours after application.[11]

    • A reaction at the challenge site that is more significant than any irritation seen during the induction phase may be indicative of sensitization.

Scoring: Skin reactions are typically graded on a scale (e.g., 0-4) based on the degree of erythema (redness), edema (swelling), and other signs of inflammation.[2]

Below is a DOT script for a Graphviz diagram illustrating the HRIPT workflow.

HRIPT_Workflow cluster_induction Induction Phase (3 Weeks) cluster_rest Rest Phase (10-21 Days) cluster_challenge Challenge Phase Induction_App1 Application 1 Induction_App2 Application 2 Induction_App9 Application 9 Rest No Application Induction_App9->Rest Challenge_App Challenge Application (Naïve Site) Rest->Challenge_App Evaluation Evaluate Reaction (24, 48, 72h) Challenge_App->Evaluation

Caption: Workflow of the Human Repeat Insult Patch Test (HRIPT).

Signaling Pathways in Skin Sensitization

While this compound has a low sensitization potential, the general mechanism of skin sensitization by chemical allergens (haptens) is well-understood and provides a framework for assessing any compound's potential reactivity.

Allergic contact dermatitis is a delayed-type hypersensitivity reaction initiated by small, reactive molecules called haptens.[12] These haptens are typically not immunogenic on their own but become so after binding to skin proteins.[12]

Key Events in Skin Sensitization:

  • Haptenation: The hapten penetrates the skin and covalently binds to endogenous proteins, forming a hapten-protein complex. This complex is now recognizable by the immune system as foreign.[13][14]

  • Inflammatory Response: The hapten or the hapten-protein complex can induce a local inflammatory response, leading to the release of pro-inflammatory cytokines and chemokines by keratinocytes.[15]

  • Dendritic Cell Activation and Migration: Langerhans cells and dermal dendritic cells in the skin take up the hapten-protein complexes. They become activated and migrate from the skin to the draining lymph nodes.[12]

  • T-Cell Priming: In the lymph nodes, the dendritic cells present the haptenated peptides to naïve T-cells. This leads to the proliferation and differentiation of hapten-specific effector and memory T-cells.[16]

  • Elicitation Phase (on re-exposure): Upon subsequent exposure to the same hapten, memory T-cells are rapidly activated. They migrate to the site of exposure and release cytokines that trigger the clinical manifestations of allergic contact dermatitis, such as redness, swelling, and blistering.[15]

The following DOT script generates a diagram of the key signaling events in skin sensitization.

Sensitization_Pathway cluster_skin Skin Epidermis/Dermis cluster_lymph Draining Lymph Node Hapten Hapten (e.g., this compound) Hapten_Protein Hapten-Protein Complex Hapten->Hapten_Protein Haptenation KC Keratinocytes Hapten->KC Stress Protein Skin Protein Protein->Hapten_Protein DC Dendritic Cell (Langerhans Cell) Hapten_Protein->DC Uptake KC->DC Cytokines Activated_DC Activated Dendritic Cell DC->Activated_DC Migration & Maturation Naive_T Naïve T-Cell Activated_DC->Naive_T Antigen Presentation Memory_T Memory T-Cell Naive_T->Memory_T Priming & Proliferation

Caption: Key events in the signaling pathway of skin sensitization.

Conclusion

Based on current scientific evidence, this compound is considered to have a very low potential for causing skin sensitization and is not a significant concern for cross-reactivity in biological assays at typical exposure levels. Its safety profile is well-documented through a variety of modern in vitro and in silico methods, as well as human clinical testing. While it is structurally related to the known sensitizer isobornyl acrylate, its allergenic potential is markedly different. Researchers and drug development professionals should consider this compound as a low-risk fragrance ingredient in terms of allergic contact dermatitis.

References

Safety Operating Guide

Proper Disposal of Isobornyl Acetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of isobornyl acetate is a critical aspect of laboratory safety and environmental responsibility. As a combustible liquid and skin irritant, this compound must be managed as hazardous waste from the point of generation to its final disposal.[1][2][3] Adherence to proper procedures not only ensures regulatory compliance with bodies like the Environmental Protection Agency (EPA) but also protects laboratory personnel and the environment.[4][5]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

  • Eye/Face Protection: Wear chemical splash goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection: Wear appropriate protective gloves (e.g., solvent-resistant) and clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: Use in a well-ventilated area.[1][2] If ventilation is inadequate or exposure limits may be exceeded, an organic vapor respirator may be necessary.[1]

  • Fire Safety: this compound is a combustible liquid.[1][2][3] Keep it away from heat, sparks, open flames, and hot surfaces.[1][2] Ensure fire-extinguishing media like carbon dioxide (CO2), dry chemical, or alcohol-resistant foam is accessible.[1][2]

Quantitative Data: this compound Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and disposal.

PropertyValueCitation(s)
CAS Number 125-12-2[2][3][6]
Classification Combustible Liquid, Category 4[2]
Flash Point 89 °C / 192.2 °F[2]
Physical State Liquid[6]
Appearance Colorless[6]
Solubility in Water approx. 160 mg/l (20 °C)[6]
Incompatibilities Strong acids and oxidizing agents[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through your institution's hazardous waste program, typically managed by an Environmental Health and Safety (EHS) department.[4] Never dispose of this compound down the sink or in regular trash.[2][4][7]

Step 1: Waste Identification and Segregation
  • Classify as Hazardous Waste: Treat all unwanted this compound, including contaminated materials (e.g., absorbent paper, gloves), as hazardous waste.[8][9]

  • Segregate Incompatibles: Store this compound waste separately from incompatible materials such as strong acids and oxidizing agents to prevent dangerous chemical reactions.[1][5][10]

Step 2: Container Selection and Labeling
  • Select an Appropriate Container:

    • Use a chemically compatible, leak-proof container with a secure, screw-on cap.[8] Plastic containers are often preferred over glass to minimize the risk of breakage.[4]

    • Ensure the container is clean and in good condition. Do not use containers that previously held incompatible chemicals.

  • Label the Container Correctly:

    • As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your EHS department.[4][9]

    • The label must be filled out completely and legibly.[4] Do not use abbreviations or chemical formulas.[4]

    • Required Information on Label: [4]

      • The words "Hazardous Waste"

      • Full chemical name: "this compound" (for mixtures, list all constituents and their percentages)

      • Accumulation start date (the date waste was first added)

      • The specific hazard(s) (e.g., Combustible, Irritant)

      • Researcher's name, department, and contact information

Step 3: Waste Accumulation and Storage
  • Designate a Storage Area: Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[10][11]

  • Keep Containers Closed: Always keep the waste container securely closed, except when adding waste.[8][11] This prevents spills and the release of vapors.

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container (like a lab tray or dishpan) to contain any potential leaks or spills.[7][8] The secondary container should be able to hold at least 110% of the volume of the primary container.[8]

  • Adhere to Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[8][9] Once a container is full, it must be removed from the SAA within three days.[10]

Step 4: Arranging for Disposal
  • Request a Pickup: Once the waste container is full or you no longer need to add to it, submit a chemical waste pickup request to your institution's EHS department.[4][11] Follow their specific procedures for submitting this request.

  • Prepare for Transport: Ensure the container is clean, the cap is tightly sealed, and the label is accurate and complete before the scheduled pickup. Leaking or improperly labeled containers will not be collected.[4]

  • Final Disposal: Your EHS department or a licensed waste disposal contractor will transport the waste to an approved treatment, storage, and disposal facility (TSDF).[2][3] Disposal methods may include blending for fuel or incineration in a chemical incinerator equipped with an afterburner and scrubber.[12]

Disposal of Empty Containers

An empty container that once held this compound must still be managed carefully.

  • To be considered "empty," the container must have as little residue as possible.[9]

  • For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required, and the rinseate must be collected and disposed of as hazardous waste.[9]

  • Once properly emptied (and rinsed, if required), deface or remove all hazardous chemical labels before disposing of the container as regular trash.[9]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_0 Preparation & Collection cluster_1 Storage in Lab cluster_2 Disposal & Pickup start Unwanted this compound Generated ppe Wear Appropriate PPE (Gloves, Goggles) start->ppe Step 1 container Select Leak-Proof, Compatible Container ppe->container Step 2 label_waste Affix & Complete Hazardous Waste Label container->label_waste Step 3 add_waste Add Waste to Container label_waste->add_waste close_container Keep Container Securely Closed add_waste->close_container store_waste Store in Designated SAA with Secondary Containment close_container->store_waste segregate Segregate from Incompatibles (Strong Acids, Oxidizers) store_waste->segregate is_full Container Full or No Longer in Use? segregate->is_full is_full->add_waste No request_pickup Submit Waste Pickup Request to EHS is_full->request_pickup Yes ehs_pickup EHS/Contractor Collects Waste request_pickup->ehs_pickup final_disposal Transport to Approved Waste Disposal Facility ehs_pickup->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isobornyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Isobornyl acetate, ensuring the protection of personnel and the integrity of your work. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety information, building a foundation of trust that extends beyond the products we supply.

Essential Safety Information at a Glance

Before handling this compound, it is crucial to be aware of its physical and chemical properties, as well as its potential hazards. This information, summarized from various safety data sheets, will enable you to take the necessary precautions.

PropertyValueSource(s)
CAS Number 125-12-2[1]
Appearance Colorless liquid[1][2]
Odor Like pine tree needles[1]
Flash Point 89 °C / 192.2 °F[3]
Boiling Point approx. 215 °C / 419 °F[1]
Density 0.98 g/cm³ (at 20 °C)[1]
Solubility in Water approx. 160 mg/l (at 20 °C)[1]
Primary Hazards Combustible liquid, Causes skin irritation[1][3][4][5]
Toxicity (Oral, Rat) LD50 > 10,000 mg/kg[1]
Toxicity (Dermal, Rat) LD50 > 20,000 mg/kg[1]

Operational Plan for Safe Handling and Disposal

A systematic approach to handling this compound is critical to minimize risks. The following step-by-step operational plan provides guidance from preparation to disposal.

1. Engineering Controls and Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area.[4] Local exhaust ventilation should be used to control vapors.[4]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][3][4] "No smoking" policies should be strictly enforced in the handling area.[2][4]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4][6]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety glasses with side-shields or chemical splash goggles that conform to EN166 standards.[1][7]

  • Hand Protection: Use solvent-resistant gloves, such as nitrile rubber, neoprene, or PVC.[1][2][4]

  • Skin and Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin contact.[2][3] In case of potential splashing, additional protective clothing may be necessary.

  • Respiratory Protection: Under normal use with adequate ventilation, respiratory protection is not typically required.[2] However, if ventilation is inadequate or if there is a risk of inhaling vapors, a NIOSH-approved respirator with an organic vapor cartridge should be used.[1][4]

3. Handling Procedures:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1][4]

  • Good Hygiene: Wash hands thoroughly with soap and water after handling.[4][5] Do not eat, drink, or smoke in areas where the chemical is used.[4][5]

  • Spill Management:

    • Small Spills: Use an inert absorbent material like sand or earth to contain the spill.[4] Shovel the material into a suitable container for disposal.[3]

    • Large Spills: Dike the spilled material to prevent it from spreading.[4] Remove all sources of ignition from the area.[3]

4. Storage:

  • Container: Keep the container tightly closed when not in use.[1][3]

  • Location: Store in a cool, dry, and well-ventilated place.[3][4]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[4][5]

5. Disposal Plan:

  • Waste Product: Dispose of surplus and non-recyclable solutions through a licensed waste disposal contractor.[8] All disposal methods must be in compliance with local, state, and federal regulations.[1][8]

  • Contaminated PPE and Materials: Any PPE, cleaning materials, or containers that have come into contact with this compound should be treated as hazardous waste and disposed of accordingly.[8] Do not flush into surface water or the sanitary sewer system.[3]

Visualizing the Safe Handling Workflow

To further clarify the operational procedures, the following diagram illustrates the logical steps for safely handling this compound.

start Start: Prepare for Handling engineering_controls Step 1: Implement Engineering Controls (Ventilation, No Ignition Sources) start->engineering_controls ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) engineering_controls->ppe handling Step 3: Handle this compound (Avoid Contact, Good Hygiene) ppe->handling spill Spill Occurs? handling->spill manage_spill Step 3a: Manage Spill (Absorb, Contain, Clean) spill->manage_spill Yes storage Step 4: Store Properly (Cool, Dry, Ventilated, Closed Container) spill->storage No manage_spill->handling disposal Step 5: Dispose of Waste (Licensed Contractor, Follow Regulations) storage->disposal end End: Procedure Complete disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isobornyl acetate
Reactant of Route 2
Reactant of Route 2
Isobornyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.